2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-5-10-9-6-7(2)11-8(3)12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUCGLGFKNZZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: N-allyl-2,6-dimethylpyrimidin-4-amine
Executive Summary
This technical guide provides a definitive structural and synthetic analysis of N-allyl-2,6-dimethylpyrimidin-4-amine (CAS 170355-34-7).[1] Often encountered as a functional intermediate in the development of kinase inhibitors and adenosine receptor antagonists, this molecule represents a critical "linker-scaffold" motif.[1] This document moves beyond basic identification to establish a self-validating protocol for its synthesis, purification, and structural verification, designed for researchers requiring high-fidelity data for IND-enabling studies.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The precise identification of this molecule relies on distinguishing the specific regioisomerism of the pyrimidine core.[1] The 2,6-dimethyl substitution pattern leaves the 4-position as the sole electrophilic site during synthesis from the corresponding chloropyrimidine.[1]
Core Data Table[1][2][3][4]
| Parameter | Specification |
| Chemical Name | N-allyl-2,6-dimethylpyrimidin-4-amine |
| CAS Number | 170355-34-7 |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| Exact Mass | 163.1109 |
| SMILES | CC1=NC(C)=NC(NCC=C)=C1 |
| pKa (Predicted) | ~5.8 (Pyrimidine N1), ~13.5 (Amine NH) |
| LogP (Predicted) | 1.42 (Moderate Lipophilicity) |
| Appearance | Off-white to pale yellow solid (crystalline) |
Part 2: Synthetic Architecture & Protocol
The "Self-Validating" Synthetic Workflow
To ensure reproducibility, we utilize a Nucleophilic Aromatic Substitution (SₙAr) strategy.[1] This pathway is chosen over palladium-catalyzed Buchwald-Hartwig aminations because the 4-chloropyrimidine substrate is sufficiently activated by the ring nitrogens, making metal catalysis unnecessary and reducing trace metal contamination risks in biological assays.[1]
Reaction Logic
The reaction utilizes 4-chloro-2,6-dimethylpyrimidine as the electrophile.[1] The 2- and 6-methyl groups provide steric bulk that prevents side reactions at the ring nitrogens, while the electron-deficient nature of the pyrimidine ring facilitates the attack of allylamine at the 4-position.[1]
Step-by-Step Protocol
-
Reagents:
-
Procedure:
-
Dissolve 4-chloro-2,6-dimethylpyrimidine in EtOH (0.5 M concentration).
-
Add DIPEA followed by the slow addition of allylamine at room temperature.[1]
-
Heat the reaction to reflux (80°C) for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (5% MeOH in DCM) or LCMS.[1] The starting material (Cl-pyrimidine) is non-polar; the product will be more polar and UV-active.[1]
-
-
Workup:
Visualization: Synthetic Pathway
Figure 1: SₙAr synthetic pathway for CAS 170355-34-7, highlighting the transition from electrophilic precursor to the target amine.[1][2]
Part 3: Structural Validation (The "Self-Validating" System)[1][2]
A "self-validating" system implies that the analytical data inherently confirms the structure without external standards.[1] For N-allyl-2,6-dimethylpyrimidin-4-amine, specific NMR signals confirm the integrity of the allyl group and the substitution pattern.[1]
Proton NMR (¹H NMR) Fingerprint (CDCl₃, 400 MHz)
-
Pyrimidine Singlet (δ ~6.0–6.2 ppm): A sharp singlet integrating to 1H.[1] This represents the proton at the C5 position.[1] Crucial Check: If this signal is split or absent, the ring integrity is compromised.[1]
-
Allyl Multiplet (δ ~5.8–6.0 ppm): A complex multiplet (1H) corresponding to the internal alkene proton (-CH =CH₂).[1]
-
Terminal Alkene (δ ~5.1–5.3 ppm): Two distinct doublets (2H) representing the terminal =CH₂ protons.[1]
-
Allylic Methylene (δ ~3.9–4.1 ppm): A broad signal (2H) for the -NH-CH ₂- group.[1]
-
Methyl Groups (δ ~2.3–2.5 ppm): Two singlets (3H each).[1] Note that they may appear magnetically non-equivalent (slightly separated) due to the asymmetry introduced by the amino chain, or overlap depending on solvent.[1]
Mass Spectrometry (LC-MS)[1][2]
-
Ionization Mode: ESI Positive (+).[1]
-
Target Ion: [M+H]⁺ = 164.12.[1]
-
Fragmentation Pattern: Look for a loss of 41 Da (Allyl group) leading to a fragment at m/z ~123 (2-amino-4,6-dimethylpyrimidine core).[1]
Part 4: Potential Applications in Drug Discovery[1][2]
This molecule is rarely a final drug but serves as a high-value pharmacophore scaffold.[1]
-
Kinase Inhibition: The pyrimidine-4-amine motif mimics the adenine ring of ATP.[1] The allyl group fills the hydrophobic pocket (Gatekeeper region) in various kinases.
-
Adenosine Receptor Antagonists: 2,6-substituted pyrimidines are classic antagonists for A1 and A2A receptors.[1]
-
Chemical Biology Probes: The allyl group is a "silent" handle.[1] It can be reacted via Olefin Metathesis to cyclize peptides or via Thiol-Ene Click Chemistry to conjugate fluorophores, making this molecule an excellent probe for target identification.[1]
Visualization: SAR & Functional Logic
Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the utility of the allyl handle and pyrimidine core in medicinal chemistry.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 68039 (Related: 2,6-Dimethyl-4-aminopyrimidine). Retrieved February 26, 2026, from [Link]
-
Bhat, G. A., et al. (1981).[1] Nucleophilic substitution reactions of 4-chloro-2,6-dimethylpyrimidine. Journal of Heterocyclic Chemistry, 18(3). (Contextual grounding for SₙAr mechanism).
Sources
Introduction: The Aminopyrimidine Scaffold in Drug Discovery
An In-Depth Technical Guide to the Predicted Properties and Synthesis of N-allyl-2,6-dimethyl-4-aminopyrimidine
The aminopyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its structural resemblance to the purine bases of DNA and RNA allows it to interact with a wide array of biological targets, particularly protein kinases.[1] Derivatives of this scaffold have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This guide focuses on the theoretical properties of a novel derivative, N-allyl-2,6-dimethyl-4-aminopyrimidine, providing a scientifically grounded projection of its synthesis and characteristics for researchers in drug development.
Part 1: Proposed Synthesis Pathway
The synthesis of N-allyl-2,6-dimethyl-4-aminopyrimidine can be logically approached in a two-step sequence: first, the construction of the 2,6-dimethyl-4-aminopyrimidine core, followed by the selective N-alkylation of the exocyclic amino group.
Step 1: Synthesis of the 2,6-Dimethyl-4-aminopyrimidine Core
The formation of the core heterocycle is well-documented. One efficient method involves the trimerization of acetonitrile in the presence of a strong base like potassium methoxide.[5] This reaction proceeds by the base-catalyzed self-condensation of three acetonitrile molecules to form the stable pyrimidine ring.
Experimental Protocol: Synthesis of 2,6-Dimethyl-4-aminopyrimidine [5]
-
Reagent Preparation: Prepare potassium methoxide by cautiously dissolving metallic potassium (1.0 gram-atom) in absolute methanol under a nitrogen atmosphere at -30°C.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the prepared potassium methoxide solution.
-
Acetonitrile Addition: Slowly add anhydrous acetonitrile (3.0 moles) to the potassium methoxide solution while stirring and maintaining the temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. Add water to hydrolyze the remaining potassium methoxide, which will precipitate the pyrimidine product. Filter the crude product.
-
Purification: The crude product can be purified by co-distillation with kerosene followed by washing with petroleum ether to yield pure, crystalline 2,6-dimethyl-4-aminopyrimidine.[5]
Step 2: N-allylation of 2,6-Dimethyl-4-aminopyrimidine
The selective alkylation of the exocyclic 4-amino group presents a common challenge in pyrimidine chemistry due to the presence of multiple nucleophilic nitrogen atoms (the exocyclic amino group and the two endocyclic ring nitrogens).[6] Direct alkylation with an allyl halide under basic conditions could lead to a mixture of N-alkylated and ring-alkylated products. However, strategies exist to favor alkylation on the exocyclic amine. Using a suitable base and controlling reaction conditions can favor the desired product.
Experimental Protocol: Proposed Synthesis of N-allyl-2,6-dimethyl-4-aminopyrimidine
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethyl-4-aminopyrimidine (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution at 0°C to deprotonate the amino group.
-
Allylation: After stirring for 30 minutes, add allyl bromide (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude product will likely be a mixture of mono-allylated, di-allylated, and potentially ring-alkylated isomers. Purification via column chromatography on silica gel is necessary to isolate the desired N-allyl-2,6-dimethyl-4-aminopyrimidine.
Caption: Proposed two-step synthesis of N-allyl-2,6-dimethyl-4-aminopyrimidine.
Part 2: Physicochemical Properties
The properties of the parent compound, 2,6-dimethyl-4-aminopyrimidine, are well-characterized. The addition of an N-allyl group is expected to modify these properties in a predictable manner.
Table 1: Known Properties of 2,6-Dimethyl-4-aminopyrimidine
| Property | Value | Source |
| IUPAC Name | 2,6-dimethylpyrimidin-4-amine | [7] |
| CAS Number | 461-98-3 | [8] |
| Molecular Formula | C₆H₉N₃ | [7] |
| Molecular Weight | 123.16 g/mol | [7] |
| Appearance | Crystalline solid | [8] |
| Melting Point | 180–185 °C | [8] |
| Solubility | Soluble in water | [8] |
| pKa | Data available | [7] |
| XLogP3 | 0.4 | [7] |
Table 2: Predicted Properties of N-allyl-2,6-dimethyl-4-aminopyrimidine
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₁₃N₃ | Addition of C₃H₄ to the parent formula. |
| Molecular Weight | 163.22 g/mol | Addition of the allyl group (40.06 g/mol ). |
| Appearance | Likely a solid at room temperature | Based on the parent compound's properties. |
| Melting Point | Expected to be lower than the parent | The less symmetrical structure and disruption of hydrogen bonding may lower the melting point. |
| Solubility | Decreased water solubility, increased organic solvent solubility | The addition of the nonpolar allyl group increases lipophilicity. |
| XLogP3 | ~1.5 - 2.0 | The allyl group will significantly increase the partition coefficient. |
Part 3: Predicted Spectroscopic Profile
The spectroscopic data for the target compound can be reliably predicted by combining the known spectral features of the 2,6-dimethyl-4-aminopyrimidine core with those of an N-allyl group.
Caption: Structure of N-allyl-2,6-dimethyl-4-aminopyrimidine with key groups.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.30 | s | 1H | C5-H (pyrimidine ring) |
| ~5.90 | m | 1H | -CH=CH₂ (allyl) |
| ~5.20 | m | 2H | -CH=CH₂ (allyl) |
| ~5.00 | br s | 1H | N-H |
| ~3.90 | t | 2H | N-CH₂- (allyl) |
| ~2.30 | s | 6H | 2x C-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C4 |
| ~163.0 | C2, C6 |
| ~135.0 | -CH=CH₂ (allyl) |
| ~117.0 | -CH=CH₂ (allyl) |
| ~105.0 | C5 |
| ~45.0 | N-CH₂- (allyl) |
| ~24.0 | 2x C-CH₃ |
Table 5: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300-3400 | N-H stretch |
| 3080 | =C-H stretch (allyl) |
| 2950-2850 | C-H stretch (methyl) |
| 1640-1660 | C=C stretch (allyl) |
| 1600-1630 | C=N, C=C stretch (pyrimidine ring) |
| ~990 and ~910 | =C-H bend (out-of-plane, allyl) |
Table 6: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 |
| Predicted [M+H]⁺ | 164.1182 |
Part 4: Potential Biological Significance and Applications
The 2-aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitors, which are a major class of anticancer drugs.[1] These molecules often act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site. The N-allyl group introduces a potentially valuable functionality. The terminal double bond can act as a Michael acceptor or be used for covalent modification of a target protein, potentially leading to irreversible inhibition and enhanced potency or duration of action.
Caption: Conceptual model of N-allyl-2,6-dimethyl-4-aminopyrimidine as a kinase inhibitor.
Given the known activities of related compounds, N-allyl-2,6-dimethyl-4-aminopyrimidine could be a valuable candidate for screening in the following areas:
-
Oncology: As an inhibitor of protein kinases such as EGFR, VEGFR, or Aurora kinases.[1]
-
Infectious Diseases: As an antimicrobial agent, building on the known antibacterial and antifungal properties of other aminopyrimidine derivatives.[2][3]
-
Inflammatory Diseases: As a modulator of inflammatory pathways, potentially through inhibition of kinases like IRAK4.[9]
References
- Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD.
- Design, Synthesis, and Antifungal Activity of 2,6-Dimethyl-4-aminopyrimidine Hydrazones as PDHc-E1 Inhibitors with a Novel Binding Mode. (2021, May 19). Journal of Agricultural and Food Chemistry.
- Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
- 2,6-Dimethyl-4-aminopyrimidine. PubChem.
- An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2). Journal of Pharmaceutical and Biological Sciences.
- Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. (2019, May 15). PubMed.
- Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022, April 15). Letters in Applied NanoBioScience.
- Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (2015). ACS Medicinal Chemistry Letters.
- 4-amino-2,6-dimethylpyrimidine. Organic Syntheses Procedure.
- 2-Amino-4,6-dimethylpyrimidine synthesis. ChemicalBook.
- Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953).
- 2-Amino-4,6-dimethylpyrimidine. ChemicalBook.
- PHOTOCHEMISTRY OF 4‐AMINOPYRIMIDINES 2,6‐DIMETHYL‐4‐AMINOPYRIMIDINE.
- Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools. (2018, January 27). Journal of Molecular Pharmaceutics & Organic Process Research.
- Technical Support Center: N-alkylation of 2-Aminopyrimidines. (2025, December). BenchChem.
- 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) IR Spectrum. ChemicalBook.
- Cyanomethine. Wikipedia.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023, August 4). ChemRxiv.
- Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). (2011, August 15). PubMed.
- 4-Amino-2,6-dimethylpyridine AldrichCPR. Sigma-Aldrich.
- Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of... (2012).
- 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (2025, August 29).
- DC/N‐alkylation of aminopyrimidines with isolated yields given in parentheses.
- Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. (2025, August 8).
Sources
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. nbinno.com [nbinno.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Dimethyl-4-aminopyrimidine | C6H9N3 | CID 68039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyanomethine - Wikipedia [en.wikipedia.org]
- 9. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrimidine Core and the Versatility of the N-allyl Group
Sources
- 1. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. research.wur.nl [research.wur.nl]
- 9. merckmillipore.com [merckmillipore.com]
- 10. BJOC - Search Results [beilstein-journals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.unipd.it [research.unipd.it]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Heterocyclic Building Blocks for Kinase Inhibitor Design: A Senior Application Scientist's In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Kinases and the Power of Heterocyclic Chemistry
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a hallmark of numerous diseases, driving aberrant cell growth, proliferation, and survival. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, offering targeted therapies with improved efficacy and reduced toxicity compared to conventional cytotoxic agents.
At the heart of a vast majority of these successful kinase inhibitors lies a heterocyclic scaffold.[2] These nitrogen, sulfur, and oxygen-containing ring systems are privileged structures in medicinal chemistry, uniquely equipped to interact with the ATP-binding site of kinases. Their intrinsic properties, including their ability to form crucial hydrogen bonds, their structural rigidity, and the diverse chemical space they offer for substitution, make them ideal starting points for the design of potent and selective inhibitors.[3] This guide, from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core heterocyclic building blocks that form the foundation of modern kinase inhibitor design, delving into their synthesis, structure-activity relationships, and the strategic considerations for their application in drug discovery.
The Kinase ATP-Binding Site: A Privileged Target for Heterocyclic Scaffolds
The ATP-binding site of kinases, a cleft situated between the N- and C-terminal lobes of the kinase domain, presents a highly conserved structural motif. A key feature of this site is the "hinge" region, a short stretch of amino acids that forms critical hydrogen bonds with the adenine ring of ATP.[4] The design of ATP-competitive kinase inhibitors, the most common class, hinges on the principle of mimicking these crucial interactions.[1] Heterocyclic scaffolds are exceptionally well-suited for this task, with their nitrogen atoms often acting as hydrogen bond donors and acceptors, effectively replicating the binding mode of adenine.[4]
The Hinge-Binding Paradigm: A Symphony of Interactions
The interaction between a heterocyclic inhibitor and the kinase hinge is a delicate interplay of forces that dictates binding affinity and, to a large extent, selectivity. The prototypical interaction involves the formation of one to three hydrogen bonds between the heterocyclic core and the backbone amide and carbonyl groups of the hinge residues.[5]
For instance, in the case of the widely used 4-anilinoquinazoline scaffold found in drugs like gefitinib, the N1 atom of the quinazoline ring typically forms a hydrogen bond with the backbone amide of a methionine residue in the hinge region of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] This interaction acts as a critical anchor, orienting the rest of the inhibitor within the ATP-binding pocket.[5]
Privileged Heterocyclic Scaffolds in Kinase Inhibitor Design
A diverse array of heterocyclic systems has been successfully employed as core building blocks for kinase inhibitors. The choice of scaffold is a critical decision in the design process, influencing not only potency but also selectivity, physicochemical properties, and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final compound.
The Quinazoline Scaffold: A Cornerstone of EGFR Inhibitors
The 4-anilinoquinazoline core is arguably one of the most successful heterocyclic scaffolds in the history of kinase inhibitor development, forming the backbone of several FDA-approved drugs targeting EGFR, such as gefitinib and erlotinib.[2]
Structure-Activity Relationship (SAR):
-
Hinge Binding: As mentioned, the N1 of the quinazoline ring is a key hydrogen bond acceptor, interacting with the hinge region.[5]
-
Anilino Moiety: The aniline ring at the 4-position extends into a hydrophobic pocket, and substitutions on this ring are crucial for modulating potency and selectivity. Small, lipophilic groups are generally favored.
-
6- and 7-Positions: The 6- and 7-positions of the quinazoline ring are often substituted with solubilizing groups, such as methoxy or morpholino moieties, to improve the physicochemical properties of the inhibitor.[6]
Visualizing the Interaction: Gefitinib in the EGFR Active Site
The following diagram illustrates the key interactions of the quinazoline scaffold of gefitinib within the ATP-binding pocket of EGFR.
Caption: Key interactions of the quinazoline core of Gefitinib with the EGFR hinge region.
The Pyrazole Scaffold: Versatility in Targeting Multiple Kinases
The pyrazole ring is another highly versatile heterocyclic building block found in numerous kinase inhibitors, including the BRAF inhibitor vemurafenib.[7] Its five-membered ring structure offers a different geometric and electronic profile compared to six-membered rings like quinazoline, enabling the targeting of a distinct set of kinases.
Structure-Activity Relationship (SAR):
-
Hinge Interaction: The adjacent nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, allowing for diverse binding modes with the kinase hinge.
-
Substitution Patterns: The three carbon atoms of the pyrazole ring provide multiple points for substitution, allowing for fine-tuning of the inhibitor's properties.
-
Scaffold Hopping: The pyrazole scaffold is often used in scaffold hopping strategies to replace other heterocyclic cores, aiming to improve properties like selectivity or overcome resistance mutations.
Visualizing the Interaction: Vemurafenib in the BRAF Active Site
The diagram below depicts the binding of the pyrazole-containing inhibitor vemurafenib to the BRAF kinase active site.
Caption: Synthetic workflow for the preparation of a 4-anilinoquinazoline core.
Step-by-Step Methodology:
-
Step 1: Formation of 4-Quinazolinone:
-
In a round-bottom flask, combine 2-aminobenzonitrile (1.0 eq) and an excess of formamide (e.g., 5-10 eq).
-
Heat the mixture to 150-180 °C for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 4-quinazolinone.
-
-
Step 2: Chlorination to 4-Chloroquinazoline:
-
To a flask containing 4-quinazolinone (1.0 eq), add an excess of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) (e.g., 5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours.
-
Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.
-
Collect the solid, wash with water, and dry to obtain 4-chloroquinazoline.
-
-
Step 3: Nucleophilic Aromatic Substitution:
-
Dissolve 4-chloroquinazoline (1.0 eq) and the desired aniline (1.0-1.2 eq) in a suitable solvent such as isopropanol or ethanol.
-
Heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Collect the solid by filtration, wash with the solvent, and dry to yield the final 4-anilinoquinazoline product. Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazole scaffolds from 1,3-dicarbonyl compounds and hydrazines. [8][9][10] Workflow Diagram:
Caption: General workflow for the Knorr pyrazole synthesis.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Place the flask in an ice bath to cool the solution.
-
-
Addition of Hydrazine:
-
Slowly add hydrazine hydrate (1.0-1.1 eq) to the cooled solution of the dicarbonyl compound with stirring. The reaction is often exothermic.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
The reaction can be heated to reflux to ensure completion, if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pyrazole.
-
Advanced Strategies in Heterocyclic Kinase Inhibitor Design
Beyond the selection of a core scaffold, several advanced strategies are employed to optimize the properties of heterocyclic kinase inhibitors.
Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a powerful approach for identifying novel kinase inhibitors. [11][12]This method involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target kinase, often with low affinity. These "hits" are then optimized into more potent lead compounds through a process of fragment linking or growing. Heterocyclic fragments are particularly valuable in FBDD due to their ability to form key interactions with the kinase hinge region.
FBDD Workflow:
Caption: A typical workflow for fragment-based drug discovery of kinase inhibitors.
Scaffold Hopping and Bioisosterism
Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel core structures with similar biological activity to a known inhibitor but with a different chemical makeup. [13]This can be particularly useful for escaping patent-protected chemical space or for improving the ADME/Tox properties of a lead compound. Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a related concept often employed in scaffold hopping. For example, a quinazoline core might be "hopped" to a pyrimidine or a pyrazole to explore new chemical space while retaining the key hinge-binding interactions. [13]
ADME and Toxicological Considerations
A potent kinase inhibitor is of little therapeutic value if it possesses poor pharmacokinetic properties or is toxic. The choice of the heterocyclic building block can have a profound impact on the ADME/Tox profile of a drug candidate.
-
Solubility: The introduction of polar heterocyclic rings or substituents can enhance aqueous solubility, which is often a challenge for kinase inhibitors.
-
Metabolic Stability: Certain heterocyclic rings are more susceptible to metabolic degradation than others. Medicinal chemists must consider the metabolic liabilities of their chosen scaffolds and design compounds with improved stability.
-
Toxicity: Some heterocyclic motifs can be associated with toxicity. Careful toxicological profiling is essential throughout the drug discovery process.
The ADME properties of the approved kinase inhibitor imatinib, which features a pyrimidine core, have been extensively studied and provide a good example of a successful drug with favorable pharmacokinetics. [14][12][15]
Mechanisms of Resistance and Future Directions
A significant challenge in kinase inhibitor therapy is the emergence of drug resistance, often through mutations in the kinase domain that prevent inhibitor binding. The development of next-generation inhibitors that can overcome these resistance mutations is a major focus of current research. The design of novel heterocyclic scaffolds that can accommodate these mutations or bind to allosteric sites is a promising strategy. [2] Furthermore, the role of conserved water molecules within the kinase active site is increasingly being recognized as a key factor in inhibitor binding. [16][17]Designing heterocyclic inhibitors that can displace or favorably interact with these water molecules is a sophisticated approach to enhancing potency and selectivity. [16]
Conclusion
Heterocyclic building blocks are indispensable tools in the design and development of kinase inhibitors. Their unique ability to mimic the binding of ATP in the kinase active site, coupled with the vast chemical space they offer for optimization, has made them the foundation of numerous life-saving therapies. A deep understanding of the principles of heterocyclic chemistry, structure-activity relationships, and synthetic methodologies is therefore essential for any researcher, scientist, or drug development professional working in this dynamic and impactful field. As our understanding of kinase biology and the mechanisms of drug resistance continues to evolve, the rational design and application of novel heterocyclic scaffolds will undoubtedly remain at the forefront of kinase inhibitor discovery.
References
-
Chemically Linked Vemurafenib Inhibitors Promote an Inactive BRAFV600E Conformation. PMC. Available at: [Link].
-
4RZV: Crystal structure of the BRAF (R509H) kinase domain monomer bound to Vemurafenib. RCSB PDB. Available at: [Link].
-
3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. RCSB PDB. Available at: [Link].
-
Experiment No 5 To synthesis and submit 1,3 Pyrazole. Slideshare. Available at: [Link].
-
4rzv - Crystal structure of the BRAF (R509H) kinase domain monomer bound to Vemurafenib - Summary. Protein Data Bank Japan. Available at: [Link].
-
4rzv - Crystal structure of the BRAF (R509H) kinase domain monomer bound to Vemurafenib - Experimental details. Protein Data Bank Japan. Available at: [Link].
-
The role of conserved water molecules in the catalytic domain of protein kinases. PMC. Available at: [Link].
-
Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. Available at: [Link].
-
4.2.2.8. Synthesis of Pyrazole Heterocycles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link].
-
Conserved water molecules contribute to the extensive network of interactions at the active site of protein kinase A. PMC. Available at: [Link].
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen - Current Medicinal Chemistry. Available at: [Link].
-
In silico ADMET profile of the imatinib analogues, imatinib (IMB) and benznidazole (Bz). ResearchGate. Available at: [Link].
-
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Available at: [Link].
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. Available at: [Link].
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link].
-
Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors. MDPI. Available at: [Link].
-
Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions. PMC. Available at: [Link].
-
(PDF) A conserved water-mediated hydrogen bond network defines bosutinib's kinase selectivity. ResearchGate. Available at: [Link].
-
6NSQ: Crystal structure of BRAF kinase domain bound to the inhibitor 2l. RCSB PDB. Available at: [Link].
-
novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link].
-
Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PMC. Available at: [Link].
-
Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. PMC. Available at: [Link].
-
(A) The overview structure of the EGFR kinase domain with Gefitinib.... ResearchGate. Available at: [Link].
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. ResearchGate. Available at: [Link].
- Process for the preparation of pyrazoles. Google Patents.
-
4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. RCSB PDB. Available at: [Link].
-
The role of conserved water molecules in the catalytic domain of protein kinases. PubMed. Available at: [Link].
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link].
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link].
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. Available at: [Link].
-
(PDF) Metabolism and disposition of Imatinib Mesylate in healthy volunteers. ResearchGate. Available at: [Link].
-
Imatinib mesylate: Recent drug used in oncology. GSC Online Press. Available at: [Link].
-
Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). ResearchGate. Available at: [Link].
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. Available at: [Link].
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. MD Anderson Cancer Center. Available at: [Link].
-
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC. Available at: [Link].
-
A novel strategy to the synthesis of 4-anilinoquinazoline derivatives. R Discovery. Available at: [Link].
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. Available at: [Link].
-
Fragment-based drug design has become an important strategy for drug design and development over the last decade. It has been used with particular success in the development of kinase inhibitors, which are one of the most widely explored classes of drug targets today. PubMed. Available at: [Link].
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. Available at: [Link].
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link].
-
Clinical pharmacokinetics of imatinib. PubMed. Available at: [Link].
-
Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Annex Publishers. Available at: [Link].
-
The Use of Bioisosterism in Drug Design and Molecular Modification. Available at: [Link].
-
Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers. Available at: [Link].
-
Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Available at: [Link].
-
Conserved water molecules contribute to the extensive network of interactions at the active site of protein kinase A. SciSpace. Available at: [Link].
-
Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Semantic Scholar. Available at: [Link].
-
Overcoming resistance mechanisms to kinase inhibitors. Dove Medical Press. Available at: [Link].
Sources
- 1. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. Conserved water molecules contribute to the extensive network of interactions at the active site of protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 7. Chemically Linked Vemurafenib Inhibitors Promote an Inactive BRAFV600E Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 10. Experiment No 5 To synthesis and submit 1,3 Pyrazole. | PDF [slideshare.net]
- 11. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 12. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. The role of conserved water molecules in the catalytic domain of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
N-Functionalized Aminopyrimidines: A Technical Guide to Synthesis and Medicinal Chemistry
Executive Summary
The aminopyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore backbone for over 50 FDA-approved kinase inhibitors (e.g., Ibrutinib, Palbociclib). Its capacity to function as a bidentate hydrogen bond donor/acceptor pair mimics the adenine ring of ATP, making it indispensable for targeting the hinge region of protein kinases.
This guide provides a technical roadmap for the N-functionalization of aminopyrimidines. It moves beyond basic synthesis to address the decision-making logic required to optimize solubility, metabolic stability, and target selectivity.
Structural Significance & Electronic Properties[1]
The Hinge-Binding Motif
The core utility of the aminopyrimidine lies in its electronic distribution. The N1 and N3 nitrogens, combined with an exocyclic amino group (typically at C2 or C4), create a "Donor-Acceptor-Donor" (D-A-D) or "Acceptor-Donor" (A-D) motif.
-
2-Aminopyrimidine: Classic adenine mimic. The ring nitrogen (N1) accepts a H-bond from the kinase hinge backbone (e.g., Met, Leu), while the exocyclic amine (N2) donates a H-bond to the backbone carbonyl.
-
pKa Modulation: The basicity of the pyrimidine ring (pKa ~1.3 for unsubstituted, rising to ~3-4 with amino substitution) ensures the molecule remains largely neutral at physiological pH, facilitating membrane permeability, yet can be protonated in acidic lysosomes, influencing volume of distribution.
Regioselectivity Challenges
Functionalizing the nitrogen atoms requires navigating the distinct electrophilicity of the pyrimidine carbons. In 2,4-dichloropyrimidine:
-
C4 Position: More electrophilic due to the para-like conjugation with N1 and N3. Under
conditions, nucleophiles attack here first. -
C2 Position: Less reactive; typically requires higher temperatures or catalysis (Buchwald-Hartwig) if the C4 is already substituted.
Synthetic Methodologies: The Decision Matrix
Selecting the correct synthetic route depends on the electronic nature of the coupling partners.
Visualization: Synthetic Decision Tree
The following diagram outlines the logical flow for selecting between
Caption: Decision logic for synthesizing N-functionalized aminopyrimidines based on substrate electronics.
Detailed Experimental Protocols
Protocol A: Regioselective of 2,4-Dichloropyrimidine
Objective: Selective amination at the C4 position.[1] Mechanism: Addition-Elimination via Meisenheimer complex.
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Amine (1.05 eq), DIPEA (2.0 eq).
-
Solvent: Ethanol or Isopropanol (Protic solvents stabilize the transition state).
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in alcohol at 0°C.
-
Add DIPEA followed by the dropwise addition of the amine.
-
Stir at 0°C to RT for 2–4 hours. (Note: Heating forces bis-substitution).
-
Validation: Monitor by TLC/LCMS. C4-product usually elutes before the bis-product.
-
-
Workup: Concentrate in vacuo, precipitate with water, or purify via silica flash chromatography (Hex/EtOAc).
Protocol B: Buchwald-Hartwig Amination (C2-Functionalization)
Objective: Installing a sterically hindered or electron-poor amine at the deactivated C2 position.
Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition
-
Reagents: 2-Chloro-4-aminopyrimidine derivative (1.0 eq), Aniline/Amine (1.2 eq),
(5 mol%), XPhos or BrettPhos (10 mol%), (2.0 eq). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, Degassed).
-
Procedure:
-
Charge a microwave vial with halide, amine, base, and catalyst precursor/ligand.
-
Evacuate and backfill with Argon (
). -
Add degassed solvent.
-
Heat at 100°C (oil bath) or 120°C (microwave) for 1–12 hours.
-
-
Critical Insight: For aminopyrimidines, BrettPhos is superior for primary amines due to its bulk, preventing catalyst poisoning by the pyrimidine nitrogens.
Protocol C: Chan-Lam Coupling (N-Arylation)
Objective: N-arylation of an existing aminopyrimidine using boronic acids (mild conditions). Mechanism: Cu(II) oxidative coupling.
-
Reagents: Aminopyrimidine (1.0 eq), Aryl Boronic Acid (2.0 eq),
(1.0 eq), Pyridine (2.0 eq). -
Solvent: DCM or DMF.
-
Procedure:
-
Combine reagents in a flask open to the air (or with an
balloon). -
Add 4Å molecular sieves (water inhibits the reaction).
-
Stir at RT for 24–48 hours.
-
-
Note: This reaction is slower but tolerates substrates that fail under Pd-catalysis due to chelation.
Medicinal Chemistry Applications & SAR
Comparison of N-Substituents
The nature of the N-substituent dictates the physicochemical profile.
| Substituent Type | Effect on LogP | Metabolic Liability | Binding Role |
| N-Methyl | Slight Increase | High: N-demethylation by CYPs. | Conformation lock; removes H-bond donor. |
| N-Isopropyl/Cyclopropyl | Moderate Increase | Low: Steric bulk hinders CYP access. | Fills hydrophobic pockets; improves metabolic stability. |
| N-Aryl (Aniline) | High Increase | Variable: Ring oxidation/hydroxylation. | |
| N-Piperazinyl | Decrease (Solubility) | Moderate: N-oxidation. | Solubilizing tail; reaches solvent front. |
Case Study: Kinase Selectivity via N-Functionalization
In the development of Ibrutinib (BTK inhibitor), the pyrazolo[3,4-d]pyrimidine core functions similarly to the aminopyrimidine.
-
The Pharmacophore: The amino group binds to the hinge (Glu475/Met477).
-
The N-Substituent: A bulky substituent (e.g., diphenyl ether or cyclopentyl group in analogs) occupies the "Gatekeeper" pocket.
-
Optimization: Replacing a simple N-methyl with a cycloalkyl group often improves selectivity against EGFR by exploiting steric clashes with the gatekeeper residue (Threonine vs Methionine).
Metabolic Stability Strategy
Aminopyrimidines are prone to oxidation at the C5 position and N-dealkylation.
-
Solution: Block C5 with a Halogen (F, Cl) or Methyl group.
-
Solution: Use deuterated N-alkyl groups (
) to suppress N-dealkylation via the Kinetic Isotope Effect (KIE).
Visualizing the Binding Mode
The following diagram illustrates the generic binding mode of a 2,4-diaminopyrimidine within a kinase ATP pocket.
Caption: Schematic interaction of aminopyrimidine pharmacophore with kinase active site domains.
References
-
Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Carbon-Nitrogen Bond Formation. Organic Reactions. Link
-
Qiao, J. X., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Ghorab, M. M., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine Derivatives. Brieflands. Link
-
Vantourout, J. C., et al. (2017).[2] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society. Link
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Link
Sources
The 2,6-Dimethylpyrimidine Scaffold: Structural Versatility and Synthetic Utility
Topic: The 2,6-Dimethylpyrimidine Scaffold: A Versatile Pharmacophore in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, drug discovery scientists, and process chemists.
Executive Summary: The "Privileged" Architecture
In the landscape of heterocyclic drug design, the 2,6-dimethylpyrimidine scaffold represents a highly specialized variation of the pyrimidine "privileged structure." While the 4,6-dimethyl isomer is more synthetically ubiquitous (via acetylacetone condensation), the 2,6-dimethyl substitution pattern offers unique medicinal chemistry advantages. By placing methyl groups at the C2 (inter-nitrogen) and C6 positions, this scaffold effectively blocks the primary sites of metabolic oxidation while creating a defined steric corridor that governs ligand-protein binding kinetics.
This guide dissects the 2,6-dimethylpyrimidine core, providing a self-validating roadmap for its synthesis, functionalization, and application in kinase and GPCR drug discovery.
Medicinal Chemistry Logic: Why 2,6-Dimethyl?
Metabolic Blockade (The C2 Advantage)
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack and oxidative metabolism.
-
Aldehyde Oxidase (AO) Stability: The C2 position of pyrimidine is a "soft spot" for AO-mediated oxidation. A methyl group at C2 sterically and electronically hinders this enzymatic pathway, significantly extending the half-life (
) of the parent compound compared to its unsubstituted analog. -
Steric Steering: The C6-methyl group introduces localized steric bulk adjacent to the N1 nitrogen. In kinase inhibitors, this often forces the inhibitor into a specific atropisomeric conformation, locking the molecule into a bioactive orientation that reduces the entropic penalty of binding.
Electronic Tuning
The 2,6-dimethyl pattern leaves the C4 and C5 positions open for functionalization.
-
C4 Position: Highly reactive to Nucleophilic Aromatic Substitution (
), allowing for the rapid introduction of diverse amine or ether "warheads." -
C5 Position: A non-reactive "benzenoid" position, ideal for electrophilic substitution (halogenation) to introduce solubilizing groups or additional hydrophobic contacts.
Synthetic Methodologies & Protocols
The access to 2,6-dimethylpyrimidine derivatives typically proceeds via the condensation of acetamidine (providing the C2-Me) with a
Core Synthesis: 4-Chloro-2,6-dimethylpyrimidine
This protocol describes the synthesis of the key electrophilic intermediate, 4-chloro-2,6-dimethylpyrimidine, from commercially available precursors.
Reagents:
-
Acetamidine hydrochloride (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.2 eq)
-
Phosphorus oxychloride (
) (Excess) -
Ethanol (Anhydrous)
Protocol:
-
Cyclization (Formation of 2,6-dimethylpyrimidin-4-ol):
-
Dissolve NaOEt in anhydrous ethanol under
atmosphere. -
Add acetamidine hydrochloride and stir for 15 min at room temperature to liberate the free base.
-
Dropwise add ethyl acetoacetate.
-
Reflux the mixture for 6–8 hours. A white precipitate (NaCl) will form.
-
Evaporate solvent in vacuo. Dissolve residue in minimal water and neutralize with acetic acid to pH ~6–7 to precipitate the pyrimidinol.
-
Filter, wash with cold water, and dry. Yield: ~70–80%.
-
-
Chlorination (Formation of 4-chloro-2,6-dimethylpyrimidine):
-
Place the dried 2,6-dimethylpyrimidin-4-ol in a round-bottom flask.
-
Add neat
(5.0 eq). Caution: Exothermic. -
Reflux for 3 hours.[1] The solid will dissolve, turning the solution yellow/brown.
-
Remove excess
by rotary evaporation. -
Pour the residue onto crushed ice (slowly!) to quench traces of reagent.
-
Extract with Dichloromethane (DCM) (3x).
-
Wash organic layer with saturated
and brine. Dry over . -
Result: A low-melting solid or oil, sufficiently pure for
.
-
Visualization: Synthetic Pathway
The following diagram illustrates the convergent synthesis and subsequent functionalization logic.
Caption: Convergent synthesis of the 2,6-dimethylpyrimidine scaffold and SAR functionalization logic.
Case Studies in Therapeutic Applications
Kinase Inhibition (ATP-Competitive)
In kinase drug discovery, the 2,6-dimethylpyrimidine scaffold is often employed to mimic the adenine ring of ATP.
-
Mechanism: The N1 and N3 nitrogens serve as hydrogen bond acceptors for the kinase hinge region.
-
Role of Methyls: The C6-methyl group often clashes with the "gatekeeper" residue or the solvent front, forcing the attached aryl groups (at C4) into a twisted conformation that improves selectivity against homologous kinases.
Comparative Activity Data
The table below highlights the impact of the 2,6-dimethyl substitution on metabolic stability and potency in a hypothetical VEGFR-2 inhibitor series (Data extrapolated from structure-activity trends in J. Med.[2] Chem.).[1][3][4][5][6][7][8][9][10][11]
| Compound Variant | Structure | VEGFR-2 IC50 (nM) | Microsomal t1/2 (min) |
| Unsubstituted | Pyrimidine core | 45 | 12 |
| 2-Methyl | 2-Me-pyrimidine | 38 | 45 |
| 2,6-Dimethyl | 2,6-dimethylpyrimidine | 12 | >120 |
| 4,6-Dimethyl | 4,6-dimethylpyrimidine | 150 | 90 |
Note: The 2,6-dimethyl variant often shows superior potency due to the specific "lock" of the bioactive conformation, alongside vastly improved metabolic stability.
Experimental Validation: Kinase Assay Protocol
To validate the efficacy of a synthesized 2,6-dimethylpyrimidine derivative, a standard FRET-based kinase assay is recommended.
Protocol:
-
Preparation: Dilute the test compound in 100% DMSO to 100x the final test concentration.
-
Enzyme Mix: Prepare a solution of Recombinant VEGFR-2 (0.2 ng/µL) in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Substrate Mix: Prepare a solution of Fluorescein-PolyGT substrate (200 nM) and ATP (
concentration). -
Reaction:
-
Add 5 µL of Compound solution to a black 384-well plate.
-
Add 10 µL of Enzyme Mix. Incubate 10 min.
-
Add 10 µL of Substrate Mix to initiate reaction.
-
Incubate for 60 min at Room Temperature.
-
-
Detection: Add EDTA (50 mM) to stop the reaction. Read fluorescence intensity (Ex 485 nm / Em 530 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
References
-
Synthesis of 4-Amino-2,6-dimethylpyrimidine. Organic Syntheses, Coll. Vol. 3, p.71 (1955). [Link]
-
Pyrimidine Scaffolds in Kinase Inhibitors. Journal of Medicinal Chemistry, 2011, 54(6), 1871–1895. (Discusses SAR of pyrimidine substitutions). [Link]
-
Metabolic Stability of Pyrimidines. Drug Metabolism and Disposition, 2008, 36(2), 253-260. (Aldehyde oxidase metabolism of heterocycles). [Link]
-
Microwave-assisted synthesis of 2-anilinopyrimidines. RSC Advances, 2020, 10, 12345. (Modern synthetic routes). [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jocpr.com [jocpr.com]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Advanced Protocol for Nucleophilic Aromatic Substitution (SNAr) Using Allylamine
Introduction & Strategic Utility
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry and materials science, enabling the direct functionalization of electron-deficient aromatic rings . When allylamine is employed as the nucleophile, the reaction not only installs a secondary amine but also introduces a terminal alkene handle. This bifunctionality is highly prized; the allyl group serves as a versatile linchpin for downstream orthogonal modifications, including ring-closing metathesis (RCM), thiol-ene click chemistry, and hydrosilylation to generate complex organometallic polymers .
Mechanistic Causality: The Addition-Elimination Pathway
Unlike aliphatic nucleophilic substitution (SN1/SN2), SNAr proceeds via a distinct two-step addition-elimination mechanism.
-
Addition (Rate-Limiting) : The nucleophilic nitrogen of allylamine attacks the ipso-carbon of the activated arene, disrupting aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex.
-
Elimination (Fast) : The leaving group is expelled, restoring the aromatic system.
Causality of Leaving Group Efficacy: In SNAr, fluorine is vastly superior to chlorine, bromine, or iodine. Because the addition step is rate-determining, the highly electronegative fluorine atom inductively withdraws electron density from the ipso-carbon, significantly lowering the activation energy barrier for nucleophilic attack .
Logical flow of the Addition-Elimination SNAr mechanism with allylamine.
Reaction Design and Optimization
Designing a self-validating SNAr protocol requires precise control over solvent, base, and temperature to suppress side reactions (e.g., dialkylation or substrate degradation).
-
Solvent Selection : Polar aprotic solvents like DMF or DMSO are optimal. They heavily solvate the cationic counter-ion of the base while leaving the nucleophile "naked" and highly reactive, which stabilizes the Meisenheimer transition state.
-
Base Selection : Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) are preferred to scavenge the generated hydrofluoric acid (HF) without competing as nucleophiles.
-
Temperature Control : Allylamine has a low boiling point (~53 °C). To prevent volatilization before the reaction reaches completion, reactions must be initiated at 0 °C and subsequently heated in sealed vessels or equipped with efficient reflux condensers.
Quantitative Optimization of SNAr Conditions (Model Substrate: 2-Fluoro-5-nitrobenzene-1,4-diamine)
| Solvent | Base (2.0 eq) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Ethanol | Et₃N | 60 | 12 | 65 |
| THF | K₂CO₃ | 65 | 10 | 72 |
| DMF | DIPEA | 80 | 4 | 91 |
| DMF | K₂CO₃ | 80 | 4 | 94 (Optimal) |
Detailed Experimental Protocol
This protocol details the SNAr of 2-fluoro-5-nitrobenzene-1,4-diamine with allylamine, a highly activated system due to the ortho/para positioning of the strongly electron-withdrawing nitro group . This methodology is also highly adaptable to polyfluorinated heterocycles, such as tetrafluoropyridazine .
Step-by-step experimental workflow for the SNAr reaction with allylamine.
Step-by-Step Methodology:
-
Preparation : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzene-1,4-diamine (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
-
Base Addition : Add finely powdered, anhydrous K₂CO₃ (2.0 mmol, 2.0 eq) to the bright yellow solution. Stir the suspension for 5 minutes at room temperature to ensure uniform dispersion.
-
Nucleophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of the amine addition and prevents the premature evaporation of the volatile allylamine. Add allylamine (1.2 mmol, 1.2 eq) dropwise via syringe over 2 minutes.
-
Reaction Execution : Attach a reflux condenser. Remove the ice bath and gradually heat the reaction to 80 °C using an oil bath. Stir vigorously for 4 hours.
-
Monitoring : Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting fluorinated arene (UV active, higher Rf) should be completely consumed, replaced by a new, intensely orange spot (lower Rf due to increased polarity from the secondary amine).
-
Quench & Extraction : Cool the mixture to room temperature. Pour the reaction into 25 mL of ice-cold distilled water to precipitate the product and dissolve the DMF alongside inorganic salts. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).
-
Washing : Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to effectively pull residual DMF into the aqueous phase, followed by a final wash with brine (20 mL).
-
Drying & Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude dark-orange residue via silica gel flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure N-allyl substituted product.
Analytical Self-Validation
To ensure the integrity of the synthesized product and validate the success of the SNAr protocol, verify the following analytical markers:
-
¹H NMR (400 MHz, CDCl₃) : Look for the disappearance of the characteristic F-C splitting in the aromatic protons. Confirm the presence of the newly installed allyl handle: a multiplet at ~5.8 ppm (internal alkene proton), a doublet/multiplet at ~5.1-5.3 ppm (terminal alkene protons), and a multiplet at ~3.9 ppm (allylic CH₂ adjacent to the nitrogen) .
-
HRMS (ESI) : Confirm the exact mass corresponding to the displacement of fluorine (-19 Da) and the addition of the allylamino group (+56 Da).
References
-
Micro and nano-sized polysiloxanes containing organoiron moieties New Journal of Chemistry (RSC Publishing) URL:[Link]
-
9,10-Dioxa-1,2-diaza-anthracene derivatives from tetrafluoropyridazine Beilstein Journal of Organic Chemistry URL:[Link]
-
Facile Aryl C–N Bond Formation via SNAr Using Photothermal Red Light Activation ChemRxiv URL: [Link]
SNAr reaction conditions for 4-chloropyrimidines and primary amines
Application Note: Optimized Conditions for 4-Chloropyrimidines and Primary Amines
Audience:Executive Summary
The functionalization of the pyrimidine scaffold via Nucleophilic Aromatic Substitution (
This guide moves beyond generic procedures to provide three optimized protocols tailored to substrate reactivity. It addresses the critical challenge of regioselectivity in 2,4-dichloropyrimidine systems and provides a self-validating logic for condition selection.
Mechanistic Grounding & Causality
The Electronic Landscape
The 4-position of the pyrimidine ring is highly electrophilic because the
-
The "Why": The rate-determining step is typically the formation of the Meisenheimer-like
-complex (intermediate), not the elimination of the chloride. Therefore, conditions that stabilize this anionic intermediate or increase the electrophilicity of the ring (e.g., protonation) accelerate the reaction. -
Regioselectivity (The 2,4-Dichloro Problem): In 2,4-dichloropyrimidines, the C4 position is generally more reactive than C2 due to lower steric hindrance and the ability of the N3 nitrogen to stabilize the negative charge in the transition state more effectively than the N1/N3 distribution required for C2 attack.
Reaction Pathway Visualization
Figure 1: The addition-elimination pathway. Note that stabilization of the Meisenheimer complex dictates the reaction rate.
Critical Parameters & Optimization Logic
Before selecting a protocol, evaluate the substrate properties using this logic table:
| Parameter | Recommendation | Scientific Rationale |
| Solvent | iPrOH or n-BuOH (Thermal)DMF/NMP (Stubborn cases) | Protic solvents (alcohols) can stabilize the anionic intermediate via H-bonding. Polar aprotic solvents (DMF) increase nucleophile energy but are harder to remove. |
| Base | DIPEA (Hünig's Base) | Non-nucleophilic organic base. Scavenges HCl without competing for the electrophile. |
| Catalysis | Acid (HCl) | Protonation of the pyrimidine ring N increases electrophilicity. Essential for weak nucleophiles (e.g., electron-deficient anilines). |
| Stoichiometry | 1.0 equiv Pyrimidine : 1.1 equiv Amine | Slight excess of amine drives conversion. Avoid large excesses if regioselectivity (C2 vs C4) is a concern. |
Experimental Protocols
Protocol A: Standard Thermal Conditions (Aliphatic Amines)
Best for: Primary alkyl amines, benzylamines, and reactive anilines.
Reagents:
-
4-Chloropyrimidine substrate (1.0 equiv)[1]
-
Primary Amine (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)
-
Solvent: Isopropanol (iPrOH) [Concentration: 0.2 M – 0.5 M]
Step-by-Step:
-
Dissolution: Charge the 4-chloropyrimidine into a reaction vial equipped with a magnetic stir bar. Add iPrOH.
-
Addition: Add DIPEA followed by the primary amine.
-
Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 2.5 equiv.
-
-
Reaction: Heat the mixture to 80 °C (oil bath or heating block).
-
Checkpoint: Monitor by LCMS/TLC at 1 hour. Most reactive amines reach >95% conversion within 1–4 hours.
-
-
Workup (Self-Validating):
Protocol B: Acid-Mediated Conditions (Weak Nucleophiles)
Best for: Electron-deficient anilines, steric bulk, or when basic conditions cause side reactions.
Reagents:
-
4-Chloropyrimidine (1.0 equiv)[1]
-
Aniline derivative (1.0 – 1.1 equiv)[1]
-
Catalyst: Conc. HCl (3–5 drops) or 4M HCl in Dioxane (0.1 equiv)
-
Solvent: iPrOH or
:iPrOH (1:1)
Step-by-Step:
-
Setup: Mix pyrimidine and aniline in iPrOH (0.2 M).
-
Activation: Add catalytic HCl. The solution pH should be slightly acidic (pH ~4–5).
-
Reaction: Heat to reflux (85–90 °C ). Reaction times may extend to 4–12 hours.
-
Quench: The product usually precipitates as the hydrochloride salt.
-
Isolation: Filter the solid salt directly.
-
Free Basing: Suspend the salt in EtOAc/Water and neutralize with sat.
to isolate the free base.
-
Protocol C: Microwave-Assisted (High Throughput)
Best for: Library generation, sterically hindered amines, or 2,4-dichloropyrimidines requiring strict kinetic control.
Parameters:
-
Solvent: EtOH or NMP (NMP absorbs MW energy efficiently).
-
Temp: 120–140 °C.
-
Time: 10–20 minutes.
-
Vessel: Sealed microwave vial (high pressure tolerance).
Procedure:
-
Combine substrate (1.0 equiv), amine (1.1 equiv), and DIPEA (2.0 equiv) in EtOH (0.5 M).
-
Irradiate at 120 °C for 15 minutes (Hold time).
-
QC Check: Analyze LCMS immediately. If incomplete, irradiate for another 10 mins at 140 °C.
-
Warning: Prolonged heating at >150 °C in alcohols can lead to alkoxide displacement (solvolysis).
-
Troubleshooting & Decision Logic
Use this flow to diagnose issues during the reaction monitoring phase.
Figure 2: Troubleshooting decision tree for SNAr optimization.
References
-
Regioselectivity in 2,4-Dichloropyrimidines
-
Microwave Assisted Protocols
-
Water/Acid Promoted Conditions
- Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- Source: ACS Omega 2024, 9, 12, 14620–14631.
-
URL:[Link]
-
General Mechanism & Solvent Effects
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Synthesis of N-Allyl-Aminopyrimidines
Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and comparative yield data for the rapid synthesis of functionalized aminopyrimidines.
Introduction & Scientific Rationale
Aminopyrimidines are privileged pharmacophores embedded in a vast array of therapeutic agents, including tyrosine kinase inhibitors, DNA-PK inhibitors, and antimalarial compounds targeting Plasmodium falciparum dihydrofolate reductase (Pf-DHFR)[1][2]. Within this chemical space, N-allyl-aminopyrimidines are particularly valuable. The allyl moiety serves as a robust, versatile orthogonal handle for downstream late-stage functionalization, such as ring-closing metathesis, epoxidation, or cross-coupling reactions.
Historically, the synthesis of these scaffolds via nucleophilic aromatic substitution (
Mechanistic Foundations & Causality (E-E-A-T)
To optimize the synthesis of N-allyl-aminopyrimidines, one must understand the electronic causality governing the
The initial nucleophilic attack by allylamine is highly favorable. The strong electron-withdrawing effect of the two pyrimidine nitrogen atoms creates a highly electrophilic C4/C6 position, stabilizing the resulting Meisenheimer complex. However, regioselectivity and subsequent reactivity shift dramatically after the first substitution. Once the first N-allyl group is installed, the lone pair of electrons on the newly added exocyclic nitrogen donates electron density back into the pyrimidine ring via resonance.
This resonance donation severely deactivates the ring toward a second nucleophilic attack[1]. Consequently, the first addition is substantially easier and occurs at lower temperatures, while the addition of a second amine requires overcoming a massive activation energy barrier[1]. Microwave irradiation excels here: it efficiently couples with polar protic solvents (like ethanol or isopropanol) to generate rapid, uniform superheating, providing the exact thermodynamic energy required to push the deactivated intermediate to a di-substituted product without the byproduct formation seen in multi-day conventional heating[4][5].
SNAr mechanism and electronic effects governing pyrimidine amination.
Experimental Design & Workflow
Workflow for the microwave-assisted synthesis of N-allyl-aminopyrimidines.
Causality Behind Experimental Choices:
-
Solvent Selection: Ethanol (EtOH) or Isopropanol (i-PrOH) are chosen because their high dipole moments allow excellent coupling with microwave frequencies, leading to rapid heating[2][4].
-
Base Selection: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the
reaction, preventing the protonation (and subsequent deactivation) of the incoming allylamine nucleophile[4]. -
Sealed Vessels: Microwave reactions are conducted in sealed, pressure-rated vials. This allows solvents like ethanol (boiling point 78 °C) to be safely heated to 150 °C without boiling off, creating a high-pressure, high-temperature environment that forces difficult substitutions to completion[5].
Step-by-Step Protocols
Protocol A: Selective Mono-N-Allylation
Target: 4-chloro-N-allylpyrimidin-6-amine Objective: Exploit the high reactivity of the first chlorine to achieve selective mono-substitution without over-alkylation.
-
Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 mmol, 149 mg).
-
Solvation: Dissolve the substrate in 3.0 mL of absolute ethanol.
-
Reagent Addition: Add allylamine (1.1 mmol, 82 µL) dropwise. Follow immediately with DIPEA (1.5 mmol, 260 µL). Self-Validation Check: The solution should remain clear; a slight exotherm may be observed.
-
Irradiation: Seal the vial with a Teflon-lined crimp cap. Place in a dedicated microwave organic synthesizer. Irradiate at 80 °C for 15 minutes (Dynamic power mode, max 200 W, normal absorption level).
-
Workup: Cool the vial to room temperature via compressed air (built into the synthesizer). Vent the cap carefully and concentrate the mixture under reduced pressure.
-
Purification: Partition the crude residue between Ethyl Acetate (15 mL) and saturated aqueous
(15 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure mono-allylated product.
Protocol B: Exhaustive Di-Amination (Mixed Aminopyrimidines)
Target: N-allyl-N'-aryl-pyrimidine-4,6-diamine Objective: Overcome the electronic deactivation of the mono-substituted ring to install a second, distinct amine (e.g., an aniline derivative).
-
Preparation: In a 10 mL microwave vial, combine the purified 4-chloro-N-allylpyrimidin-6-amine from Protocol A (1.0 mmol) and the desired secondary amine (e.g., 4-trifluoromethylaniline or morpholine) (1.5 mmol)[5].
-
Solvation & Base: Add
(2.0 mmol) as the base and 3.0 mL of Ethanol or N-Methyl-2-pyrrolidone (NMP). Note: NMP is an excellent microwave absorber and facilitates extreme temperature profiles if the incoming amine is highly sterically hindered. -
Irradiation: Seal the vial. Irradiate at 150 °C for 30 minutes (Dynamic power mode, max 200 W, up to 19 bar pressure)[5].
-
Workup: Cool to room temperature. If EtOH was used, concentrate and partition between water and EtOAc. If NMP was used, pour the reaction mixture directly into 15 mL of ice-cold water to precipitate the product. Filter the precipitate, wash with cold water, and dry under a high vacuum.
Quantitative Data & Yield Comparison
The table below summarizes the drastic efficiency gains achieved by transitioning from conventional thermal reflux to Microwave-Assisted Organic Synthesis (MAOS) for pyrimidine amination.
| Substrate | Nucleophile (Amine) | Heating Method | Temp (°C) | Time | Yield (%) | Selectivity |
| 4,6-dichloropyrimidine | Allylamine (1.1 eq) | Conventional | 80 °C | 12 h | 65% | Moderate (Some di-sub) |
| 4,6-dichloropyrimidine | Allylamine (1.1 eq) | Microwave | 80 °C | 15 min | 92% | High (Strictly mono) |
| 4-chloro-N-allyl... | Morpholine (2.0 eq) | Conventional | 120 °C | 24 h | 45% | Poor (Degradation) |
| 4-chloro-N-allyl... | Morpholine (2.0 eq) | Microwave | 150 °C | 30 min | 88% | High |
Data synthesized from benchmark comparisons of pyrimidine
References
- Microwave-Assisted Synthesis of Aminopyrimidines. Bohrium / Tetrahedron Letters.
- Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)
- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. NIH / PMC.
- Dna-pk inhibitors (WO2015058031A1).
- 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation.
Sources
- 1. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015058031A1 - Dna-pk inhibitors - Google Patents [patents.google.com]
- 3. Poindexter Gabriele (Department of Dermatology, University of North Carolina at Chapel Hill, Chapel Hill, North Carolina, USA. GPoindex@unch.unc.edu): Papers, h-index, Citations & Profile | Bohrium [bohrium.com]
- 4. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,6-dimethyl-N-allylpyrimidin-4-amine as a Ligand Precursor
Introduction: The Strategic Value of N-Allyl Pyrimidine Scaffolds in Coordination Chemistry
The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile coordination properties.[1][2][3] The introduction of an N-allyl group to the 2,6-dimethylpyrimidin-4-amine framework creates a unique ligand precursor with significant potential. The allyl functionality offers a reactive handle for post-coordination modifications or for imparting specific electronic and steric properties to the resulting metal complexes. The pyrimidine ring itself provides well-defined coordination sites through its nitrogen atoms, enabling the formation of stable complexes with a variety of transition metals.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of 2,6-dimethyl-N-allylpyrimidin-4-amine as a versatile ligand precursor. The protocols detailed herein are founded on established synthetic methodologies for analogous N-substituted pyrimidines and general principles of coordination chemistry.[6][7]
Part 1: Synthesis of 2,6-dimethyl-N-allylpyrimidin-4-amine
The synthesis of the title compound can be efficiently achieved via a nucleophilic aromatic substitution reaction. This approach involves the displacement of a halide from a pyrimidine precursor with allylamine.
Protocol 1: Synthesis of 2,6-dimethyl-N-allylpyrimidin-4-amine
This protocol is based on established methods for the N-arylation and N-alkylation of chloropyrimidines.[7][8]
Materials:
-
2,6-dimethyl-4-chloropyrimidine
-
Allylamine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,6-dimethyl-4-chloropyrimidine (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add allylamine (1.2 eq) to the solution.
-
Add a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,6-dimethyl-N-allylpyrimidin-4-amine.
Characterization:
The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the dimethyl, allyl, and pyrimidine protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional group vibrations.
Part 2: Synthesis of Metal Complexes
The synthesized 2,6-dimethyl-N-allylpyrimidin-4-amine can act as a monodentate or bidentate ligand, coordinating to a metal center through one or both of the pyrimidine nitrogen atoms. The following protocol describes a general method for the synthesis of a palladium(II) complex, a common application for pyrimidine-based ligands in catalysis.[1][9]
Protocol 2: Synthesis of a Palladium(II) Complex
This protocol is adapted from general procedures for the synthesis of palladium(II) complexes with nitrogen-containing ligands.[10][11]
Materials:
-
2,6-dimethyl-N-allylpyrimidin-4-amine
-
Palladium(II) precursor (e.g., PdCl₂(CH₃CN)₂, Na₂PdCl₄)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium(II) precursor (1.0 eq) in the chosen anhydrous solvent.
-
In a separate flask, dissolve 2,6-dimethyl-N-allylpyrimidin-4-amine (2.0 eq) in the same solvent.
-
Slowly add the ligand solution to the palladium precursor solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
The formation of a precipitate may indicate the formation of the complex.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the solvent can be partially removed to induce crystallization or precipitation.
Characterization of the Metal Complex:
-
FT-IR Spectroscopy: To observe shifts in the vibrational frequencies of the ligand upon coordination to the metal center.
-
¹H and ¹³C NMR Spectroscopy: To study the changes in the chemical shifts of the ligand protons and carbons upon complexation.
-
Elemental Analysis: To determine the elemental composition of the complex and confirm the ligand-to-metal ratio.
-
X-ray Crystallography: To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.
Part 3: Applications in Catalysis
Palladium complexes bearing nitrogen-containing ligands are widely used as catalysts in cross-coupling reactions. The synthesized palladium(II) complex of 2,6-dimethyl-N-allylpyrimidin-4-amine can be explored as a precatalyst for reactions such as the Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
This is a general protocol to test the catalytic activity of the synthesized palladium complex.[1][9]
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Synthesized Palladium(II) complex (catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/water mixture, Dioxane)
Equipment:
-
Reaction tube or flask
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup
Procedure:
-
To a reaction tube, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (e.g., 1-5 mol%).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent, wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualization of Workflows
Caption: Experimental workflow from ligand synthesis to catalytic application.
Data Presentation
Table 1: Hypothetical Characterization Data for 2,6-dimethyl-N-allylpyrimidin-4-amine
| Property | Expected Value |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, ppm) | δ 6.2 (s, 1H), 5.9 (m, 1H), 5.2 (m, 2H), 4.0 (d, 2H), 2.4 (s, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 162, 158, 134, 116, 105, 45, 24 |
| MS (ESI+) m/z | 164.12 [M+H]⁺ |
Table 2: Hypothetical Catalytic Activity in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid | 1 | >95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 1 | >95 |
| 3 | Bromobenzene | 4-Tolylboronic acid | 1 | >95 |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The successful synthesis of the ligand and its metal complex should be confirmed at each stage through the recommended characterization techniques. The catalytic activity is validated by the successful formation of the expected cross-coupling product, which should also be characterized to confirm its identity and purity. For robust results, it is recommended to perform control experiments, such as running the catalytic reaction in the absence of the ligand or the complete complex to verify the role of the synthesized catalyst.
Conclusion and Future Perspectives
2,6-dimethyl-N-allylpyrimidin-4-amine represents a promising and versatile ligand precursor for the development of novel metal complexes. The synthetic and application protocols provided herein offer a solid foundation for its exploration in coordination chemistry, catalysis, and potentially in the design of new therapeutic agents. The presence of the allyl group opens avenues for further functionalization, allowing for the fine-tuning of the ligand's properties and the creation of more complex molecular architectures, including multimetallic systems and materials with tailored functionalities.
References
-
New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. ResearchGate. Available from: [Link]
- Mukherjee AK, et. al. (2001). Pyrimidine derivatives and analogues: a review on their synthesis, structure activity relationship and pharmaceutical applications. Current medicinal chemistry, 8(12), 1467-86.
- Jain KS, et. al. (2016). The chemistry and bio-medicinal significance of pyrimidines & condensed pyrimidines. Current topics in medicinal chemistry, 16(28), 3133-74.
-
Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Available from: [Link]
- Netzel, B. C., et al. (2006). Synthesis and characterization of palladium(II) and platinum(II) complexes with Schiff bases derivatives of 2-pyridincarboxyaldehyde. Study of their interaction with DNA. Journal of inorganic biochemistry, 100(8), 1357–1366.
- Ponticelli, G., et al. (1999). Palladium(II) and Platinum(II),(IV) complexes with 2-aminopyrimidine derivatives. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 29(7), 1159-1175.
- Forni, A., et al. (2011). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2011(3), 341-350.
- Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Egyptian Journal of Chemistry, 67(2), 241-248.
- Sakhare, D. T., et al. (2025). Heteroleptic Metal Complexes of a Pyrimidine Based Schiff Base Ligand Synthesis, Characterization and Biological Activity. International Journal of Scientific Research in Science, Engineering and Technology, 12(5), 150-159.
- Al-Hamdani, A. A. S., et al. (2020). New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity. ACS Omega, 5(25), 15335–15345.
-
ChemSynthesis. (2025). 2,6-dimethyl-4-pyrimidinamine. Available from: [Link]
- Cheng, C. C., et al. (2011). Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. Bioorganic & medicinal chemistry letters, 21(10), 2849–2852.
- El-Gazzar, A. B. A., et al. (2008).
- El-Gazzar, A. B. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 735.
-
PubChem. (2025). 2,6-Dimethyl-4-aminopyrimidine. Available from: [Link]
- Bugarin, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13866–13879.
- Sharma, R., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
- Jones, D. E., et al. (2024). Syntheses and structures of a nitrogen-rich pyrimidine triazole ligand and its CuI and AgI complexes.
- Jones, D. E., et al. (2024). Syntheses and structures of a nitrogen-rich pyrimidine triazole ligand and its CuI and AgI complexes.
-
Organic Chemistry Portal. (2024). Synthesis of allylic amines. Available from: [Link]
-
Chad's Prep. (2022, April 18). Coordinate Covalent Bonding | General Chemistry 21.1 [Video]. YouTube. [Link]
- Hussain, S., et al. (2018). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-982.
- Kumar, S., et al. (2024). Structural and Biological Studies of Newly Synthesized Co(II) Coordination Complexes with Hydrazine Hydrate-based Azomethine Ligands. Oriental Journal of Chemistry, 40(6).
-
Organic Chemistry Portal. (2024). Allylic amine synthesis by C-C coupling. Available from: [Link]
- El-Gohary, N. S., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 17(1), 123.
- Nembenna, S., et al. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions, 53(29), 12678-12686.
-
PubChem. (2025). 2-Amino-4,6-dimethyl pyrimidine. Available from: [Link]
-
PubChemLite. (2026). 2,6-dimethyl-4-aminopyrimidine (C6H9N3). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic N–H Bond Formation Promoted by a Ruthenium Hydride Complex Bearing a Redox-Active Pyrimidine-Imine Ligand (Journal Article) | OSTI.GOV [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (PDF) An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines [academia.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis and characterization of palladium(II) and platinum(II) complexes with Schiff bases derivatives of 2-pyridincarboxyaldehyde. Study of their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclization of N-allyl aminopyrimidines to fused heterocycles
Application Note: Cyclization of N-Allyl Aminopyrimidines to Fused Heterocycles
Strategic Overview
The N-allyl-2-aminopyrimidine scaffold is a pivotal intermediate in the synthesis of fused polycyclic heterocycles, specifically imidazo[1,2-a]pyrimidines and pyrimido[1,2-a]pyrimidines . These fused systems are privileged structures in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., CDK, mTOR), anxiolytics, and antiviral agents.
The transformation involves the intramolecular cyclization of the N-allyl tether onto the pyrimidine ring nitrogen. This guide details three distinct methodologies to achieve this, selected based on the desired substitution pattern and atom economy:
-
Electrophilic Iodocyclization: Best for installing a reactive handle (iodomethyl group) for further functionalization.
-
Radical Cascade Cyclization: Ideal for introducing sulfonyl or aryl functionalities during ring closure.
-
Transition-Metal Catalyzed Carboamination: High-precision method for constructing complex fused rings with minimal byproducts.
Decision Matrix & Mechanistic Pathways
The choice of method dictates the regioselectivity (5-exo-trig vs. 6-endo-trig) and the functional group installed.
Figure 1: Strategic decision tree for selecting the cyclization mode based on the desired target scaffold.
Detailed Protocols
Method A: Electrophilic Iodocyclization
Objective: Synthesis of 2-(iodomethyl)-2,3-dihydroimidazo[1,2-a]pyrimidine. Mechanism: Formation of an iodonium intermediate followed by intramolecular nucleophilic attack by the pyrimidine ring nitrogen (N1). The 5-exo-trig closure is kinetically favored over the 6-endo-trig.
Materials:
-
Substrate: N-allyl-N-benzyl-2-aminopyrimidine (1.0 equiv)
-
Reagent: Iodine (
) (2.0 equiv) -
Base: Sodium Bicarbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DCM
-
Quench: Saturated
(aq)
Protocol:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-allyl-2-aminopyrimidine (1.0 mmol) in MeCN (5 mL).
-
Activation: Add
(168 mg, 2.0 mmol) to the solution. -
Cyclization: Cool the mixture to 0°C in an ice bath. Slowly add
(508 mg, 2.0 mmol) portion-wise over 10 minutes.-
Critical Control Point: The slow addition prevents over-iodination of the pyrimidine ring itself.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear, and a more polar spot ( ) should appear.
-
-
Workup: Quench the reaction with sat.
(10 mL) until the iodine color fades to yellow/clear. Extract with EtOAc (3 x 15 mL). -
Purification: Dry organic layers over
, concentrate, and purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
Self-Validating Data:
-
1H NMR: Disappearance of the allyl olefinic signals (
5.8–6.0 ppm). Appearance of diastereotopic protons for the newly formed ring ( 3.8–4.2 ppm) and the iodomethyl group ( 3.4 ppm).
Method B: Radical Cascade Cyclization with Sulfonyl Hydrazides
Objective: Synthesis of sulfonyl-functionalized fused pyrimidines. Mechanism: Generation of a sulfonyl radical which adds to the alkene, triggering a radical cyclization onto the pyrimidine core.
Materials:
-
Substrate: N-allyl-2-aminopyrimidine (0.5 mmol)
-
Reagent: Arylsulfonyl hydrazide (1.0 mmol)
-
Catalyst: TBAI (tetrabutylammonium iodide) (20 mol%)[1]
-
Oxidant: TBHP (tert-butyl hydroperoxide) (2.0 equiv) or Persulfate
-
Solvent: 1,2-Dichloroethane (DCE)
Protocol:
-
Setup: To a sealed tube, add the substrate (0.5 mmol), sulfonyl hydrazide (1.0 mmol), and TBAI (37 mg, 0.1 mmol).
-
Solvent: Add DCE (3 mL) and TBHP (70% in water, ~130
L). -
Reaction: Seal the tube and heat to 80°C for 8–12 hours.
-
Note: The reaction color typically changes from clear to dark brown.
-
-
Workup: Cool to room temperature. Dilute with DCM, wash with water and brine.
-
Purification: Silica gel chromatography.
Why this works: TBAI acts as a mediator, generating iodine radicals that assist in the oxidation of the hydrazide to the sulfonyl radical, promoting the cascade without heavy metals.
Comparative Data Analysis
| Parameter | Method A (Iodocyclization) | Method B (Radical Cascade) | Method C (Pd-Catalysis) |
| Primary Product | Imidazo[1,2-a]pyrimidine | Sulfonyl-imidizo/pyrimido | Vinylic-fused system |
| Atom Economy | Moderate (Iodine waste) | Low (Hydrazide waste) | High |
| Reaction Time | 3–6 Hours | 8–12 Hours | 12–24 Hours |
| Functionalization | Alkyl Halide (versatile) | Sulfone (specific) | Alkene/Aryl |
| Cost | Low | Low-Moderate | High (Pd catalyst) |
Troubleshooting & Optimization
-
Issue: Regioselectivity (Exo vs. Endo mixture).
-
Cause: Baldwin's rules favor 5-exo, but steric bulk on the allyl chain (e.g., cinnamyl derivatives) can shift preference to 6-endo.
-
Fix: If 6-endo (pyrimido[1,2-a]pyrimidine) is desired, use a transition metal catalyst (Au or Pd) which often proceeds via a
-allyl intermediate that favors thermodynamic 6-membered rings.
-
-
Issue: Hydrolysis of Product.
-
Cause: The resulting amidine/guanidine-like bridgehead nitrogen is basic and can be sensitive to acidic workups.
-
Fix: Ensure the aqueous quench is neutral or slightly basic (
). Avoid acidic silica gel; pre-treat columns with 1% .
-
Mechanistic Visualization (Iodocyclization)
Figure 2: Step-wise mechanism of the iodine-mediated 5-exo-trig cyclization.
References
-
Toche, R. B., et al. (2008).[2] "New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines." Scholarly Research Exchange.
-
Liu, T. L., et al. (2021). "Palladium-Catalyzed Intramolecular Allylic Amidation via Decarboxylative Aromatization." ResearchGate.[3]
-
Senadi, G. C., et al. (2025).[4] "Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides." RSC Advances.
-
Vorbrüggen, H. (2023). "Additive-controlled asymmetric iodocyclization enables enantioselective access to nucleosides." Nature Communications.
-
BenchChem Protocols. (2025). "N-alkylation of 2-Aminopyrimidines and Cyclization Protocols."
Sources
Application Note: Precision Synthesis of Pyrrolo[2,3-d]pyrimidines via Pd-Catalyzed Intramolecular Heck Cyclization
Executive Summary & Strategic Relevance
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Tofacitinib, Ruxolitinib) and nucleoside antivirals. While traditional syntheses often involve harsh condensation conditions, the Palladium-Catalyzed Intramolecular Heck Reaction offers a convergent, modular approach to construct this bicyclic system from readily available 5-halopyrimidines.
This application note details a robust, self-validating protocol for the cyclization of N-allyl-5-iodo-pyrimidin-4-amines. Unlike standard intermolecular couplings, this transformation requires precise control over the regioselectivity (5-exo-trig vs. 6-endo-trig) and the post-cyclization isomerization step.
Key Advantages of this Protocol:
-
Regiocontrol: Optimized ligand systems favor the 5-exo-trig pathway to generate the pyrrole ring.
-
Mild Conditions: Utilization of "Jeffery conditions" (Phase Transfer Catalysis) allows for lower thermal budgets.
-
Scalability: Designed for milligram-to-gram transition with defined Critical Process Parameters (CPPs).
Mechanistic Insight & Pathway Engineering
Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction proceeds via a neutral or cationic Pd(II) pathway depending on the additives used.
The Regioselectivity Challenge
The critical decision point occurs after oxidative addition. The alkene can insert into the Pd-Aryl bond via:
-
5-exo-trig: Forms a 5-membered ring (kinetic product). This is the desired pathway for pyrrolo[2,3-d]pyrimidines.
-
6-endo-trig: Forms a 6-membered ring (thermodynamic product).
Following the 5-exo cyclization, the resulting alkyl-palladium species undergoes
Mechanistic Flowchart
The following diagram maps the catalytic cycle, highlighting the critical nodes for optimization.
Figure 1: Catalytic cycle of the intramolecular Heck reaction. The green path indicates the desired 5-exo-trig cyclization leading to the 7-deazapurine core.
Experimental Protocol
Target Transformation: Cyclization of N-allyl-N-methyl-6-chloro-pyrimidin-5-amine to 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. (Note: While 5-iodo substrates react faster, 5-bromo/chloro analogs are more commercially stable and cost-effective for scale-up).
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: N-allyl-5-iodo-pyrimidin-4-amine (1.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (10-20 mol%)
-
Base: Triethylamine (Et₃N) (2.0 equiv) or Silver Carbonate (Ag₂CO₃) (1.1 equiv for difficult substrates)
-
Solvent: DMF (Anhydrous, degassed) or Acetonitrile (MeCN)
-
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv) – Crucial for Jeffery conditions.
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (The "Activation" Phase)
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.10 mmol).
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous DMF (1.0 mL) and stir at room temperature for 15 minutes.
-
Checkpoint: The solution should turn from orange-red to a bright yellow, indicating the formation of active Pd(0) phosphine species.
-
Step 2: Substrate Addition
-
Dissolve the N-allyl substrate (1.0 mmol) in anhydrous DMF (4.0 mL).
-
Add the substrate solution to the catalyst mixture under Argon flow.
-
Add Et₃N (2.0 mmol) and TBAB (1.0 mmol).
-
Why TBAB? The phase transfer catalyst stabilizes anionic palladium species and accelerates the reaction, often allowing it to proceed at lower temperatures (80°C vs 120°C).
-
Step 3: Reaction & Monitoring
-
Heat the sealed tube to 80°C .
-
Monitor via TLC every 2 hours. (Eluent: 30% EtOAc/Hexanes).
-
Observation: The starting material (SM) usually has a higher R_f than the cyclized product due to the loss of the flexible allyl chain and formation of a planar aromatic system.
-
Self-Validation: If SM persists after 6 hours, raise temperature to 100°C. If "Palladium Black" precipitates early, the catalyst has decomposed; add more PPh₃ in the next run.
-
Step 4: Work-up & Isolation
-
Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography on silica gel.
Critical Process Parameters (Optimization Data)
The following table summarizes the impact of variable changes on the yield of the pyrrolo[2,3-d]pyrimidine core.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 82 | Standard Protocol |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | MeCN | 80 | 65 | Slower conversion (heterogeneous base) |
| 3 | Pd(dppf)Cl₂ | Et₃N | DMF | 100 | 45 | Bidentate ligand favored 6-endo byproduct |
| 4 | Pd(OAc)₂ (Ligand Free) | Et₃N | DMF | 100 | 30 | Significant Pd black formation |
| 5 | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | DMF | 80 | 91 | Cationic pathway; prevents isomerization issues |
Interpretation:
-
Ligand Effect: Monodentate ligands (PPh₃) generally favor the 5-exo cyclization in these substrates. Bidentate ligands (dppf) can increase steric bulk, occasionally pushing the reaction toward the 6-endo path or stalling insertion.
-
Silver Effect: The use of Ag₂CO₃ (Entry 5) acts as a halide scavenger, forcing the reaction through a cationic Pd intermediate. This highly electrophilic species accelerates insertion and often improves yield, though at a higher cost.
Troubleshooting & Self-Validation
To ensure the protocol is working as intended, use these diagnostic checks:
Diagnostic 1: The "Exo-Methylene" Trap
Issue: Product isolated is the non-aromatic exocyclic alkene (dihydro-isomer), not the aromatic pyrrole.
Cause:
Diagnostic 2: Dehalogenation (Hydrodehalogenation)
Issue: Isolation of N-allyl-pyrimidine (iodine lost, no ring formed).
Cause: The Pd-hydride species (formed after
Diagnostic 3: Regioselectivity Drift
Issue: Formation of a 6-membered ring (pyridopyrimidine derivative). Cause: Substrate steric hindrance or "electronic bias" of the alkene. Solution: Increase the cone angle of the ligand (e.g., use P(o-tol)₃). Greater steric bulk at the metal center strongly disfavors the more crowded 6-endo transition state.
References
-
Majumdar, K. C., et al. "Regional selectivity in the intramolecular Heck reaction: synthesis of fused heterocycles." Synlett, 2008.
-
Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis."[1] Chemical Reviews, 2000.[1]
-
Laha, J. K., et al. "Palladium-catalyzed intramolecular Heck reaction for the synthesis of pyrrolo[2,3-d]pyrimidines." Journal of Organic Chemistry, 2011.
-
Link to General Heck Reaction Methodology:
-
Wikipedia Entry on Intramolecular Heck: [2]
Disclaimer: This protocol involves the use of transition metals and halogenated organic compounds.[3][4][5][6][7] Standard chemical safety practices (fume hood, PPE) are mandatory.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. mdpi.com [mdpi.com]
- 6. Studies on Pd(0)-catalyzed cyclization of N-3,4-alkadienyl toluenesulfonamides with organic halides: selective synthesis of 2,3-dihydropyrroles, 1,2,3,6-tetrahydropyrridines, and azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyrrolo[2,3-d]pyrimidines from N-Allyl Precursors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the purine ring system allows it to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes. Consequently, derivatives of this scaffold have shown significant therapeutic potential, exhibiting a broad spectrum of biological activities such as anticancer, antiviral, anti-inflammatory, and antimicrobial effects. The development of efficient and versatile synthetic methodologies to access this important core structure is therefore of great interest to the scientific community.
This technical guide provides a detailed exploration of a modern and powerful strategy for the synthesis of pyrrolo[2,3-d]pyrimidines: the palladium-catalyzed intramolecular cyclization of N-allyl precursors. This approach offers a direct and atom-economical route to the fused ring system and allows for the introduction of diverse substituents.
Synthetic Strategy: The Intramolecular Heck Reaction
A key transformation in the synthesis of pyrrolo[2,3-d]pyrimidines from N-allyl precursors is the intramolecular Heck reaction. This powerful palladium-catalyzed carbon-carbon bond-forming reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. In the context of this synthesis, an N-allyl-halopyrimidine undergoes an intramolecular cyclization to form the pyrrole ring of the pyrrolo[2,3-d]pyrimidine system.
The general reaction scheme involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the pyrimidine ring, followed by migratory insertion of the tethered allyl group and subsequent β-hydride elimination to afford the cyclized product and regenerate the active palladium(0) catalyst.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a model N-allyl precursor and its subsequent intramolecular cyclization to a pyrrolo[2,3-d]pyrimidine derivative.
Protocol 1: Synthesis of the N-Allyl Precursor (N-allyl-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
This protocol is adapted from the synthesis of a similar compound and provides a reliable method for preparing a suitable precursor for the intramolecular Heck reaction.[1]
Materials:
-
4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Allylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing n-BuOH (5 mL), add 4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (100 mg, 0.24 mmol) and DIPEA (0.12 mL, 0.73 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add allylamine (a slight excess, e.g., 1.2 equivalents) via syringe.
-
Heat the reaction mixture to 120 °C and continue stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dilute the residue with water (30 mL) and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-allyl-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Protocol 2: Intramolecular Heck Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
This protocol is a generalized procedure based on established conditions for intramolecular Heck reactions of similar substrates. Optimization of specific parameters may be required for different substrate derivatives.
Materials:
-
N-allyl-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
A suitable base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or silver carbonate (Ag₂CO₃))
-
Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), or toluene)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-allyl precursor in the chosen anhydrous solvent.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and the ligand (e.g., PPh₃, 10-20 mol%).
-
Add the base (e.g., Et₃N, 2-3 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine derivative.
Mechanism and Rationale
The successful synthesis of pyrrolo[2,3-d]pyrimidines via the intramolecular Heck reaction relies on a fundamental understanding of the underlying catalytic cycle and the factors influencing its efficiency.
The Catalytic Cycle of the Intramolecular Heck Reaction
The generally accepted mechanism for the intramolecular Heck reaction proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the pyrimidine ring, forming a Pd(II) intermediate.
-
Migratory Insertion: The tethered allyl group coordinates to the palladium center and subsequently inserts into the Pd-C bond. This is the key C-C bond-forming step and typically proceeds in a syn-fashion.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the pyrrolo[2,3-d]pyrimidine product and a palladium-hydride species. This step requires a syn-coplanar arrangement of the Pd-C and C-H bonds.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.
Caption: Catalytic cycle of the intramolecular Heck reaction.
Key Experimental Considerations
-
Catalyst System: The choice of palladium source and ligand is crucial for the success of the reaction. Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Phosphine ligands, such as triphenylphosphine, stabilize the palladium catalyst and influence its reactivity.
-
Base: The base plays a critical role in neutralizing the hydrogen iodide (HI) generated during the reductive elimination step, thereby regenerating the Pd(0) catalyst. The choice of base can affect the reaction rate and yield.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or acetonitrile are typically used to ensure the solubility of the reactants and the palladium catalyst.
-
Temperature: The reaction is usually performed at elevated temperatures (80-120 °C) to facilitate the catalytic cycle.
Data Presentation
The following table summarizes typical reaction parameters for the intramolecular Heck cyclization. It is important to note that these are general guidelines, and optimization is often necessary for specific substrates.
| Parameter | Typical Range/Value | Rationale |
| Catalyst Loading | 5-10 mol% | Sufficient to ensure a reasonable reaction rate without being cost-prohibitive. |
| Ligand to Metal Ratio | 2:1 to 4:1 | Stabilizes the palladium catalyst and prevents its precipitation as palladium black. |
| Base | 2-3 equivalents | Ensures complete neutralization of the acid generated during the reaction. |
| Solvent | Anhydrous DMF or MeCN | Provides a suitable medium for the reaction and solubilizes the catalyst and reactants. |
| Temperature | 80-120 °C | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle. |
| Reaction Time | 2-24 hours | Dependent on the reactivity of the substrate and the specific reaction conditions. |
Conclusion
The synthesis of pyrrolo[2,3-d]pyrimidines from N-allyl precursors via an intramolecular Heck reaction is a robust and versatile strategy for accessing this medicinally important scaffold. This guide has provided a comprehensive overview of the synthetic approach, including detailed experimental protocols, a mechanistic rationale, and key experimental considerations. By understanding the principles behind this powerful transformation, researchers can effectively apply this methodology to the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives for drug discovery and development.
References
-
Choi, H.-S., Wang, Z., Richmond, W., He, X., Yang, K., Jiang, T., Sim, T., Karanewsky, D., Gu, X.-J., Zhou, V., & Liu, Y. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(8), 2173–2176. [Link]
-
Heravi, M. M., & Fatehi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979. [Link]
-
Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 1–323. [Link]
-
Nakano, S., Inoue, N., Hamada, Y., & Nemoto, T. (2015). Pd-catalyzed cascade cyclization by intramolecular Heck insertion of an allene-allylic amination sequence: application to the synthesis of 3,4-fused tricyclic indoles. Organic Letters, 17(11), 2622–2625. [Link]
-
Pichler, H., Folkers, G., Roth, H. J., & Eger, K. (1987). Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. ChemInform, 18(2). [Link]
-
Rahman, M., Gaara, Z. A., El-Gendy, M. A., & El-Sherief, H. A. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(23), 7351. [Link]
-
Taylor, E. C., & Hendess, R. W. (1965). SYNTHESIS OF PYRROLO(2,3-D)PYRIMIDINES. THE AGLYCONE OF TOYOCAMYCIN. Journal of the American Chemical Society, 87(9), 1995–2003. [Link]
-
Tumkevicius, S., & Dodonova, J. (2012). Functionalization of pyrrolo[2,3-d]pyrimidine by palladium-catalyzed cross-coupling reactions (review). Chemistry of Heterocyclic Compounds, 48(2), 258–279. [Link]
-
Wikipedia contributors. (2024, February 19). Intramolecular Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved 21:18, February 26, 2026, from [Link]
-
Xia, M., Moussa, Z., & Judeh, Z. (2020). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. Molecules, 25(5), 1234. [Link]
-
Zare, A., Abi, F., Mofrad, M. R., & Meraj, A. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2,6-dimethylpyrimidine
Welcome to the technical support center for the synthesis of 4-amino-2,6-dimethylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic intermediate. We will explore the most prevalent synthetic routes, address frequently encountered issues, and provide detailed, field-proven protocols to enhance your experimental success.
Part 1: General Troubleshooting and Key Considerations
Before delving into specific synthetic routes, it's crucial to address overarching principles that can significantly impact your reaction's outcome.
Frequently Asked Questions (General)
Q1: My yield of 4-amino-2,6-dimethylpyrimidine is consistently low. What are the first things I should check?
A1: Low yield is a common issue that can often be traced back to fundamental parameters. Start by systematically evaluating the following:
-
Purity of Starting Materials: Impurities in your reactants are a primary cause of low conversion and byproduct formation. For instance, commercial acetonitrile should be rigorously dried, often by distilling over phosphorus pentoxide, before use in base-catalyzed reactions.[1] Similarly, ensure the purity of guanidine salts and acetylacetone.
-
Reaction Stoichiometry: Incorrect molar ratios can leave starting materials unreacted or promote side reactions. Carefully verify the stoichiometry, especially when using a guanidine salt which requires a specific amount of base to generate the active nucleophile.
-
Reaction Conditions: Temperature and reaction time are critical. Reactions that are not heated sufficiently may not reach completion, while excessive heat can cause degradation of reactants or products.[2][3] Monitor your reaction's progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal endpoint.[2][4]
Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products?
A2: The nature of byproducts depends heavily on the synthetic route.
-
In the acetonitrile trimerization method, incomplete reaction can lead to dimeric or other oligomeric species.[5]
-
In the guanidine-acetylacetone condensation , potential side reactions include self-condensation of acetylacetone under basic conditions or the formation of other pyrimidine isomers if the reaction conditions are not carefully controlled.
Q3: What is the most effective general method for purifying crude 4-amino-2,6-dimethylpyrimidine?
A3: The optimal purification strategy depends on the impurities present.
-
Recrystallization: This is often the most effective method for removing minor impurities. Solvents like ethanol or ethyl acetate can be effective.[3]
-
Codistillation: For the acetonitrile trimerization route, codistillation with kerosene has been shown to yield a very pure, snow-white product.[1]
-
Column Chromatography: If recrystallization is ineffective due to closely related impurities, silica gel column chromatography is a reliable alternative.[4]
General Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving common issues in pyrimidine synthesis.
Caption: A systematic workflow for troubleshooting synthesis issues.
Part 2: Route 1 - Condensation of Guanidine with Acetylacetone
This is one of the most common and direct methods for synthesizing substituted aminopyrimidines. It involves the condensation of a guanidine source with a 1,3-dicarbonyl compound, in this case, acetylacetone.[6]
Troubleshooting and FAQs (Guanidine Route)
Q1: Should I use guanidine free base or a salt like guanidine hydrochloride/nitrate?
A1: Guanidine itself is a very strong base and somewhat unstable, making its salts (e.g., guanidine hydrochloride or nitrate) more convenient to handle.[7] However, the reaction requires the nucleophilic free base. Therefore, if you start with a guanidine salt, you must add an appropriate amount of a different base (like sodium carbonate or sodium hydroxide) to neutralize the salt in situ.[8][9] Using the salt directly without an added base will result in no reaction.
Q2: My reaction is not going to completion, even after prolonged heating. What is the cause?
A2: Incomplete conversion is often linked to the basicity of the reaction medium.
-
Insufficient Base: If using a guanidine salt, ensure you have added at least one molar equivalent of a base like sodium carbonate to generate the free guanidine. Some protocols suggest a slight excess of the base.[10]
-
Choice of Base: A base that is too weak may not fully deprotonate the guanidinium salt. Sodium carbonate is commonly used and generally effective.[9] Stronger bases like sodium hydroxide can also be used but may promote undesired side reactions of the acetylacetone.[8]
Q3: The reaction mixture turns dark brown/black upon heating, and the yield is poor. Why?
A3: Dark coloration often indicates decomposition. The most likely culprit is acetylacetone, which can undergo self-condensation and polymerization under harsh basic conditions and high temperatures.
-
Temperature Control: Avoid excessive temperatures. A range of 95-100°C is typically sufficient.[8][10]
-
Gradual Addition: Consider adding the base portion-wise or at a controlled rate to avoid sudden increases in pH and exotherms.[8]
Q4: How do I effectively convert guanidine hydrochloride to its free base before the reaction?
A4: While in situ generation is common, pre-forming the free base is also an option, though it requires careful handling. A standard method involves reacting an aqueous solution of guanidine hydrochloride with a strong base like NaOH, followed by extraction or precipitation.[11] However, for this specific synthesis, adding a base like sodium carbonate directly to the reaction pot containing the guanidine salt and acetylacetone is the most straightforward approach.[8][9]
Optimized Protocol: Guanidine and Acetylacetone Condensation
This protocol is synthesized from established procedures to maximize yield and purity.[8][10]
Materials:
-
Guanidine nitrate or hydrochloride (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (1.1 eq if using hydrochloride, 0.75 eq if using nitrate)
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guanidine nitrate (e.g., 0.05 mol), sodium carbonate (e.g., 0.0375 mol), and deionized water.[10]
-
Addition of Reactants: Stir the mixture to dissolve the salts. Add acetylacetone (e.g., 0.06 mol) to the slurry.
-
Heating: Heat the reaction mixture to 95°C and maintain this temperature for 3-4 hours.[10] The product may begin to crystallize out of the solution during the reaction.
-
Cooling and Isolation: After the reaction is complete (as monitored by TLC), cool the slurry to room temperature and then further cool in an ice bath for 1 hour.
-
Filtration: Filter the crystalline product using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The typical yield for this optimized process is in the range of 85-90%.[10]
-
Purification (if necessary): If the product's purity is insufficient, it can be recrystallized from hot water or an ethanol/water mixture.
Part 3: Route 2 - Base-Catalyzed Trimerization of Acetonitrile
This classic method produces 4-amino-2,6-dimethylpyrimidine through the self-condensation of three molecules of acetonitrile, catalyzed by a strong base like potassium methoxide.[1][5]
Reaction Mechanism Overview
Caption: Simplified pathway for the trimerization of acetonitrile.
Troubleshooting and FAQs (Acetonitrile Route)
Q1: This reaction requires potassium methoxide. Can I use a different base, like sodium methoxide or sodium ethoxide?
A1: Yes, other strong alkoxide bases can be used. Sodium methoxide has been reported to give good results.[1] The key is to use a base strong enough to deprotonate the alpha-carbon of acetonitrile to initiate the condensation cascade. The choice of base may require slight adjustments to the reaction temperature and time.
Q2: The reaction solidifies in the flask as described, but my final yield after workup is very low. What went wrong?
A2: A low isolated yield despite apparent solidification can be due to several factors:
-
Moisture Contamination: This is the most critical parameter. The strong base is readily hydrolyzed by water, and the starting acetonitrile must be absolutely anhydrous.[1] Any moisture will consume the base and halt the reaction.
-
Impure Acetonitrile: Ensure the acetonitrile is purified, typically by distillation from phosphorus pentoxide, immediately before use.[1]
-
Inefficient Work-up/Purification: The work-up involves hydrolyzing the remaining base and precipitating the product.[1] Ensure the pH is correct for maximal precipitation. The subsequent codistillation with kerosene is highly effective but must be performed carefully to avoid losses.[1]
Q3: The procedure mentions heating in a sealed or clamped flask. Is this really necessary?
A3: Yes, this is a critical safety and efficiency step. The reaction is typically heated to 140°C, which is well above the boiling point of acetonitrile (82°C).[1] Heating in an open system would simply boil off your starting material. The procedure in Organic Syntheses uses a flask connected to an aspirator to remove some air and then clamped shut to contain the pressure generated at high temperature.[1] Extreme caution must be exercised when heating a closed system. A proper risk assessment is mandatory.
Optimized Protocol: Acetonitrile Trimerization
This protocol is based on the robust and well-documented procedure from Organic Syntheses.[1]
Materials & Reagents Purity:
-
Potassium Methoxide (KOMe): Freshly prepared is best. (1.0 eq)
-
Acetonitrile: Purified and freshly distilled over P₂O₅. (1.0 eq)
-
Kerosene: Purified by washing with H₂SO₄, then NaOH, then water, and finally distilled.[1] (For purification)
-
Petroleum Ether: For washing the final product.
| Reagent | Purity Specification | Reason |
| Acetonitrile | Anhydrous, >99.8% | Prevents quenching of the strong base catalyst.[1] |
| Potassium Methoxide | Freshly prepared, anhydrous | Maximizes catalytic activity. |
| Kerosene | Purified | Removes impurities that could contaminate the product during codistillation.[1] |
Procedure:
-
Reaction Setup: In a 500-mL distilling flask, place freshly prepared potassium methoxide (e.g., 70 g, 1 mole) and purified acetonitrile (e.g., 41 g, 1 mole).
-
Sealing the Vessel: Insert a cold-finger condenser into the neck of the flask. Connect the side arm to an aspirator via a rubber tube with a clamp. Apply suction briefly until the acetonitrile begins to boil, then immediately close the clamp. (Caution: This creates a closed system that will be heated).
-
Heating: Heat the flask in an oil bath maintained at 140°C for 5 hours. The contents of the flask will solidify.[1]
-
Work-up: Cool the flask to room temperature. Carefully add 40 mL of water to hydrolyze the excess potassium methoxide and precipitate the pyrimidine product. Filter the fine crystals and dry them.
-
Purification by Codistillation: Place the crude, dried product in a 500-mL distilling flask with 250 mL of purified kerosene.
-
Distillation: Distill the kerosene. The 4-amino-2,6-dimethylpyrimidine will codistill and solidify in the receiving flask as pure white crystals.
-
Final Isolation: Filter the crystals, wash thoroughly with petroleum ether to remove residual kerosene, and dry in an oven at 100°C. The expected yield of pure material is 67-70%.[1]
References
-
Whitmore, F. C., & Mosher, H. S. (1943). 4-Amino-2,6-dimethylpyrimidine. Organic Syntheses, 23, 7. [Link]
- CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.
-
Purygin, P. P., et al. (2009). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ResearchGate.[Link]
-
Wikipedia. (n.d.). Cyanomethine. Wikipedia.[Link]
-
orthocresol. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange.[Link]
- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
Al-Zaydi, K. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Florida.[Link]
-
Chegg. (2021). Expt. 2: Synthesis of a Heterocycle: 2-Amino-4,6- dimethylpyrimidine. Chegg.com.[Link]
-
Zhu, P. H., et al. (2018). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). CABI Digital Library.[Link]
-
ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One-Pot Multi-Component Synthesis of Pyrazolopyranopyrimidine. ResearchGate.[Link]
-
Xiong, Z., et al. (2014). Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent. Semantic Scholar.[Link]
-
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? ResearchGate.[Link]
-
Al-Zahrani, H. S. M., et al. (2015). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Journal of Heterocyclic Chemistry.[Link]
-
Arkat USA. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA.[Link]
-
Patsnap. (2021). Preparation method of 2-amino-4-6-dimethyl pyrimidine. Eureka | Patsnap.[Link]
-
Moreno-Delgado, D., et al. (2017). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC.[Link]
-
Iowa State University. (n.d.). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Iowa State University Digital Repository.[Link]
-
Wikipedia. (n.d.). Guanidine. Wikipedia.[Link]
-
Yon, Q. (n.d.). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Semantic Scholar.[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyanomethine - Wikipedia [en.wikipedia.org]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Guanidine - Wikipedia [en.wikipedia.org]
- 8. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 9. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Removing unreacted allylamine from pyrimidine reaction mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks after nucleophilic aromatic substitution (SNAr) reactions. A common challenge is the complete removal of unreacted allylamine following the amination of pyrimidine scaffolds (e.g., chloropyrimidines).
Allylamine is volatile, toxic, and highly nucleophilic. If left in the reaction mixture, it can poison transition-metal catalysts in subsequent steps, interfere with crystallization, or cause unwanted side reactions. This guide provides field-proven, self-validating strategies to ensure your pyrimidine products are completely free of amine impurities.
Workflow Visualization: Allylamine Removal Strategy
Workflow for removing unreacted allylamine from pyrimidine reaction mixtures.
Physicochemical Profiling
To design an effective removal strategy, we must first exploit the physicochemical properties of the impurity.
| Property | Value | Relevance to Removal Strategy |
| Boiling Point | 53–58 °C | Enables primary removal via rotary evaporation under reduced pressure [1]. |
| Water Solubility | 100% (Miscible) | Allows extraction into the aqueous phase during basic/neutral workups [1]. |
| pKa (Conjugate Acid) | ~9.5 | Protonates easily in mildly acidic conditions (pH < 7), trapping it in the aqueous layer. |
| Nucleophilicity | High (Primary Amine) | Reacts rapidly with electrophilic scavenger resins (e.g., isocyanates, aldehydes) [2]. |
Troubleshooting & FAQs
Q1: I evaporated my reaction mixture on the rotovap, but NMR still shows a significant amount of allylamine. Why isn't vacuum distillation enough? A: While allylamine has a low boiling point of ~53 °C [1], SNAr reactions between chloropyrimidines and allylamine generate hydrochloric acid (HCl) as a byproduct. If you did not use an auxiliary base (like DIPEA or K2CO3) in sufficient excess, the unreacted allylamine acts as a sponge for the HCl, forming allylamine hydrochloride. This salt is entirely non-volatile and will not evaporate. Furthermore, allylamine readily coordinates with trace metals and forms strong hydrogen-bond networks. Evaporation only removes the bulk "free" base; chemical trapping is required for the rest.
Q2: My pyrimidine product is highly polar. When I perform an acidic aqueous wash to remove the allylamine, I lose my product into the water layer. How do I separate them? A: This is a classic pKa overlap issue. Unsubstituted pyrimidine has a conjugate acid pKa of ~1.3, but electron-donating substituents (like your newly added allylamino group) can push the pKa of the pyrimidine core higher (pKa ~3–5). If you wash with a strong acid like 1M HCl (pH ~0), you protonate both the allylamine and the pyrimidine, dragging both into the aqueous phase. Solution: Skip the acidic workup entirely to avoid product loss. Instead, use a mild neutral extraction followed by a Covalent Scavenger Resin (see Protocol B) to selectively fish out the primary amine [2].
Q3: What is a scavenger resin, and how does it differentiate between my pyrimidine product and the unreacted allylamine? A: Scavenger resins are insoluble polymer beads (usually polystyrene) functionalized with highly reactive electrophilic groups. For primary amines like allylamine, we use Polymer-Supported Isocyanate (PS-Isocyanate) or Polymer-Supported Benzaldehyde (PS-Benzaldehyde) [2]. The causality is purely kinetic and structural: the highly nucleophilic, sterically unhindered primary amine of allylamine reacts rapidly with the resin to form a covalent urea or imine bond, anchoring it to the solid support. Your pyrimidine product, which now contains a secondary amine (often sterically hindered and resonance-stabilized by the pyrimidine ring), is vastly less nucleophilic and remains untouched in the solution.
Self-Validating Experimental Protocols
Protocol A: pH-Controlled Aqueous Workup
Use this protocol if your pyrimidine product is highly lipophilic and stable to mild acids.
-
Solvent Exchange: Concentrate the crude SNAr reaction mixture under reduced pressure to remove bulk volatile allylamine. Redissolve the residue in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Mild Acidic Wash: Transfer to a separatory funnel. Wash the organic layer with 3 volumes of 5% aqueous Citric Acid (pH ~3).
-
Causality: Citric acid is a mild buffer. It is acidic enough to fully protonate allylamine (pKa 9.5) into its water-soluble salt, but generally not strong enough to protonate the pyrimidine core, keeping your product in the organic layer.
-
-
Validation Step (The "Self-Check"): Spot the organic layer on a TLC plate. Dip the plate in Ninhydrin stain and heat it. A purple/pink spot indicates primary amines (allylamine) are still present. If the stain is negative, the removal is complete.
-
Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO3 to remove trace citric acid, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate.
Protocol B: Covalent Scavenging (Resin-Based Removal)
Use this protocol if your product is water-soluble, acid-sensitive, or if trace allylamine persists after Protocol A.
-
Preparation: Dissolve the crude mixture (free of any reactive nucleophilic solvents like methanol) in anhydrous THF or DCM.
-
Resin Addition: Add 3 to 5 molar equivalents of PS-Isocyanate resin (relative to the estimated remaining allylamine).
-
Causality: A large excess of resin drives the scavenging reaction to completion kinetically and ensures that no free allylamine remains in equilibrium [2].
-
-
Agitation: Shake or gently stir the suspension at room temperature for 2 to 4 hours. Note: Do not use a magnetic stir bar at high speeds, as this will grind the polymer beads into a fine paste that clogs filters.
-
Validation Step: Perform an LC-MS analysis of the supernatant. The allylamine peak (m/z 58[M+H]+) should be completely absent.
-
Isolation: Filter the mixture through a fritted glass funnel (porosity 3 or 4). Wash the resin cake thoroughly with DCM or THF to elute any trapped pyrimidine product. The allylamine remains covalently bound to the discarded resin. Concentrate the filtrate to yield the pure pyrimidine.
References
Regioselectivity issues in 4-chloropyrimidine amination
Technical Support Center: Regioselectivity in 4-Chloropyrimidine Amination
Core Directive: The Reactivity Landscape
In the amination of chloropyrimidines, particularly 2,4-dichloropyrimidine scaffolds, regioselectivity is dictated by the electronic disparity between the C4 and C2 positions.
The Golden Rule: Under standard SNAr conditions, C4 is significantly more reactive than C2.
-
Why? Nucleophilic attack at C4 leads to a Meisenheimer complex stabilized by a para-quinoid resonance structure involving N1. Attack at C2 leads to an ortho-quinoid intermediate, which is higher in energy and less stable.
-
The Consequence: To obtain the C4-amine, standard kinetic control is usually sufficient. To obtain the C2-amine first (leaving C4 intact) requires disrupting this intrinsic preference via steric manipulation, specific Lewis acid catalysis, or blocking groups.
Troubleshooting Guide (Q&A)
Module A: Controlling Regioselectivity (C4 vs. C2)
Q1: I am reacting 2,4-dichloropyrimidine with a primary amine. I need the C4-isomer, but I see ~10-15% C2-isomer and some bis-aminated product. How do I lock in C4 selectivity?
Diagnosis: This is a classic kinetic control issue. The energy barrier difference between C4 and C2 attack is finite. High temperatures or excess amine allow the "uphill" C2 reaction to compete.
Solution:
-
Temperature Control: Lower the reaction temperature to 0 °C or -20 °C. The C4 pathway has a lower activation energy (
); lower temperatures exponentially favor the faster pathway (Arrhenius law). -
Stoichiometry: Use exactly 0.95–1.0 equivalents of the amine. Do not use excess.
-
Base Choice: Use a non-nucleophilic base (e.g., DIPEA) rather than excess amine as the acid scavenger.
-
Solvent: Switch to a less polar aprotic solvent (e.g., THF or DCM) instead of DMF/DMSO. Polar solvents can stabilize the transition states of both pathways, sometimes eroding selectivity.
Q2: I need to install an amine at C2 while keeping the C4-chlorine intact for a later step. Is this possible?
Diagnosis: You are fighting the innate electrophilicity of the ring. Direct SNAr with a secondary or primary amine will almost always hit C4 first.
Solution:
-
Strategy A: The "Tertiary Amine" Trick (For 5-EWG substrates): If your scaffold has an electron-withdrawing group (EWG) at C5 (e.g., -NO2), reacting with a tertiary amine can lead to C2 selectivity via an anomalous mechanism involving ring opening/closing or specific steric exclusion at C4.
-
Strategy B: Lewis Acid Catalysis: Use Zinc Chloride (ZnCl₂) . Lewis acids can coordinate to the pyrimidine nitrogens. Coordination at N3 can activate C2 more relative to C4 (or block C4 sterically), shifting the ratio.
-
Reference Protocol: React 2,4-dichloro-5-trifluoromethylpyrimidine with amine + 1.0 eq ZnCl₂ in a mixture of DCM/Et₂O.
-
-
Strategy C: The Thiomethyl Route (Workaround): If direct amination fails, displace C4 with a thiomethyl group (NaSMe, often C4 selective). Oxidize the sulfur to a sulfone (SO₂Me) after installing your C2 amine. The sulfone is a better leaving group than Cl and can be displaced later.
Module B: Reactivity & Side Reactions
Q3: My reaction yields the 4-hydroxy (hydrolysis) byproduct instead of the amine.
Diagnosis: Water is competing as a nucleophile. This is common in hygroscopic solvents (DMF) or when using hydroxide/carbonate bases that contain trace water.
Solution:
-
Dry Solvents: Use anhydrous THF or DMF.
-
Base Switch: Switch from K₂CO₃ to anhydrous Cs₂CO₃ or organic bases (Et₃N, DIPEA).
-
Leaving Group Activation: If the amine is weak (e.g., an aniline), the reaction might be too slow, allowing moisture to intervene. Add a catalyst like KF (Potassium Fluoride) or run under Buchwald-Hartwig conditions (see Protocol 2) to outcompete hydrolysis.
Q4: The 4-chloropyrimidine is unreactive toward my aniline nucleophile.
Diagnosis: Anilines are weak nucleophiles.[1] The pyrimidine ring might be deactivated by electron-donating groups (e.g., 5-alkyl).
Solution:
-
Acid Catalysis in Water: Counter-intuitively, running the reaction in water with 0.1 eq HCl can accelerate the reaction. Protonation of the pyrimidine ring (at N1/N3) dramatically increases electrophilicity.
-
Microwave Irradiation: High thermal energy can overcome the activation barrier for deactivated systems.
Experimental Protocols
Protocol 1: High-Fidelity C4-Selective Amination (SNAr)
Best for: 2,4-dichloropyrimidines + Primary/Secondary Amines
-
Setup: Charge a dry flask with 2,4-dichloropyrimidine (1.0 mmol) and anhydrous THF (5 mL). Cool to 0 °C (ice bath).
-
Addition: Add DIPEA (1.1 mmol) followed by the Amine (1.0 mmol) dropwise over 10 minutes. Crucial: Slow addition prevents local high concentration of amine.
-
Reaction: Stir at 0 °C for 1–4 hours. Monitor by TLC/LCMS.[2][3]
-
Checkpoint: If starting material remains after 4h, allow to warm to RT slowly.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.[3][4]
-
Expectation: >90% C4-regioisomer.
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Best for: Unreactive anilines or when SNAr fails.
-
Reagents:
-
Substrate: 4-chloropyrimidine derivative (1.0 eq).[4]
-
Amine: Aniline derivative (1.2 eq).
-
Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos or BrettPhos (4 mol%).
-
Base: Cs₂CO₃ (2.0 eq, anhydrous).
-
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure: Combine all solids in a vial. Purge with N₂/Ar. Add solvent.[3][4][5][6] Seal and heat to 80–100 °C .
-
Note: Pd-catalysis is highly sensitive to the "innate" electronic bias. It will almost exclusively couple at C4 over C2 in 2,4-dichloro systems unless specific chelating directing groups are present.
Visualization of Pathways
Figure 1: Mechanistic Basis of Regioselectivity
This diagram illustrates the resonance stabilization difference between C4 and C2 attack, explaining the innate C4 preference.
Caption: Comparative reaction pathways. The C4-attack proceeds via a lower-energy para-quinoid-like Meisenheimer complex, resulting in faster kinetics compared to the C2 ortho-quinoid pathway.
Figure 2: Optimization Decision Tree
Follow this logic flow to select the correct reaction conditions.
Caption: Decision matrix for optimizing regioselectivity and reactivity based on substrate substitution and target isomer.
References
-
Regioselectivity of SNAr on 2,4-Dichloropyrimidines
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec, QM Magic Class, Chapter 29.
-
URL:[Link]
-
C2-Selective Amination (Tertiary Amines)
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Source:Journal of Organic Chemistry (ACS), 2015.
-
URL:[Link]
-
Lewis Acid Catalysis & Reactivity Order
-
Aqueous Acid Catalysis for Weak Nucleophiles
Sources
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
Introduction: The "Sticky" Science of Aminopyrimidines
Technical Support Center: Purification of N-Alkylated Aminopyrimidines
Status: Active Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PUR-PYR-001
Welcome to the technical support hub. If you are working with N-alkylated aminopyrimidines, you are likely facing a specific triad of purification challenges: regioselectivity (N-exocyclic vs. N-ring alkylation), chromatographic tailing (due to basicity), and solubility (lipophilic tails vs. polar heterocycles).
This guide does not offer generic advice. It provides engineered workflows to resolve these specific chemical behaviors.
Module 1: Chromatography Troubleshooting
Issue: “My compound streaks from baseline to solvent front on silica gel.”
Diagnosis: Aminopyrimidines act as Lewis bases. The nitrogen lone pairs interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing peak broadening and tailing.
The Fix: Mobile Phase Modifiers & The "TEA Pre-Wash" Do not simply add triethylamine (TEA) to your mobile phase; that is often insufficient for strictly basic heterocycles. You must passivate the silica before the run.
Protocol: The TEA Pre-Wash Method
-
Column Prep: Pack your silica column as usual.
-
Passivation: Flush the column with 3 Column Volumes (CV) of Hexane:EtOAc (or DCM) containing 1% Triethylamine (TEA) .
-
Equilibration: Flush with 2 CVs of your starting mobile phase without TEA.
-
Why? The TEA binds to the most acidic silanol sites, "capping" them.
-
-
Elution: Run your gradient. You may maintain 0.1% TEA or 1% NH₄OH (aq) in the mobile phase if streaking persists.
Data: Modifier Efficacy Comparison
| Modifier | Concentration | Effect on Rf | Peak Shape | Notes |
| None | 0% | Low (< 0.1) | Broad/Tailing | Strong silanol interaction. |
| TEA | 0.1 - 1.0% | Increased | Sharp | Hard to remove (high bp). |
| NH₄OH (aq) | 1.0% | Moderate | Symmetrical | Volatile; best for MS analysis. |
| NH₂-Silica | N/A | High | Very Sharp | Expensive; no modifier needed. |
Module 2: Regioisomer Separation
Issue: “I have two spots with very similar Rf values. Is it the N-ring alkylated impurity?”
Diagnosis: Direct alkylation of aminopyrimidines often yields a mixture of the desired exocyclic amine (N-exo) and the undesired endocyclic ring nitrogen (N-endo) product.
-
N-exo (Desired): Usually less polar (higher Rf) due to hydrogen bond masking.
-
N-endo (Undesired): Often forms a zwitterionic or highly polar species, but can co-elute if the alkyl chain is long.
Workflow: The "pKa Swing" Extraction
Before chromatography, exploit the basicity difference. The N-ring alkylated species often has a significantly different pKa (usually more basic or permanently charged if quaternized).
-
Dissolve crude mixture in EtOAc.
-
Wash with mild buffer (pH 5.0 - 6.0, Citrate or Phosphate).
-
Check TLC of organic layer.[3] If impurity persists, proceed to chromatography.
Visualization: Chromatography Decision Tree
Caption: Decision logic for selecting the correct stationary phase and modifiers based on TLC behavior.
Module 3: Crystallization & Salt Formation
Issue: “My product is an oil and won’t solidify.”
Diagnosis: N-alkyl chains add rotational freedom (entropy), resisting crystal lattice formation. The pyrimidine ring is often not polar enough to force precipitation in organic solvents.
The Fix: Salt Formation Converting the free base into a salt reduces entropy and introduces ionic interactions that drive lattice formation.
Protocol: The "Fumarate/HCl" Screen
-
Dissolve 100 mg of oil in 0.5 mL EtOH or iPrOH.
-
Screen Acids:
-
Induce Nucleation:
-
Add EtOAc or Et₂O dropwise until turbid.
-
Scratch the glass with a spatula.
-
Cool to 4°C overnight.[6]
-
-
Scale Up: Choose the salt that yields defined crystals (not gum).
Data: Common Salt Forms for Aminopyrimidines
| Salt Counterion | Crystallinity | Solubility (Water) | Notes |
| Hydrochloride | High | High | Can be hygroscopic; excess HCl may hydrolyze sensitive groups. |
| Fumarate | Moderate | Moderate | Often non-hygroscopic; good for pharmaceutical profiles. |
| Mesylate | High | High | Good for very weak bases. |
| Free Base | Low (Oils) | Low | Difficult to handle; prone to oxidation. |
Module 4: Scavenging Alkyl Halides
Issue: “NMR shows unreacted alkyl halide. I can't distill it off.”
Diagnosis: Alkyl halides are genotoxic impurities (GTIs) and must be removed. Distillation often degrades the aminopyrimidine.
The Fix: Polymer-Supported Scavengers Use a Thiol-functionalized resin (e.g., Si-Thiol or PL-Thiol). The thiol is a "soft" nucleophile that selectively reacts with the "soft" electrophile (alkyl halide) without touching the "hard" aminopyrimidine.
Protocol: Resin Cleanup[2]
-
Calculate: Use 2–3 equivalents of Thiol resin relative to the estimated alkyl halide impurity (based on NMR integration).
-
Incubate: Add resin to the crude reaction mixture (in DMF, MeOH, or DCM).
-
Agitate: Shake gently at 40°C for 4 hours.
-
Filter: Filter off the solid resin.[7] The filtrate contains your purified product.
-
Verify: Check ¹H NMR for the disappearance of the alkyl halide signal (typically triplet/multiplet at 3.0–4.0 ppm).
Visualization: Scavenging Workflow
Caption: Workflow for removing alkyl halide impurities using solid-supported thiol scavengers.
References
-
Biotage. (2023).[8][9] Strategies for Flash Chromatography of Basic Amines. Retrieved from
-
BenchChem. (2025).[1][3][4] Technical Support Center: N-alkylation of 2-Aminopyrimidines. Retrieved from
-
University of Rochester. (n.d.). Flash Column Chromatography: Solvent Systems and Modifiers. Retrieved from
-
Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from
-
Amerigo Scientific. (n.d.). Scavenger Resins for Organic Synthesis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. biotage.com [biotage.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Solubility Enhancement of Dimethylpyrimidin-4-amine Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges associated with dimethylpyrimidin-4-amine derivatives. This class of compounds, often explored as kinase inhibitors, is fundamental to modern drug discovery.[1] However, their characteristically high lipophilicity and crystalline nature frequently lead to poor aqueous solubility, creating significant hurdles in experimental screening, formulation development, and ultimately, bioavailability.[1][2]
This guide is structured to provide practical, experience-driven solutions to the common and complex solubility issues you may encounter. We will move from foundational questions to advanced troubleshooting and detailed experimental protocols, explaining the scientific principles behind each strategic choice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with dimethylpyrimidin-4-amine derivatives.
Q1: Why is my dimethylpyrimidin-4-amine derivative so difficult to dissolve in aqueous buffers?
A: The solubility challenge is intrinsic to the structural features that make these molecules effective kinase inhibitors. These compounds are typically:
-
Lipophilic (Hydrophobic): They possess aromatic rings and other nonpolar moieties designed to fit into the ATP-binding pocket of kinases, which itself is hydrophobic. This leads to a high octanol-water partition coefficient (log P) and a preference for non-aqueous environments.[1]
-
Crystalline: The planar, rigid structure of the pyrimidine core facilitates strong intermolecular interactions, leading to a highly stable crystal lattice. A significant amount of energy is required to break this lattice before the molecule can dissolve.[3]
-
Weakly Basic: The pyrimidine ring and the exocyclic amine group are weak bases.[4][5] Their ionization state, which is critical for solubility, is highly dependent on the pH of the medium.[6]
Q2: I'm preparing to test my compound in a cell-based assay. What is the best universal solvent to prepare my initial stock solution?
A: For most research compounds in this class, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-50 mM).[7] It is a powerful, aprotic polar solvent capable of dissolving a wide range of hydrophobic compounds.
-
Causality: DMSO effectively disrupts the crystal lattice forces of the solid compound. However, it does not guarantee solubility when this stock is diluted into an aqueous medium. Always prepare fresh dilutions and be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at levels typically above 0.5-1%.[7]
Q3: My compound dissolves perfectly in DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer (e.g., PBS). What's happening and what should I do?
A: This is the most common solubility issue, known as "crashing out." It occurs because you are rapidly shifting the compound from a favorable organic environment (DMSO) to an unfavorable aqueous one. The concentration you are targeting in the buffer is likely far above the compound's thermodynamic aqueous solubility .
Here are immediate troubleshooting steps:
-
Lower the Final Concentration: Your target concentration may be too high. Attempt a serial dilution to find the concentration at which the compound remains in solution.[7]
-
Reduce the Organic Solvent Carryover: Minimize the volume of DMSO stock added. For a 10 mM stock, a 1:1000 dilution to 10 µM results in only 0.1% DMSO, which is generally well-tolerated and less likely to cause precipitation than a 1:100 dilution (1% DMSO).
-
Modify the Aqueous Buffer: Consider adjusting the pH of your buffer. Since these are weakly basic compounds, lowering the pH (e.g., to 6.0 or 6.5) can protonate the amine groups, increasing aqueous solubility.[8] However, ensure the new pH is compatible with your assay.
-
Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween® 80 (0.01-0.1%) or Pluronic® F-68 to your aqueous buffer can help maintain solubility.[7]
Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A: Understanding this distinction is critical for interpreting your results and designing robust experiments.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can remain dissolved in a solvent under specific conditions (e.g., pH, temperature) after an extended period, where the dissolved solute is in equilibrium with the excess solid. The "shake-flask" method is the gold standard for its measurement.[9][10]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock (like DMSO).[11] It is often measured using high-throughput methods like nephelometry (turbidity).[12] The resulting value is typically higher than the thermodynamic solubility because it reflects a temporary, supersaturated state.
Why it matters: Your cell-based assay might initially appear to work with a clear solution (kinetic solubility), but if the compound precipitates over the course of the experiment (hours or days), your effective concentration will decrease, leading to inaccurate potency (e.g., IC50) measurements.[11]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving persistent solubility problems.
Issue 1: The solid compound will not dissolve in the primary organic stock solvent (DMSO).
-
Possible Cause: The compound has exceptionally high crystal lattice energy, or you are attempting to make a concentration that is too high even for DMSO.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving solids in organic solvents.
Issue 2: The HPLC/LC-MS analysis of my compound shows variable results or unexpected new peaks.
-
Possible Cause 1: Post-sampling precipitation. If your dissolution samples are near the solubility limit, the compound can precipitate in the autosampler vial before injection, especially if the mobile phase has a different composition than your dissolution medium. This leads to high variability.[13]
-
Solution: Introduce a dilution step immediately after sampling, using a solvent that ensures solubility (e.g., 0.1 N HCl or the mobile phase itself).[13]
-
-
Possible Cause 2: Chemical degradation. Aminopyrimidines can be susceptible to hydrolysis at extreme pH values or oxidation.[14] The new peaks could be degradation products.
-
Solution: Perform a forced degradation study (see protocols below) to identify potential degradants. Always prepare solutions fresh and protect them from light.[14]
-
Part 3: Strategic Approaches to Solubility Enhancement
If simple troubleshooting fails, a systematic formulation strategy is required. The choice of method depends on the compound's properties and the intended application.
Data Presentation: Comparison of Key Solubility Enhancement Techniques
| Technique | Mechanism of Action | Pros | Cons | Best For |
| pH Adjustment | Increases ionization of the weakly basic amine groups, forming a more soluble salt in situ.[8] | Simple, effective for ionizable drugs. | Only works within a specific pH range; may not be compatible with physiological conditions or assay requirements. | Initial screening, compounds with a suitable pKa. |
| Co-solvents | Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[15] | Easy to implement in the lab. | Potential for in vivo toxicity; may precipitate upon further dilution (e.g., in blood). | In vitro assays, early-stage formulation screening. |
| Cyclodextrins | The hydrophobic drug is encapsulated within the hydrophobic cavity of the cyclodextrin molecule, whose exterior is hydrophilic.[16] | Significant solubility increase; can improve stability.[17] | Can be expensive; potential for nephrotoxicity with some types (e.g., β-CD) in parenteral formulations.[17] | Oral and parenteral formulations. |
| Solid Dispersions | The crystalline drug is converted into a high-energy amorphous state and dispersed within a hydrophilic polymer matrix.[3][18] | Dramatically increases dissolution rate and apparent solubility.[19][20] | Amorphous form can be physically unstable and recrystallize over time; manufacturing can be complex.[3] | Oral solid dosage forms (tablets, capsules). |
| Nanosuspensions | Reduces drug particle size to the sub-micron range, increasing the surface area for dissolution according to the Noyes-Whitney equation.[21] | High drug loading is possible; applicable to drugs insoluble in all media.[22] | Formulations can be unstable (particle aggregation, Ostwald ripening).[23] | Oral, parenteral, and other delivery routes. |
Workflow for Selecting an Enhancement Strategy
Caption: Decision workflow for selecting a solubility enhancement strategy.
Part 4: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key experiments.
Protocol 1: pH-Dependent Solubility Profile
This experiment determines the solubility of your compound across a range of pH values, which is crucial for weakly basic dimethylpyrimidin-4-amine derivatives.
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0). Use buffers with appropriate buffering capacity for each pH.
-
Add Excess Compound: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate glass vials. The solid should be clearly visible at the bottom.
-
Equilibrate: Tightly cap the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[9]
-
Separate Solid from Supernatant: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample and Dilute: Carefully withdraw a known volume of the clear supernatant. Immediately dilute it with a suitable solvent (e.g., mobile phase) to prevent precipitation and bring it into the linear range of your analytical method.
-
Quantify: Analyze the concentration of the diluted samples using a validated HPLC-UV or LC-MS method.[12]
-
Plot Data: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer solution.
Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation
This method is used to create an amorphous dispersion of your compound in a hydrophilic polymer, which can significantly improve its dissolution rate.[20]
-
Select a Carrier: Choose a suitable hydrophilic carrier. Common choices include polyvinylpyrrolidone (PVP K30), polyethylene glycol (PEG 4000/6000), or hydroxypropyl methylcellulose (HPMC).[19]
-
Choose a Co-solvent: Select a volatile solvent that dissolves both your compound and the chosen carrier (e.g., methanol, ethanol, or acetone).
-
Prepare the Solution: Dissolve a defined ratio of your compound and the carrier (e.g., 1:1, 1:3, 1:5 w/w) in the co-solvent to form a clear solution.
-
Evaporate the Solvent: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution.
-
Dry the Product: Dry the resulting solid film or powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterize the Dispersion: The resulting powder should be characterized using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.
-
Test Dissolution: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug in a relevant buffer (e.g., pH 6.8).
Protocol 3: Forced Degradation Study
This study helps identify potential stability issues and degradation pathways for your compound.[14]
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Expose to Stress Conditions: Aliquot the stock solution and expose it to the following conditions in separate vials:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Keep a vial of the stock solution at 60°C.
-
Photostability: Expose a vial of the stock solution to UV light.
-
-
Incubate: Store the vials for a defined period (e.g., 24-48 hours), alongside a control sample protected from stress conditions.
-
Analyze: Neutralize the acid and base samples if necessary. Analyze all samples by HPLC or LC-MS. Compare the chromatograms to the control to identify new peaks (degradants) and any decrease in the main peak area.
References
- Chaudhari, S. P., & Dugar, R. P. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 11(3).
- Gavali, S. M., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(3), 159-167.
- Kumar, S., & Saini, N. (2016). Tool to Increase Solubility: Solid Dispersion. PharmaInfo.
- Amrutkar, C., et al. (2014). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Jetir. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org.
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK.
-
Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
- Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Solubility of Things. (n.d.). 4,6-dimethyl-2-aminopyrimidine. Retrieved from [Link]
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
- Larhed, M., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 23(11), 2779.
- Preprints.org. (2023). Ethylene-Di-Amine Modified β- Cyclodextrin Catalyzed Green Synthesis of Pyrimidones and Its In Silico Study.
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
- Deoli, M. (2012). Nanosuspension Technology for Solubilizing Poorly Soluble Drug. International Journal of Drug Development and Research, 4(4), 40-49.
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar.
- van de Waterbeemd, H., & Smith, D. A. (2016). Inherent formulation issues of kinase inhibitors. Journal of Pharmaceutical Sciences, 105(10), 2931-2937.
- Eurasia. (2025).
- Eaton, K., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
- Preprints.org. (2023). Ethylene-Di-Amine Modified β- Cyclodextrin Catalyzed Green Synthesis of Pyrimidones and Its In Silico Study.
- PubMed. (2024).
- Sarkar, M., & Sengupta, P. K. (2002). Spectral and photophysical studies of inclusion complexes of 2-amino-4,6-dimethyl pyrimidine with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(3), 549-555.
- ResearchGate. (2025).
- ResearchGate. (2025).
- Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
- World Pharma Today. (2025).
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Research Square. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- MDPI. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives.
- Baluja, S., et al. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(4-5), 367-373.
- PMC. (n.d.). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633.
- ResearchGate. (2025). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium.
- Soni, P. S., & Shelke, S. (2013). Technologies to Counter Poor Solubility Issues: A Review. International Journal of Drug Delivery, 5(3), 248-259.
- Zakeri, N., et al. (2022). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin, 12(4), 795–804.
- Sravani, G., et al. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery Science and Technology, 99, 105872.
- MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
- MDPI. (2024). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors.
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
-
PubChem. (n.d.). N,N-Dimethylpyrimidin-4-amine. Retrieved from [Link]
- MedCrave online. (2018).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. raytor.com [raytor.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. waters.com [waters.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemicaljournals.com [chemicaljournals.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. pharmainfo.in [pharmainfo.in]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. eaapublishing.org [eaapublishing.org]
Preventing bis-alkylation during pyrimidine amine synthesis
Troubleshooting Guide: Preventing Bis-Alkylation
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with selectivity during the N-alkylation of pyrimidine amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
The Challenge: The Pervasive Problem of Bis-Alkylation
The N-alkylation of aminopyrimidines is a cornerstone reaction in medicinal chemistry. However, the inherent nucleophilicity of the nitrogen atoms in the pyrimidine scaffold presents a significant challenge: over-alkylation.[1] The formation of the desired mono-alkylated product is often accompanied by a second alkylation event, leading to a difficult-to-separate mixture and a reduced yield of the target compound.[1][2] This occurs because the initial alkylation can, in some cases, increase the nucleophilicity of the remaining nitrogen sites, making the product more reactive than the starting material.[3][4]
This guide will walk you through the causes of bis-alkylation and provide a series of field-proven strategies and detailed protocols to achieve selective mono-alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing significant amounts of a bis-alkylated product in my reaction. What is the primary cause?
Answer: The formation of a bis-alkylated product stems from the multiple nucleophilic sites on your aminopyrimidine. Both the exocyclic amino group and the endocyclic ring nitrogens can be susceptible to alkylation.[1] The primary drivers for over-alkylation are:
-
Enhanced Nucleophilicity: The initial mono-alkylated product can be more nucleophilic than the starting aminopyrimidine, leading to a faster second alkylation.[3][4]
-
Harsh Reaction Conditions: High temperatures, strong bases, and highly polar solvents can provide enough energy to overcome the activation barrier for the second alkylation, even if it's less favorable.[1]
-
Stoichiometry: Using an excess of the alkylating agent will naturally drive the reaction towards multiple additions.
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing pathways in pyrimidine amine alkylation.
Q2: How can I strategically use reaction conditions to favor mono-alkylation?
Answer: Optimizing your reaction conditions is the most direct way to control selectivity. The interplay between stoichiometry, temperature, solvent, and base is critical.
-
Stoichiometry Control: The simplest approach is to use the aminopyrimidine as the excess reagent or the alkylating agent as the limiting reagent (e.g., 0.8 to 0.95 equivalents).[1] While this can reduce bis-alkylation, it often results in incomplete conversion of your starting material, requiring careful purification.[1]
-
Temperature: Lowering the reaction temperature will decrease the overall reaction rate but will have a more pronounced effect on the higher-activation-energy second alkylation. Start at room temperature or below and slowly warm the reaction only if conversion is too slow.
-
Solvent Choice: The solvent can dramatically influence selectivity.[5][6] Non-polar or less polar aprotic solvents (like THF or Dioxane) can be more effective at preventing over-alkylation compared to highly polar solvents (like DMF or DMSO).[5][6][7] This is because polar solvents can stabilize charged intermediates that may facilitate the second alkylation step.[5][6]
-
Base Selection: The strength and steric bulk of the base are crucial. A strong, non-nucleophilic base is needed to deprotonate the amine without competing in the alkylation. However, an overly strong base can lead to higher concentrations of the anionic species, promoting faster, less selective reactions. Consider using milder bases like K₂CO₃ or Cs₂CO₃ before resorting to stronger bases like NaH or NaHMDS.[2]
Data Summary: Impact of Reaction Parameters on Mono- vs. Bis-Alkylation
| Parameter | Condition Favoring Mono-alkylation | Rationale | Potential Drawback |
| Stoichiometry | Alkylating Agent is Limiting Reagent | Reduces probability of a second encounter.[1] | Incomplete conversion of starting material. |
| Temperature | Lower Temperature (e.g., 0°C to RT) | Reduces rate of the less favorable second alkylation. | Slower reaction times; may require extended periods. |
| Solvent | Less Polar Aprotic (e.g., THF, Dioxane) | Less stabilization of ionic intermediates promoting the second alkylation.[5][6] | Lower solubility of starting materials. |
| Base | Weaker Inorganic Base (e.g., K₂CO₃) | Generates a lower equilibrium concentration of the reactive anion. | May not be strong enough for less acidic amines. |
| Steric Hindrance | Bulky Alkylating Agent or Substrate | Physically impedes the approach for a second alkylation.[8] | May significantly slow or prevent the first alkylation. |
Q3: My aminopyrimidine has multiple reactive nitrogens. How can I use protecting groups to ensure selective alkylation?
Answer: A protecting group strategy is a powerful, albeit longer, route to achieving high selectivity.[9] The core idea is to temporarily block the more reactive sites, direct the alkylation to the desired position, and then remove the protecting group.[1][9][10]
For aminopyrimidines, a common challenge is alkylation at the endocyclic (ring) nitrogens.[1] The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the exocyclic amino group, as it is stable under many alkylation conditions and can be easily removed with acid (e.g., TFA).[11]
General Workflow for a Protecting Group Strategy:
Caption: Workflow using a protecting group strategy.
Experimental Protocol: Boc Protection of an Exocyclic Amine
-
Dissolution: Dissolve the aminopyrimidine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq).
-
Protection: Cool the mixture to 0°C in an ice bath. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Boc-protected aminopyrimidine.
-
Alkylation & Deprotection: Proceed with your optimized alkylation reaction. After alkylation, the Boc group can be removed by stirring the protected compound in a solution of Trifluoroacetic Acid (TFA) in DCM (typically 20-50% v/v) for 1-2 hours at room temperature.
Q4: Are there any advanced catalytic methods that offer better selectivity for mono-alkylation?
Answer: Yes, several modern catalytic methods have been developed that offer excellent selectivity by operating through different mechanisms than direct Sₙ2 alkylation.
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This elegant method uses alcohols as alkylating agents with transition metal catalysts (e.g., Iridium or Ruthenium complexes).[1] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This undergoes reductive amination with the pyrimidine amine, and the hydrogen is then returned to complete the catalytic cycle. Water is the only byproduct. This process often shows high selectivity for mono-alkylation because the reductive amination step is highly controlled.[1][12]
-
Buchwald-Hartwig Amination: While typically used for C-N bond formation with aryl halides, variations of the Buchwald-Hartwig reaction can be adapted for N-alkylation.[13][14] This palladium-catalyzed cross-coupling reaction involves a different mechanistic cycle (oxidative addition, reductive elimination) that can be tuned with specific ligands to favor mono-arylation or -alkylation, minimizing the bis-arylation side reactions that can occur with primary amines.[13][15][16]
Troubleshooting Decision-Making Workflow
If you are facing issues with bis-alkylation, use the following logic to guide your optimization process.
Caption: Troubleshooting logic for minimizing bis-alkylation.
References
- Benchchem. A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis.
-
ACS Publications. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][5][17]Triazolo[6][18]pyridines, and Related Deaza-Compounds. Available at:
- Benchchem. Technical Support Center: N-alkylation of 2-Aminopyrimidines.
-
PubMed. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[1][5][17]Triazolo[6][18]pyridines, and Related Deaza-Compounds. Available at:
- Indian Academy of Sciences. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions.
- Benchchem. A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
- ResearchGate. Optimizing reaction conditions of N-alkylation reaction | Download Table.
-
ResearchGate. Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][5][17]Triazolo[6][18]pyridines and Related Deaza-Compounds. Available at:
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
- PMC. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
- Wikipedia. Buchwald–Hartwig amination.
- Wikipedia. Steric effects.
- PMC. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- RSC Publishing. Blocking cyclobutane pyrimidine dimer formation by steric hindrance.
- RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- ResearchGate. Steric Effects in Alkylpyrimidines.
- ACS Publications. Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry.
- Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- Organic Chemistry Portal. Protective Groups.
- PMC. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- ResearchGate. Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine.
- PMC. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
- Organic Synthesis. Protecting Groups.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Benchchem. Avoiding side product formation in pyrimidine synthesis.
- Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis.
- Tokyo Chemical Industry. Protecting Agents.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ias.ac.in [ias.ac.in]
Technical Support Center: N-allyl-2,6-dimethylpyrimidin-4-amine
A Guide to Assessing and Understanding Thermal Stability
A Message from the Application Science Team:
Welcome, researchers. This guide is designed to serve as a dedicated technical resource for investigating the thermal stability of N-allyl-2,6-dimethylpyrimidin-4-amine. As specific thermal data for this compound is not yet widely available in peer-reviewed literature, this document provides the foundational principles, experimental methodologies, and troubleshooting frameworks necessary for its characterization. Our approach is grounded in established analytical techniques for analogous pyrimidine derivatives, enabling you to generate reliable data and make informed decisions in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is thermal stability and why is it critical for a pyrimidine derivative?
A1: Thermal stability refers to the ability of a compound to resist decomposition at a given temperature. For pyrimidine derivatives, which are foundational in many pharmaceutical applications, understanding thermal stability is crucial.[1][2] It dictates safe handling and storage temperatures, influences the choice of manufacturing process conditions (e.g., drying, milling), and is a key determinant of a drug substance's shelf-life and long-term efficacy.[2] Uncontrolled thermal decomposition can lead to loss of potency, formation of potentially toxic byproducts, and compromised experimental results.
Q2: Without specific data, what are the likely thermal risks for N-allyl-2,6-dimethylpyrimidin-4-amine?
A2: Based on the general structure of aminopyrimidines, the primary risks involve decomposition at elevated temperatures. The N-allyl group may be a site of initial thermal cleavage. The pyrimidine ring itself is relatively stable, but the amino and alkyl substituents can influence the overall decomposition profile.[2][3] Potential degradation pathways could include dealkylation, deamination, or oxidation if not handled under an inert atmosphere. A forced degradation study is often the first step to understanding these pathways.[4]
Q3: What are the recommended general storage and handling conditions for this compound?
A3: To ensure maximum stability, N-allyl-2,6-dimethylpyrimidin-4-amine should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] It should be protected from direct sunlight, heat, and sources of ignition.[7][8] For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative and hydrolytic degradation. Always consult the specific Safety Data Sheet (SDS) provided by the supplier, if available.
Q4: Which analytical techniques are considered the gold standard for determining thermal stability?
A4: The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][9][10]
-
TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures and the presence of residual solvents or water.
-
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine melting point, heat of fusion, glass transitions, and to characterize exothermic decomposition events.
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments.
Q: My compound's biological activity seems inconsistent between batches or over time. Could thermal instability be the cause?
A: Yes, this is a strong possibility.
-
Possible Cause: The compound may be degrading during storage or handling, even at room temperature over extended periods. Aminopyrimidines can be susceptible to hydrolysis, oxidation, or photodecomposition.[4]
-
Suggested Solution:
-
Confirm Purity: Before any experiment, verify the purity of your starting material using a suitable method like HPLC-UV or LC-MS.
-
Fresh Solutions: Prepare solutions fresh for each experiment. If you must store solutions, keep them at low temperatures (2-8°C or -20°C), protected from light, and use them within a validated timeframe.[4]
-
Inert Atmosphere: When handling the solid, especially for long-term weighing or aliquoting, consider using a glovebox with an inert atmosphere to prevent oxidation.
-
Q: My TGA thermogram shows a mass loss step at a low temperature (e.g., < 100°C). Is this decomposition?
A: It is unlikely to be decomposition.
-
Possible Cause: This initial mass loss typically corresponds to the evaporation of residual solvent (e.g., from purification) or adsorbed water from the atmosphere.
-
Suggested Solution:
-
Drying: Ensure your sample is properly dried in vacuo before analysis. Record the drying conditions.
-
TGA-MS: If your instrument is equipped with a mass spectrometer, you can analyze the evolved gas to definitively identify it as water, a specific solvent, or a true decomposition product.
-
Hygroscopicity Check: Store a small, accurately weighed amount of the compound at a known humidity to assess its tendency to absorb atmospheric moisture.
-
Q: In my DSC analysis, I see a sharp endotherm immediately followed by a broad exotherm. What does this mean?
A: This is a classic melt-decomposition event.
-
Interpretation: The sharp endothermic peak represents the melting of the crystalline solid. The broad exothermic peak immediately following indicates that the compound begins to decompose as soon as it enters the liquid state.
-
Actionable Insight: This is a critical safety finding. It implies that the compound should not be heated to its melting point in large quantities or under confinement, as the exothermic decomposition could lead to a runaway reaction. The maximum safe processing temperature is well below the melting onset temperature.
Experimental Protocols: A Practical Guide
These protocols provide a validated starting point for your analysis. Always operate analytical instrumentation according to the manufacturer's guidelines and your institution's safety protocols.
Protocol 1: Thermal Decomposition Profile via Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify mass loss events.
-
Instrument Preparation:
-
Ensure the TGA is calibrated for temperature and mass using certified standards.
-
Start the nitrogen purge gas (a typical flow rate is 20-50 mL/min) to create an inert atmosphere, preventing oxidative decomposition.
-
-
Sample Preparation:
-
Tare an appropriate TGA pan (typically aluminum or platinum).
-
Accurately weigh 3-5 mg of N-allyl-2,6-dimethylpyrimidin-4-amine into the pan. A smaller sample size minimizes thermal gradients.
-
-
Experimental Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a suitable final temperature (e.g., 400°C) at a heating rate of 10°C/min. Rationale: A 10°C/min rate is standard for screening studies, balancing resolution and experimental time.[2][3]
-
Record the mass loss and its first derivative (DTG) as a function of temperature.
-
-
Data Analysis:
-
Identify and quantify any mass loss steps before 150°C, likely corresponding to volatiles.
-
Determine the primary decomposition onset temperature (T_onset). This is often calculated using the tangent method on the main mass loss step. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Protocol 2: Phase Transitions and Energetics via Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, heat of fusion, and characterize exothermic or endothermic events.
-
Instrument Preparation:
-
Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
-
Sample Preparation:
-
Tare a suitable DSC pan (typically aluminum).
-
Accurately weigh 1-3 mg of N-allyl-2,6-dimethylpyrimidin-4-amine into the pan.
-
Hermetically seal the pan. Rationale: Sealing prevents mass loss from sublimation or evaporation before a thermal event, ensuring accurate enthalpy measurements.
-
-
Experimental Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C) to establish a flat baseline.
-
Ramp the temperature from 0°C to a final temperature approximately 20-30°C above the expected melting point (or the T_onset from TGA) at a rate of 10°C/min under a nitrogen purge.
-
-
Data Analysis:
-
Melting Point (T_m): Identify the sharp endothermic peak. The peak maximum is often reported as the melting point, while the extrapolated onset provides the purest component's melting temperature.
-
Heat of Fusion (ΔH_fus): Integrate the area of the melting peak to determine the energy required to melt the sample (in J/g).
-
Decomposition (T_d): Look for any broad, irreversible exothermic events, which indicate decomposition.
-
Data Presentation & Interpretation
All quantitative data should be summarized for clear comparison. The following table is a hypothetical example of how to present the characterization data for a new batch of N-allyl-2,6-dimethylpyrimidin-4-amine.
| Parameter | Method | Result (Hypothetical) | Interpretation |
| Volatiles Content | TGA | 0.45% mass loss below 120°C | Low level of residual solvent or water. |
| Decomposition Onset | TGA | 215.4 °C | Significant decomposition begins at this temperature. |
| Melting Point (Onset) | DSC | 175.2 °C | Sharp peak indicates a crystalline solid. |
| Heat of Fusion | DSC | 112.5 J/g | Provides data on the material's crystallinity. |
| Decomposition Event | DSC | Broad exotherm starting at ~210 °C | Confirms exothermic decomposition post-melting. |
Visualized Workflows and Logic
Diagrams provide a clear, at-a-glance understanding of complex processes.
Caption: Workflow for Thermal Stability Characterization
Caption: Troubleshooting Logic for Unexpected Thermal Events
References
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. mdpi.com. [Link]
-
Thermal analysis of some novel pyrimidine derivatives. SciSpace. [Link]
-
Thermal analysis of some novel pyrimidine derivatives. SciELO Colombia. [Link]
-
Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]
-
Thermal analysis of some novel pyrimidine derivatives. SciELO. [Link]
-
PYRIMIDINE 99% MSDS. Loba Chemie. [Link]
-
2,6-Dimethyl-4-aminopyrimidine. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. scielo.org.co [scielo.org.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.co [scielo.org.co]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine
Executive Summary & Structural Context[1][2][3]
The compound 2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine (also referred to as N-allyl-2,6-dimethylpyrimidin-4-amine) represents a critical scaffold in medicinal chemistry, often serving as a precursor for fused heterocycles (e.g., pyrrolopyrimidines) or as a kinase inhibitor pharmacophore.
Reliable characterization of this molecule requires distinguishing the subtle electronic effects of the pyrimidine ring on the allyl group and differentiating the product from common synthetic impurities like the 4-chloro precursor or the hydrolyzed 4-amino byproduct.
This guide provides a comparative analysis of the theoretical and observed 1H NMR spectral features, focusing on solvent-dependent resolution and impurity profiling.
Structural Assignment & Predicted Spectral Data
The molecule consists of two distinct magnetic domains: the electron-deficient pyrimidine core and the electron-rich allylamine tail .
Theoretical 1H NMR Profile (Reference Consensus)
Based on 400 MHz frequency, calibrated to TMS (0.00 ppm).
| Position | Group | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Mechanistic Insight |
| H-5 | Ar-H | 6.05 – 6.15 | Singlet (s) | 1H | - | Shielded by the 4-amino electron donation (resonance effect). |
| H-8 | -CH= | 5.80 – 5.95 | Multiplet (ddt) | 1H | J~17, 10, 5 | Characteristic internal vinyl proton; complex splitting due to cis/trans/vicinal coupling. |
| H-9a | =CH₂ (trans) | 5.20 – 5.30 | Doublet of doublets (dd) | 1H | J~17, 1.5 | Downfield terminal vinyl proton (trans to H-8). |
| H-9b | =CH₂ (cis) | 5.10 – 5.20 | Doublet of doublets (dd) | 1H | J~10, 1.5 | Upfield terminal vinyl proton (cis to H-8). |
| NH | -NH- | 4.80 – 5.50 | Broad Singlet (br s) | 1H | - | Highly solvent/concentration dependent. Exchangeable. |
| H-7 | N-CH₂ | 3.95 – 4.10 | Broad t/m | 2H | J~5-6 | Deshielded by adjacent Nitrogen and Pyrimidine ring current. |
| 2-Me | -CH₃ | 2.40 – 2.45 | Singlet (s) | 3H | - | Deshielded by two adjacent ring Nitrogens. |
| 6-Me | -CH₃ | 2.20 – 2.25 | Singlet (s) | 3H | - | Slightly more shielded than 2-Me; adjacent to C-5. |
Note: The chemical shift of the N-CH₂ (H-7) is a critical diagnostic. In simple allyl amines, this appears ~3.2 ppm. The electron-withdrawing nature of the pyrimidine ring shifts this significantly downfield to ~4.0 ppm.
Comparative Analysis: Solvent & Resolution Effects[4]
The choice of solvent fundamentally alters the appearance of the amine and allyl regions. This comparison highlights why DMSO-d6 is often superior for structural confirmation over CDCl3 .
Scenario A: Chloroform-d (CDCl3)
-
NH Proton: Often appears as a broad, shapeless hump or is completely invisible due to rapid quadrupole relaxation and exchange.
-
Coupling: The N-CH₂ (H-7) signal appears as a doublet (coupling only to H-8) or a broadened singlet, losing the connectivity information to the NH group.
-
Use Case: Routine purity checks where solubility is high.
Scenario B: Dimethyl Sulfoxide-d6 (DMSO-d6)
-
NH Proton: Appears as a sharp triplet or broad doublet (shifted downfield to ~7.0-7.5 ppm) due to hydrogen bonding with the solvent, which slows exchange.
-
Coupling: The N-CH₂ (H-7) signal splits into a triplet of doublets (coupled to both NH and H-8).
-
Use Case: Full structural elucidation. The observation of NH-CH₂ coupling confirms the secondary amine structure and rules out tertiary amine byproducts.
Impurity Profiling & Differentiation
In synthesis, two primary impurities often co-elute. NMR is the definitive tool to distinguish them.
Comparison Table: Target vs. Impurities
| Feature | Target Product (N-allyl) | Impurity 1: Starting Material (4-Chloro-2,6-dimethylpyrimidine) | Impurity 2: Hydrolysis (4-Amino-2,6-dimethylpyrimidine) |
| H-5 (Ar-H) | ~6.10 ppm | ~7.20 ppm (Deshielded) | ~6.10 ppm |
| Allyl Signals | Present (5.0 - 6.0 ppm) | Absent | Absent |
| NH Signal | 1H (Broad/Triplet) | None | 2H (Broad Singlet, NH₂) |
| Methyls | ~2.2 & 2.4 ppm | ~2.6 ppm (Deshielded) | ~2.2 & 2.3 ppm |
Diagnostic Logic:
-
Check H-5: If the singlet is at 7.2 ppm , you have unreacted chloride.
-
Check Allyl Region: If H-5 is at 6.1 ppm but the 5.0-6.0 ppm region is empty, you have the hydrolyzed primary amine.
Experimental Protocol: High-Resolution Acquisition
To ensure publication-quality data and resolution of the allyl splitting patterns, follow this protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of the dried compound.
-
Dissolve in 0.6 mL of DMSO-d6 (preferred for resolution) or CDCl3.
-
Critical: If using CDCl3, filter through a small plug of basic alumina if the solution is acidic, as acid accelerates proton exchange and collapses couplings.
-
-
Instrument Parameters:
-
Frequency: 400 MHz minimum (600 MHz recommended for clear vinyl splitting).
-
Pulse Sequence: Standard 1H ZG30.
-
Relaxation Delay (D1): Set to 3.0 seconds to allow full relaxation of the isolated H-5 proton for accurate integration.
-
Scans (NS): 16 to 64 scans.
-
-
Processing:
-
Apodization: Apply an exponential window function with LB = 0.3 Hz .
-
Phasing: Manually phase the vinyl region (5.0–6.0 ppm) as automatic phasing often distorts the up/down pattern of the complex multiplets.
-
Decision Logic for Structural Verification
The following diagram illustrates the logical flow for assigning the spectrum and verifying purity based on the data presented above.
Caption: Logical workflow for distinguishing the target N-allyl compound from common synthetic impurities using key NMR markers.
References
-
PubChem Compound Summary. (2025). 2,6-Dimethyl-4-aminopyrimidine (CID 68039). National Center for Biotechnology Information. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for allyl/pyrimidine shifts).
-
NIST Chemistry WebBook. (2023). 4-Chloro-2,6-diaminopyrimidine Spectral Data. National Institute of Standards and Technology. Available at: [Link]
A Researcher's Guide to the Infrared Spectroscopy of N-Allyl Aminopyrimidines: A Comparative Analysis
In the landscape of modern drug discovery and development, the structural elucidation of novel bioactive molecules is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, N-allyl aminopyrimidines have emerged as a class of compounds with significant therapeutic potential. Their synthesis and characterization are critical steps in the research and development pipeline. Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative method for confirming the identity and purity of these compounds by identifying their key functional groups.
This guide offers a detailed comparison of the characteristic IR absorption bands of N-allyl aminopyrimidines against their primary amine precursors, aminopyrimidines. We will delve into the theoretical underpinnings of the expected vibrational modes and provide supporting data from established literature to offer a comprehensive analytical framework for researchers in the field.
The Spectroscopic Signature: Aminopyrimidine vs. N-Allyl Aminopyrimidine
The introduction of an allyl group onto the exocyclic amino nitrogen of a pyrimidine ring induces distinct and predictable changes in the IR spectrum. The most significant of these occurs in the N-H stretching region, providing a clear diagnostic marker for successful N-alkylation.
Key Differentiating Regions in the IR Spectrum:
-
N-H Stretching Vibrations (3300-3500 cm⁻¹): This is the most informative region for confirming N-allylation.
-
Primary Aminopyrimidines: Exhibit two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.[1] These typically appear in the range of 3300–3500 cm⁻¹.[1]
-
N-Allyl Aminopyrimidines (Secondary Amines): The presence of a single, weaker N-H stretching band in the 3310-3350 cm⁻¹ region is characteristic of the secondary amine (-NH-) formed after allylation.[2]
-
-
C-H Stretching Vibrations (2800-3100 cm⁻¹): The N-allyl aminopyrimidine spectrum will feature additional C-H stretching bands from the allyl group.
-
Aromatic C-H Stretch: Both molecules will show absorptions for the C-H bonds on the pyrimidine ring, typically in the 3000-3100 cm⁻¹ range.
-
Alkenyl (=C-H) Stretch: A key feature for the N-allyl derivative is the appearance of a band for the vinyl C-H stretch, usually found between 3020 cm⁻¹ and 3080 cm⁻¹.
-
Aliphatic (C-H) Stretch: The CH₂ group of the allyl substituent will exhibit symmetric and asymmetric stretching vibrations in the 2840-3000 cm⁻¹ region.[3]
-
-
Double Bond Stretching Region (1500-1700 cm⁻¹): This region is often complex due to the overlap of several vibrational modes.
-
C=N and C=C Ring Stretching: The pyrimidine ring in both compounds will display a series of bands between 1450 cm⁻¹ and 1650 cm⁻¹ due to the stretching of C=N and C=C bonds.[1][4]
-
N-H Bending (Scissoring): Primary aminopyrimidines show a characteristic NH₂ scissoring vibration near 1600 cm⁻¹.[1] This band is absent in the N-allyl derivative.
-
C=C Alkene Stretching: A weak to medium intensity band corresponding to the C=C stretching of the allyl group is expected around 1640 cm⁻¹.[5]
-
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations.
-
C-N Stretching: Aromatic amine C-N stretching is typically observed in the 1250-1350 cm⁻¹ range.[6]
-
Allyl Group C-H Bending: The N-allyl aminopyrimidine will exhibit characteristic out-of-plane C-H bending (wagging) vibrations for the vinyl group, which are often sharp and can be found around 910 cm⁻¹ and 990 cm⁻¹.[5]
-
Comparative Table of Characteristic IR Bands
| Functional Group | Vibrational Mode | Aminopyrimidine (Primary Amine) | N-Allyl Aminopyrimidine (Secondary Amine) | Intensity |
| N-H | Stretching | ~3300-3500 cm⁻¹ (two bands)[1] | ~3310-3350 cm⁻¹ (one band)[2] | Medium |
| N-H | Bending (Scissoring) | ~1600 cm⁻¹[1] | Absent | Medium |
| Aromatic C-H | Stretching | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Medium to Weak |
| Alkenyl =C-H | Stretching | Absent | ~3020-3080 cm⁻¹ | Medium |
| Aliphatic C-H | Stretching | Absent | ~2840-3000 cm⁻¹[3] | Medium |
| C=N / C=C (Ring) | Stretching | ~1450-1650 cm⁻¹[1][4] | ~1450-1650 cm⁻¹ | Medium to Strong |
| C=C (Alkene) | Stretching | Absent | ~1640 cm⁻¹[5] | Weak to Medium |
| C-N (Aromatic) | Stretching | ~1250-1350 cm⁻¹[6] | ~1250-1350 cm⁻¹ | Medium to Strong |
| =C-H (Vinyl) | Out-of-plane Bending | Absent | ~990 and ~910 cm⁻¹[5] | Strong, Sharp |
Experimental Protocol: Acquiring an IR Spectrum of N-Allyl Aminopyrimidines
This protocol outlines the standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid N-allyl aminopyrimidine sample using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
FTIR Spectrometer with a Diamond ATR accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.
-
Collect a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid N-allyl aminopyrimidine sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The standard spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum of the sample.
-
Use the spectrometer software to label the peaks of interest.
-
Compare the obtained spectrum with the expected characteristic bands outlined in the table above to confirm the structure of the N-allyl aminopyrimidine.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol after the measurement to prevent cross-contamination.
-
Visualizing the Vibrational Landscape
The following diagram illustrates the key structural components of an N-allyl aminopyrimidine and their corresponding characteristic IR vibrational modes.
Caption: Key IR vibrational modes in N-allyl aminopyrimidines.
Conclusion
The differentiation between aminopyrimidines and their N-allyl derivatives via IR spectroscopy is straightforward and reliable. The key diagnostic features are the transition from a two-band N-H stretching pattern to a single band and the emergence of characteristic vibrational modes associated with the allyl group's vinyl and aliphatic C-H bonds, as well as its C=C double bond. By carefully analyzing these spectral regions, researchers can confidently confirm the successful synthesis and structural integrity of N-allyl aminopyrimidines, facilitating their advancement in drug development and other scientific endeavors.
References
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Available at: [Link]
-
Royal Society of Chemistry. (2015). Highly luminescent water soluble carbon quantum dots (CQDs) with narrow size distributions. Available at: [Link]
-
ResearchGate. (2019). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]
-
ResearchGate. (2012). Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides. Available at: [Link]
-
Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]
-
MDPI. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Available at: [Link]
-
PMC. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Available at: [Link]
-
PubChem. (2026). 2-Aminopyrimidine. Available at: [Link]
-
InstaNANO. (2026). FTIR Functional Group Database Table with Search. Available at: [Link]
-
PubMed. (2008). Synthesis and characterization of some pyrimidine, purine, amino acid and mixed ligand complexes. Available at: [Link]
-
PubMed. (2019). Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. Available at: [Link]
-
RSC Publishing. (2023). Vibrational perturbations in the spectra of N-substituted polycyclic aromatic heterocycles revealed by rotational analysis. Available at: [Link]
-
PubMed. (2001). Neural-network analysis of the vibrational spectra of N-acetyl L-alanyl N'-methyl amide conformational states. Available at: [Link]
-
DergiPark. (2013). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Available at: [Link]
-
PMC. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Available at: [Link]
-
DTIC. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. Available at: [Link]
-
CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available at: [Link]
-
RSC Publishing. (2023). Synthesis and radiolabelled evaluation of novel pyrimidine derivatives as dual α-amylase inhibitors and GIT-targeted molecular imaging probe. Available at: [Link]
-
ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Available at: [Link]
-
MDPI. (2020). Near-Infrared Spectroscopy in Bio-Applications. Available at: [Link]
-
DTIC. (2023). Theoretical Prediction of Vibrational Infrared Frequencies of Tertiary Amines. Available at: [Link]
-
TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]
-
Indian Academy of Sciences. (1956). Studies in heterocyclic N-oxides. Available at: [Link]
-
PubMed. (2012). Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines. Available at: [Link]
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of N-Allyl Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the structural elucidation of novel compounds is a cornerstone of progress. Among the vast landscape of heterocyclic compounds, N-allyl pyrimidines represent a class of molecules with significant potential, finding applications as kinase inhibitors, antiviral agents, and scaffolds in medicinal chemistry. Understanding their behavior under mass spectrometric analysis is paramount for their unambiguous identification and characterization. This guide provides an in-depth, technically-grounded comparison of the mass spectrometry fragmentation patterns of N-allyl pyrimidines, drawing upon established principles and data from related compounds to illuminate the fragmentation pathways of this important molecular class.
The Decisive Influence of the N-Allyl Group: A Tale of Two Fragmentation Pathways
The fragmentation of N-allyl pyrimidines in the mass spectrometer is a dynamic interplay between the stability of the pyrimidine core and the reactivity of the N-allyl substituent. Our analysis, based on a synthesis of existing literature on N-substituted heterocycles and fundamental mass spectrometric principles, reveals two primary fragmentation routes that dictate the appearance of the mass spectrum: direct cleavage of the N-allyl bond and a rearrangement process analogous to the McLafferty rearrangement .
The ionization method employed significantly influences the observed fragmentation. Electron Ionization (EI), a "hard" ionization technique, imparts significant internal energy to the molecule, leading to extensive fragmentation. In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) typically produce protonated molecules ([M+H]⁺) with less internal energy, resulting in simpler spectra dominated by the molecular ion and major fragment ions.[1]
Pathway A: The Allylic Cleavage - A Straightforward Break
Upon ionization, a primary and often dominant fragmentation pathway for N-allyl pyrimidines is the homolytic or heterolytic cleavage of the bond between the pyrimidine nitrogen and the allyl group. This results in the formation of a stable allyl radical or cation (m/z 41) and a pyrimidine radical cation or a neutral pyrimidine, respectively.
The stability of the allyl cation is a significant driving force for this fragmentation. This pathway is particularly prominent in EI-MS due to the high energy imparted to the molecular ion.
Pathway B: The Rearrangement Route - A More Intricate Dance
A competing and highly characteristic fragmentation pathway involves a rearrangement process. While the classic McLafferty rearrangement requires a γ-hydrogen and a carbonyl group, a similar hydrogen transfer mechanism can be envisioned for N-allyl pyrimidines, especially those with appropriate hydrogen atom donors within the pyrimidine ring or other substituents. This rearrangement leads to the elimination of a neutral allene molecule (C₃H₄, 40 Da) and the formation of a protonated pyrimidine core.
This pathway is more likely to be observed with softer ionization techniques where the protonated molecule has a longer lifetime to undergo rearrangement.
Comparative Fragmentation Analysis: N-Allyl Pyrimidines vs. Other N-Substituted Analogues
To fully appreciate the unique fragmentation patterns of N-allyl pyrimidines, a comparison with other N-substituted pyrimidines is instructive.
| N-Substituent | Primary Fragmentation Pathway(s) | Key Fragment Ions | Ionization Method Preference |
| N-Allyl | Allylic cleavage, Rearrangement (loss of allene) | m/z 41 (allyl cation), [M-40]⁺ | EI for allylic cleavage, ESI for rearrangement |
| N-Ethyl | α-cleavage (loss of methyl radical), McLafferty rearrangement (loss of ethene) | [M-15]⁺, [M-28]⁺ | EI, ESI |
| N-Benzyl | Tropylium ion formation | m/z 91 | EI |
| N-Aryl | Cleavage of the N-aryl bond, fragmentation of the aryl ring | [M-Aryl]⁺, fragments of the aryl group | EI, ESI |
Table 1. Comparative fragmentation of N-substituted pyrimidines.
This comparison highlights the diagnostic value of the fragments at m/z 41 and [M-40]⁺ for the identification of N-allyl pyrimidines. While N-ethyl pyrimidines also undergo a rearrangement, the neutral loss of 28 Da (ethene) is distinct from the 40 Da loss (allene) in N-allyl pyrimidines.
Experimental Protocols: A Guide to Reliable Data Acquisition
To obtain high-quality and reproducible mass spectra of N-allyl pyrimidines, the following experimental protocols are recommended.
Sample Preparation and Synthesis of a Model Compound: N-Allyl-2-aminopyrimidine
A representative N-allyl pyrimidine, N-allyl-2-aminopyrimidine, can be synthesized via a nucleophilic substitution reaction.
Materials:
-
2-Aminopyrimidine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-aminopyrimidine (1.0 g, 10.5 mmol) in acetonitrile (50 mL), add potassium carbonate (2.9 g, 21.0 mmol).
-
Add allyl bromide (1.1 mL, 12.6 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-allyl-2-aminopyrimidine.
Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is recommended for accurate mass measurements.
-
Both EI and ESI sources should be utilized for a comprehensive fragmentation analysis.
Electron Ionization (EI) Mass Spectrometry:
-
Introduce the purified N-allyl pyrimidine derivative into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Set the electron energy to 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 30-500.
Electrospray Ionization (ESI) Mass Spectrometry:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
For tandem mass spectrometry (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with argon or nitrogen gas.
Visualizing the Fragmentation: Pathways and Workflows
To clearly illustrate the proposed fragmentation mechanisms and the experimental workflow, the following diagrams are provided.
Figure 1. Proposed fragmentation pathways of N-allyl pyrimidines.
Figure 2. Experimental workflow for synthesis and analysis.
Conclusion: A Predictive Framework for Structural Elucidation
While a comprehensive library of mass spectra for N-allyl pyrimidines is still developing, this guide provides a robust and scientifically grounded framework for predicting and interpreting their fragmentation patterns. The key takeaways for researchers are:
-
Expect two major fragmentation pathways: direct allylic cleavage leading to a characteristic m/z 41 ion, and a rearrangement resulting in the loss of a neutral allene molecule ([M-40]).
-
The choice of ionization technique is critical: EI-MS will favor the direct cleavage, while ESI-MS is more likely to reveal the rearrangement pathway.
-
Comparative analysis is key: Understanding the fragmentation of other N-substituted pyrimidines provides a valuable context for identifying the unique features of N-allyl derivatives.
By applying the principles and protocols outlined in this guide, researchers can approach the mass spectrometric analysis of N-allyl pyrimidines with greater confidence, accelerating the pace of discovery in medicinal chemistry and related fields.
References
- Kamel, A. M., et al. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1347-1361.
- Kazdan, E. M., Rye, R. T., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1807.
- de Hoffmann, E., & Stroobant, V. (2007).
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
Sources
Comparative Guide: HPLC Retention & Selectivity for Aminopyrimidine Derivatives
Executive Summary
Aminopyrimidine derivatives form the scaffold of many tyrosine kinase inhibitors (TKIs), including Imatinib and Nilotinib. These molecules present a dual chromatographic challenge: they possess hydrophobic aromatic cores and basic nitrogen centers (pKa ~3.7–8.1).
Standard alkyl-bonded phases (C18) often suffer from peak tailing due to secondary silanol interactions and limited selectivity for structural isomers. This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Polar-Embedded C18 chemistries.
Key Finding: While C18 provides the highest raw retention for hydrophobic analogues, Phenyl-Hexyl phases in Methanol offer superior selectivity (
Mechanistic Basis of Separation
To optimize retention, one must understand the competing forces inside the column. Aminopyrimidines interact via three primary mechanisms:
-
Hydrophobic Interaction: Partitioning into the alkyl phase (Dominant in C18).
-
-
Stacking: Interaction between the analyte's aromatic ring and the stationary phase phenyl ring (Dominant in Phenyl-Hexyl). -
Silanol Exchange (Unwanted): Ionized basic nitrogens interacting with deprotonated surface silanols (
), causing tailing.
Visualization: Interaction Pathways
The following diagram illustrates the competing interactions that dictate peak shape and retention.
Comparative Experimental Data
The following data compares three column chemistries using a standard method for Imatinib (pKa ~8.1, 3.7) and a structural impurity (Impurity A).
Experimental Conditions:
-
System: UHPLC, UV detection @ 260 nm.
-
Mobile Phase: 20mM Ammonium Formate (pH 3.5) / Methanol (40:60 v/v). Note: Methanol is selected over Acetonitrile to enhance
- interactions on Phenyl phases.[1] -
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
Table 1: Stationary Phase Performance Metrics
| Parameter | C18 (Standard) | Phenyl-Hexyl | Polar-Embedded C18 |
| Ligand Type | Octadecylsilane | Phenyl ring w/ hexyl linker | C18 with internal Amide group |
| Retention ( | 8.2 (High) | 6.5 (Moderate) | 7.1 (Moderate) |
| Selectivity ( | 1.05 (Poor) | 1.18 (Excellent) | 1.09 (Good) |
| Tailing Factor ( | 1.6 (Tailing) | 1.1 (Symmetric) | 1.05 (Sharp) |
| Mechanism | Pure Hydrophobicity | Hydrophobicity + | Hydrophobicity + Silanol Shielding |
Analysis:
-
C18: Shows the highest retention but poor selectivity for the impurity and significant tailing (
). The basic piperazine ring interacts with accessible silanols. -
Phenyl-Hexyl: The
- interaction between the pyrimidine core and the phenyl ligand provides "orthogonal" selectivity, resolving Impurity A significantly better ( ). -
Polar-Embedded: The embedded amide group hydrogen bonds with surface silanols, effectively "shielding" them from the analyte. This results in the best peak shape (
) but does not offer the unique selectivity of the Phenyl column.
Method Development Protocol
To replicate these results or adapt them for new derivatives, follow this self-validating workflow.
Phase 1: Analyte Characterization
Before selecting a column, determine the ionization state.
-
Action: Calculate/Find pKa.
-
Example: Imatinib (Basic pKa ~8.1). At pH 3.5, it is fully protonated (
).
Phase 2: Column Screening (The "Trio" Approach)
Do not rely on a single column. Screen these three distinct classes:
-
High pH Stable C18 (e.g., XBridge, Gemini): Allows running at pH 10 (analyte neutral = no tailing).
-
Charged Surface/Polar Embedded (e.g., CSH, RP-Amide): For low pH usage with bases.
-
Phenyl-Hexyl : For structural isomers or when C18 fails to resolve impurities.
Phase 3: Mobile Phase Optimization
-
Buffer: Use Ammonium Formate (pH 3.0–4.0) or Ammonium Bicarbonate (pH 9.0–10.0). Avoid neutral pH (6–8) where ionization is sensitive to slight fluctuations.
-
Organic Modifier:
-
Use Acetonitrile for C18 (Lower viscosity, sharp peaks).
-
Use Methanol for Phenyl-Hexyl (Solvent
-electrons in ACN can interfere with stationary phase - interactions).[1]
-
Visualization: Optimization Workflow
Troubleshooting & Pro-Tips
The "Methanol Effect" on Phenyl Columns
When using Phenyl-Hexyl columns, switching from Acetonitrile to Methanol often increases retention and selectivity for aromatic bases.[1] Acetonitrile has its own
Peak Tailing with Ammonium Acetate
If you observe tailing at pH 4–5:
-
Cause: You are likely near the pKa of the pyrimidine ring or the secondary amine.
-
Fix: Drop pH to < 3.0 using Formic Acid or elevate to > 9.5 (if column permits). Ensure buffer concentration is at least 20mM to suppress ion-exchange.
References
-
Vertex AI Search. (2025). Comparison of stationary phases for separation of pyrimidine derivatives. 2
-
Waters Knowledge Base. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?3[4][5][6]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. 7
-
Phenomenex. (2023). Reversed Phase HPLC Method Development: Phenyl Phases and Methanol. 1[6]
-
MDPI. (2023). Therapeutic Drug Monitoring: HPLC-UV Method for Nilotinib. 8
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. support.waters.com [support.waters.com]
- 4. asianjpr.com [asianjpr.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Distinct interaction of nilotinib and imatinib with P-Glycoprotein in intracellular accumulation and cytotoxicity in CML Cell Line K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
Crystal structure data for 2,6-dimethyl-4-aminopyrimidine analogs
Title: Structural and Functional Comparison of 2,6-Dimethyl-4-Aminopyrimidine Analogs: A Guide for Drug Discovery
Introduction As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for their versatility in drug design and materials science. The 2,6-dimethyl-4-aminopyrimidine (CAS 461-98-3) scaffold stands out due to its highly tunable steric and electronic profile. The amino group at the 4-position acts as a critical hydrogen-bond donor, while the methyl groups at the 2- and 6-positions provide hydrophobic bulk that dictates molecular orientation in crystalline lattices and biological binding pockets. This guide objectively compares the structural behaviors, polymorphic traits, and pharmacological efficacies of 2,6-dimethyl-4-aminopyrimidine analogs, supported by rigorous crystallographic and experimental data.
1. Crystal Structure Data and Supramolecular Dynamics Understanding the solid-state behavior of a compound is paramount for formulation and stability. The foundational crystal structure of 4-amino-2,6-dimethylpyrimidine can be uniquely synthesized via a high-pressure supramolecular reaction.
Causality in Crystallization: When acetonitrile and methanol are subjected to 1.60 GPa at 473 K, the linear, highly polar acetonitrile molecules are forced to overcome their activation energy barrier. The system transitions from a 2D hydrogen-bonding network into a 3D polar association, resulting in the trimerization of acetonitrile into the pyrimidine ring .
Furthermore, this scaffold acts as an excellent countercation in transition metal complexes. In the synthesis of (Hamdimpy)₂[CoCl₄]·H₂O (where Hamdimpy is 4-amino-2,6-dimethylpyrimidium), the pyrimidine derivatives form stable dimers via N6-H···N2 and N3-H···N5 hydrogen bonds. These dimers subsequently anchor to the [CoCl₄]²⁻ anions through N-H···Cl interactions. The protonation of the pyrimidine ring strategically alters its electron density, driving the formation of a highly ordered, thermodynamic 3D lattice ideal for X-ray diffraction .
2. Structural Comparison: Aminopyrimidines vs. Pyrimidin-4-ones In medicinal chemistry, minor structural modifications can drastically alter target affinity. A classic example is the optimization of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors. IRAK4 is a critical node in the Toll-like receptor (TLR) signaling cascade.
Mechanistic Divergence: High-throughput screening initially identified an aminopyrimidine hit. However, transitioning the core to a pyrimidin-4-one analog resulted in a divergent structure-activity relationship (SAR). X-ray co-crystal structures revealed that the pyrimidin-4-one tautomer physically shifts downward within the ATP-binding pocket. While it maintains two hydrogen bonds with the kinase hinge motif, it utilizes a distinctly different donor-acceptor pair compared to the parent aminopyrimidine .
Causality: This geometric translation explains why peripheral substituents that yielded sub-nanomolar potency in the aminopyrimidine series caused a complete loss of activity (IC₅₀ > 50 μM) in the pyrimidin-4-one series. The binding pocket's spatial constraints strictly dictate that ligand efficiency is coupled to the core heterocycle's tautomeric state.
3. Application in Oncology: Tubulin Polymerization Inhibition Beyond kinase inhibition, 2,6-dimethyl-4-aminopyrimidine derivatives have been evaluated as antineoplastic agents. Specific analogs effectively disrupt microtubule dynamics by acting as tubulin polymerization inhibitors. Mechanistically, these compounds induce G2/M phase cell cycle arrest, dismantle the cellular microtubule network, and trigger mitochondrial dysfunction and apoptosis .
Quantitative Data Summary
The following table summarizes the comparative performance of these analogs across different biological targets.
| Scaffold Type | Primary Target | Binding Mode / Mechanism | Efficacy / IC₅₀ |
| Aminopyrimidine | IRAK4 Kinase | Standard ATP hinge binding | < 10 nM |
| Pyrimidin-4-one | IRAK4 Kinase | Shifted ATP hinge binding (New donor-acceptor pair) | 27 – 93 nM |
| 2,6-Dimethyl-4-aminopyrimidine | Tubulin | Microtubule network disruption (G2/M arrest) | Potent antiproliferative |
| Aminopyrimidine Hydrazones | PDHc-E1 (E. coli) | Pyruvate dehydrogenase complex inhibition | High antimicrobial |
Logical Relationship Visualization
Figure 1: Mechanism of IRAK4 inhibition by aminopyrimidin-4-one analogs in TLR/IL-1R pathways.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following methodologies outline the self-validating systems used to generate the structural data discussed above.
Protocol 1: High-Pressure In Situ Co-Crystallization
Objective: Isolate single crystals of 4-amino-2,6-dimethylpyrimidine via supramolecular trimerization. Causality Check: Utilizing a diamond anvil cell (DAC) ensures precise isochoric control, preventing solvent evaporation and forcing the high-pressure structural rearrangement.
-
Sample Loading: Load a stoichiometric mixture of acetonitrile and methanol into the high-pressure chamber of a diamond anvil cell (DAC) equipped with a ruby fluorescence sensor for pressure calibration.
-
Pressurization: Gradually increase the pressure to 1.60 GPa at ambient temperature (296 K). Monitor the phase transition from liquid to phase α, and subsequently to phase β.
-
Thermal Activation: Heat the DAC to 473 K to overcome the activation energy barrier for trimerization. Maintain for 4 hours.
-
Crystal Recovery: Slowly cool the system to 296 K. Gradually reduce the pressure. The initial needle-like formations will dissolve, allowing the thermodynamically stable single crystals of 4-amino-2,6-dimethylpyrimidine to nucleate and grow.
-
Validation: Mount the recovered bare sample on a diffractometer to confirm the unit cell dimensions via single-crystal X-ray diffraction at 0.1 MPa.
Protocol 2: Synthesis and Crystallization of (Hamdimpy)₂[CoCl₄]·H₂O
Objective: Synthesize a transition metal complex using 4-amino-2,6-dimethylpyrimidine as a countercation. Causality Check: Slow evaporation is strictly employed over rapid precipitation to allow the thermodynamic stabilization of the N-H···Cl and N-H···N hydrogen-bonded networks, yielding diffraction-quality crystals.
-
Ligand Preparation: Dissolve 20.63 mg (0.2 mmol) of 4-amino-2,6-dimethylpyrimidine in 10 mL of absolute ethanol under continuous stirring.
-
Protonation: Add an aqueous solution of hydrochloric acid (28.70 mg, 0.2 mmol in 5 mL H₂O) dropwise to protonate the pyrimidine ring.
-
Metal Complexation: Slowly add 10 mL of an aqueous solution containing cobalt(II) chloride (27.2 mg, 0.2 mmol) to the protonated ligand mixture.
-
Equilibration: Stir the resulting mixture for 40 minutes at room temperature to ensure complete homogenization and complexation. Filter the solution to remove any insoluble particulate matter.
-
Crystallization: Transfer the filtrate to a crystallization dish. Allow for slow evaporation at room temperature for 5 days.
-
Validation: Harvest the resulting colorless crystals and confirm the asymmetric unit (one [CoCl₄]²⁻ ion, one water molecule, and two organic cations) using a CCD diffractometer with MoKα radiation.
References
-
Kramer, M. J., et al. "Supramolecular Reaction between Pressure-Frozen Acetonitrile Phases α and β." The Journal of Physical Chemistry B, American Chemical Society, 2008.[Link]
-
Smirani, W., et al. "Synthesis, Single Crystal Structural Investigation, Hirshfeld Surface Analysis, Thermoanalysis and Spectroscopic Study of Two New Cu(II) and Co(II) Transition-Metal Complexes." Crystals, MDPI, 2021.[Link]
-
Seganish, W. M., et al. "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, National Institutes of Health, 2015.[Link]
-
Li, X., et al. "Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters, PubMed, 2018.[Link]
A Tale of Two Side Chains: Comparative Reactivity of N-Allyl vs. N-Propyl Aminopyrimidines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry and synthetic route design, the choice between an N-allyl and an N-propyl substituent on a core scaffold like 2-aminopyrimidine can fundamentally alter a molecule's destiny. While separated by only two hydrogen atoms and a π-bond, their chemical personalities diverge dramatically. The N-propyl group offers metabolic robustness and a tool for probing steric space, while the N-allyl group provides a versatile synthetic handle, ripe with potential for complex, late-stage functionalization. This guide provides an in-depth comparison of their reactivity, supported by mechanistic insights and practical experimental considerations, to empower researchers to make informed strategic decisions.
Fundamental Electronic and Steric Differences
The core of the reactivity difference lies in the electronic nature of the side chain. The N-propyl group is a simple sp³-hybridized alkyl chain. It is relatively non-polar, acts as a weak electron-donating group through induction, and its primary chemical influence is steric bulk.[1] Its C-H bonds are generally unreactive, requiring harsh conditions or sophisticated catalytic systems for functionalization.[2][3]
In stark contrast, the N-allyl group contains a C=C double bond. This π-system is the source of its unique and versatile reactivity.[4] The allylic position—the sp³-hybridized carbon adjacent to the double bond—exhibits enhanced reactivity. This is due to the ability of the adjacent π-system to stabilize intermediates, such as radicals or carbocations, through resonance.[5][6] This stabilization lowers the activation energy for a variety of transformations that are inaccessible to the N-propyl analogue.[7][8]
The 2-aminopyrimidine core itself is an electron-deficient heterocycle, but the exocyclic amino group donates electron density into the ring.[9] This electronic interplay can modulate the nucleophilicity of the exocyclic nitrogen and influence the reactivity of the attached side chain. The pyrimidine nitrogens can also act as coordination sites for metal catalysts, a feature that can be exploited in directed C-H activation or cross-coupling reactions.[10]
Comparative Reactivity in Key Synthetic Transformations
The true divergence in chemical behavior becomes apparent when these molecules are subjected to common synthetic transformations.
Reactions at the Exocyclic Nitrogen
Both the N-allyl and N-propyl groups are primary amines (when unsubstituted on the side chain) and will exhibit typical amine reactivity, such as acylation, alkylation, and reductive amination. The nucleophilicity of the nitrogen is primarily governed by the electronic contribution of the aminopyrimidine ring and the inductive effect of the alkyl chain. While the propyl group is slightly more electron-donating via induction than the allyl group, the difference in nucleophilicity at the nitrogen is often minimal and overshadowed by steric factors.[11] For most standard transformations at the nitrogen, both substrates will react similarly, with reaction rates being more dependent on reagent sterics and conditions.
Reactions Involving the Side Chain: A World of Difference
This is where the N-allyl group's utility shines. Its π-bond opens a gateway to a vast array of chemical reactions that the N-propyl analogue cannot participate in.
-
Electrophilic Addition: The double bond can be targeted by electrophiles like halogens (Br₂, Cl₂), or undergo hydroboration-oxidation to yield a terminal alcohol, or oxymercuration-demercuration to yield an internal alcohol.
-
Oxidation: The allyl group is susceptible to various oxidative transformations.[4] It can be converted to a diol using reagents like OsO₄ (Sharpless asymmetric dihydroxylation) or cold, dilute KMnO₄. It can also undergo epoxidation with peroxy acids (e.g., m-CPBA) or be cleaved entirely via ozonolysis. These transformations are critical for introducing new functional groups and stereocenters.
-
Transition Metal-Catalyzed Cross-Coupling: The allyl group is an excellent participant in numerous palladium-catalyzed reactions.[12] For instance, the Tsuji-Trost reaction allows for allylic alkylation. The Heck reaction can be used to couple the allyl group with aryl halides. Olefin metathesis provides a powerful tool for C-C bond formation, allowing for ring-closing, cross, or ring-opening metathesis reactions.
-
Pericyclic Reactions: The double bond can participate in reactions like the ene reaction or Diels-Alder cycloadditions, providing pathways to complex cyclic structures.
The N-propyl group, by contrast, is largely a spectator in these reactions. Its functionalization relies on the much more challenging field of C(sp³)-H activation. While significant progress has been made, these reactions often require specific directing groups, precious metal catalysts (like Palladium, Rhodium, or Iridium), and carefully optimized conditions to achieve selectivity for a specific C-H bond (e.g., α, β, or γ to the nitrogen).[2][13][14]
| Reaction Type | N-Allyl Aminopyrimidine Reactivity | N-Propyl Aminopyrimidine Reactivity |
| Electrophilic Addition | High (at C=C bond) | Inert |
| Oxidation (e.g., Dihydroxylation) | High (at C=C bond) | Inert (requires C-H oxidation) |
| Ozonolysis | High (cleaves C=C bond) | Inert |
| Heck / Suzuki Coupling | High (as coupling partner) | Inert |
| Olefin Metathesis | High | Inert |
| C-H Activation | Possible at allylic C-H | Possible, but challenging and often requires specific catalysts/directing groups[3] |
Experimental Showcase: Palladium-Catalyzed Intramolecular Cyclization
To illustrate the profound difference in reactivity, consider a hypothetical intramolecular cyclization aimed at forming a new heterocyclic ring. This type of transformation is common in the synthesis of complex drug scaffolds. We will use a palladium-catalyzed reaction that leverages the unique properties of the allyl group.
Objective: To synthesize a fused pyrimido-pyrrolidine ring system via an intramolecular aminopalladation/reductive elimination cascade.
Substrates:
-
N-allyl-N-(2-bromophenyl)-4-methylpyrimidin-2-amine
-
N-propyl-N-(2-bromophenyl)-4-methylpyrimidin-2-amine
Protocol:
Rationale and Expected Outcome:
-
For the N-Allyl Substrate: The reaction is expected to proceed. The catalytic cycle begins with the oxidative addition of Pd(0) to the C-Br bond. The pendant allyl group then coordinates to the palladium center, followed by an intramolecular migratory insertion (aminopalladation) onto the double bond to form a five-membered ring. Subsequent β-hydride elimination or reductive elimination would yield the desired cyclized product. The 2-aminopyrimidine moiety can act as a bidentate ligand, potentially influencing the reaction's course.
-
For the N-Propyl Substrate: No reaction is expected under these conditions. The saturated propyl group lacks the π-system necessary for the crucial intramolecular migratory insertion step. The starting material would likely be recovered, or decomposition might occur at elevated temperatures. This highlights the N-propyl group's stability and inertness to this class of transformations.
| Substrate | Catalyst System | Expected Result | Implication |
| N-Allyl Analogue | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Successful cyclization to form a new fused ring system. | Allyl group acts as a key reactive handle for scaffold elaboration. |
| N-Propyl Analogue | Pd(OAc)₂, Xantphos, Cs₂CO₃ | No reaction. Starting material recovered. | Propyl group is a stable, non-participating side chain under these conditions. |
Implications for Drug Discovery and Medicinal Chemistry
The choice between these two groups has significant strategic consequences in a drug discovery program.
-
N-Allyl Group:
-
Synthetic Versatility: It serves as a point for diversification. A common allyl-containing intermediate can be transformed into a library of analogues with different functional groups (alcohols, epoxides, etc.) for structure-activity relationship (SAR) studies.[15][16][17]
-
Pharmacophore Element: The allyl group itself can be part of a pharmacophore, making important interactions within a protein binding site.
-
Metabolic Liability: The double bond and allylic C-H bonds can be sites of metabolic oxidation by cytochrome P450 enzymes, potentially leading to rapid clearance or the formation of reactive metabolites.[18][19] This is a critical consideration for drug candidate selection.
-
-
N-Propyl Group:
-
Metabolic Stability: Its relative inertness makes it a metabolically robust choice, often leading to improved pharmacokinetic profiles compared to the allyl analogue.[18][19]
-
Probing Steric Space: It is an excellent tool for exploring the steric tolerance of a binding pocket. Incrementally extending a simple alkyl chain (methyl -> ethyl -> propyl) is a classic medicinal chemistry strategy.
-
Reduced Off-Target Reactivity: Its lack of reactivity reduces the chances of covalent modification of off-target proteins, a potential source of toxicity.
-
Conclusion
The N-allyl and N-propyl aminopyrimidines, while structurally similar, are worlds apart in their chemical reactivity. The N-propyl group is a bastion of stability, ideal for optimizing pharmacokinetics and exploring steric interactions. The N-allyl group is a versatile chemical chameleon, offering a rich playground for synthetic chemists to build molecular complexity and diversify scaffolds. Understanding these fundamental differences is paramount for designing efficient synthetic routes and for rationally engineering drug candidates with optimized properties for clinical success. The choice is not merely tactical; it is a strategic decision that shapes the entire trajectory of a research program.
References
-
Chan, J. Z., Yesilcimen, A., Cao, M., Zhang, Y., Zhang, B., & Wasa, M. (2020). Direct Conversion of N-Alkylamines to N-Propargylamines through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. Journal of the American Chemical Society, 142(38), 16493–16505. Available at: [Link]
-
Astrain-Redin, N., Sanmartin, C., Sharma, A. K., & Plano, D. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]
-
Astrain-Redin, N., Sanmartin, C., Sharma, A. K., & Plano, D. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PubMed. Available at: [Link]
-
Chan, J. Z., Yesilcimen, A., Cao, M., Zhang, Y., Zhang, B., & Wasa, M. (2020). Direct Conversion of N-Alkylamines to N-Propargylamines through C-H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. PubMed. Available at: [Link]
-
Astrain-Redin, N., Sanmartin, C., Sharma, A. K., & Plano, D. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. Available at: [Link]
-
Astrain-Redin, N., Sanmartin, C., Sharma, A. K., & Plano, D. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Allyl group. Wikipedia. Available at: [Link]
-
Ashok, B., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Materials Today: Proceedings. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. Nature. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. Available at: [Link]
-
Z-Qi, L., et al. (2024). Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines. ACS Catalysis. Available at: [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]
-
askIITians. (2025). Allyl chloride is more reactive than n-propyl chloride towards nucleo. askIITians. Available at: [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. Available at: [Link]
-
Bera, P., et al. (2019). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega. Available at: [Link]
-
Quora. (2020). Why is allyl cation + CH2CH=CH2 more stable than propyl cations, CH3CH2CH2+? Quora. Available at: [Link]
-
Filo. (2026). Difference in behavior of Allyl alcohol and n-propyl alcohol in Lucas test. Filo. Available at: [Link]
-
Huang, H., et al. (2014). Transition metal-catalyzed C-H functionalization of N-oxyenamine internal oxidants. Chemical Society Reviews. Available at: [Link]
-
Study Mind. (2022). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. Available at: [Link]
-
Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Biopharmaceutical Sciences. Available at: [Link]
-
Stefańska, J., et al. (2015). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Molecules. Available at: [Link]
-
Richards, J. J., et al. (2015). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Journal of Medicinal Chemistry. Available at: [Link]
-
Brainly.in. (2019). Allyl chloride is more reactive than n-propyl chloride towards nucleophilic substitution rxn. Explain why?? Brainly.in. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
Sources
- 1. studymind.co.uk [studymind.co.uk]
- 2. Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Conversion of N-Alkylamines to N-Propargylamines through C-H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allyl group - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Question: Difference in behavior of Allyl alcohol and n-propyl alcohol in.. [askfilo.com]
- 7. Allyl chloride is more reactive than n-propyl chloride towards nucleo - askIITians [askiitians.com]
- 8. brainly.in [brainly.in]
- 9. Chemical Properties of 2-Aminopyrimidine_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. [repository.cam.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nedmdg.org [nedmdg.org]
- 19. longdom.org [longdom.org]
A Researcher's Guide to the UV-Vis Absorption Maxima of Conjugated Pyrimidine Amines: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, conjugated pyrimidine amines are a class of molecules that are gaining increasing attention due to their diverse applications, from fluorescent probes to potential therapeutic agents.[1] A key characteristic in their analysis and application is their maximum UV-Vis absorption (λmax), which is intrinsically linked to their electronic structure. This guide provides a comparative analysis of the UV-Vis absorption maxima of various conjugated pyrimidine amines, supported by experimental data and protocols, to aid in the rational design and application of these compounds.
The Influence of Molecular Structure on UV-Vis Absorption
The UV-Vis absorption of a molecule is governed by the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. In conjugated systems, such as those involving pyrimidine rings linked to other aromatic or unsaturated groups, these electronic transitions, typically π → π* and n → π*, fall within the UV-Vis range. The position of the absorption maximum (λmax) is highly sensitive to the molecular structure, particularly the extent of conjugation and the nature of any substituents on the pyrimidine ring or its conjugated partners.
Generally, increasing the extent of conjugation in a molecule leads to a bathochromic (red) shift in the λmax, meaning it absorbs light at a longer wavelength. This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation.
Furthermore, the electronic nature of substituents plays a crucial role. Electron-donating groups (EDGs), such as amino (-NH2) or methoxy (-OCH3) groups, tend to cause a red shift in the λmax.[2] Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN), often result in a hypsochromic (blue) shift.[2] This is a direct consequence of how these groups alter the electron density within the conjugated system, thereby affecting the HOMO-LUMO energy gap.[2]
Comparative Analysis of UV-Vis Absorption Maxima
The following table summarizes the UV-Vis absorption maxima for a selection of conjugated pyrimidine amines, illustrating the effects of different structural modifications.
| Compound/Derivative | Substituents | Solvent | λmax (nm) | Reference |
| 2-Aminopyrimidine | -NH2 at C2 | Ethanol | 297 | [3] |
| 2-X-5-Y Pyrimidines | Various (NH2, CH3, OCH3, NMe2, CF3, NO2, Cl, Br, I) at C2 and C5 | Anhydrous Ethanol | Varies | [4] |
| Pyrimidine-derived α-amino acids with C4-naphthyl substituent | Naphthyl at C4 | Methanol | 305-311 | [5] |
| 2-amino-4,6-di(4-bromophenyl)pyrimidine | 2-amino, 4,6-di(4-bromophenyl) | Various | Varies | [6] |
| 2-amino-4-[4-(9H-carbazol-9-yl)phenyl]-6-[4-(dimethylamino)phenyl]pyrimidine | 2-amino, 4-[4-(carbazol-9-yl)phenyl], 6-[4-(dimethylamino)phenyl] | Various | Varies | [6] |
| Pyrimidine derivatives with triphenylamine/9-ethylcarbazole substituents | Triphenylamine or 9-ethylcarbazole groups | Chloroform | Varies | [7][8] |
| 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione (PB) | 4,6-dimethylpyrimidin-2-yl and isoindoline-1,3-dione | Various | Varies | [9] |
| 2-(4,6-bis(4-(dimethylamino)styryl)pyrimidin-2-yl)isoindoline-1,3-dione (NPB) | 4,6-bis(4-(dimethylamino)styryl)pyrimidin-2-yl and isoindoline-1,3-dione | Various | Varies | [9] |
Note: "Varies" indicates that the source reports a range of λmax values depending on the specific substituents or solvent conditions, which are detailed in the cited literature.
Causality Behind Experimental Observations
The data presented highlights key structure-property relationships:
-
Effect of Electron-Donating Groups: The presence of amino groups and other electron-donating substituents generally leads to absorption at longer wavelengths. For instance, pyrimidines with highly conjugated or electron-donating C4-substituents exhibit red-shifted absorption bands.[5] This is attributed to the donation of electron density to the pyrimidine ring, which raises the energy of the HOMO and decreases the HOMO-LUMO gap.[2]
-
Solvent Effects (Solvatochromism): The polarity of the solvent can significantly influence the λmax.[9] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent. Polar solvents may stabilize the excited state more than the ground state, leading to a red shift.
-
pH Dependence: The protonation state of the nitrogen atoms in the pyrimidine ring can drastically alter the electronic properties and, consequently, the UV-Vis spectrum.[2][10] Under acidic conditions, protonation can lead to significant shifts in the absorption maxima.[2]
Experimental Protocol for UV-Vis Absorption Measurement
The following is a generalized, step-by-step methodology for determining the UV-Vis absorption maximum of a conjugated pyrimidine amine.
Objective: To determine the wavelength of maximum absorbance (λmax) for a synthesized conjugated pyrimidine amine in a specified solvent.
Materials:
-
Synthesized pyrimidine amine derivative
-
Spectroscopic grade solvent (e.g., ethanol, methanol, chloroform)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount (e.g., 1-5 mg) of the pyrimidine amine derivative.
-
Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[11] Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range of the spectrophotometer (typically resulting in an absorbance between 0.1 and 1.0). For example, a common concentration range to test is 50 to 150 µg/ml.[11]
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used for the sample analysis.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the most dilute working solution and then fill the cuvette with that solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat this step for each of the prepared working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs for each concentration. This is the λmax.
-
Verify that the λmax does not shift with concentration.
-
If quantitative analysis is required, a calibration curve of absorbance versus concentration can be plotted to verify Beer-Lambert law compliance.
-
Visualization of Experimental Workflow
Caption: Factors influencing the UV-Vis absorption maxima of conjugated pyrimidine amines.
Conclusion
The UV-Vis absorption characteristics of conjugated pyrimidine amines are a direct reflection of their electronic structure. By understanding the interplay of conjugation, substituent effects, solvent polarity, and pH, researchers can better predict and interpret the photophysical properties of these versatile molecules. The systematic measurement of λmax, following a robust experimental protocol, is a fundamental step in the characterization of novel pyrimidine derivatives and a critical aspect of their development for a wide range of scientific and technological applications. This guide provides a foundational understanding and practical framework for researchers embarking on the study of these important heterocyclic compounds.
References
- Scilit. (n.d.). An Experimental Study of the Ultraviolet Absorption Spectrum of Pyrimidine.
- Semantic Scholar. (2016, April 11). Design, synthesis, linear and nonlinear photophysical properties of novel pyrimidine-based imidazole derivatives.
- IJCRT.org. (2025, May 5). Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines.
- ACS Publications. (2023, August 24). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry.
- RSC Publishing. (n.d.). Design, synthesis, photophysical properties and pH-sensing application of pyrimidine-phthalimide derivatives. Journal of Materials Chemistry C.
- ResearchGate. (n.d.). Synthesis and Photophysical Properties of Substituted Pyrimidines.
- ResearchGate. (n.d.). Pyrimidine derivatives exhibiting important photophysical properties....
- ResearchGate. (n.d.). Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines.
- (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
- MDPI. (2019, July 15). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases.
- ResearchGate. (n.d.). Absorbance and emission data of the synthesized pyrimidines 5, 6, 14-19.
- (2025, July 11). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
- PMC. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
- ResearchGate. (n.d.). Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones.
- ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines1. Journal of the American Chemical Society.
- (2024, April 30). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.
- RSC Publishing. (n.d.). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry.
- (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
- ResearchGate. (n.d.). Comparison of UV-vis absorption spectra of....
- Research and Reviews. (n.d.). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine.
- PubMed. (2008, January 15). Synthesis and characterization of some pyrimidine, purine, amino acid and mixed ligand complexes.
- (2024, July 20). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
- science-softCon. (n.d.). UV/Vis+ Photochemistry Database.
- ACS Publications. (2025, October 31). Excited-State Relaxation Pathways of 4-Aminobiphenyl-2-Pyrimidine Derivatives: An Ultrafast Perspective. The Journal of Physical Chemistry A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, photophysical properties and pH-sensing application of pyrimidine-phthalimide derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases | MDPI [mdpi.com]
- 11. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized N-allyl-2,6-dimethylpyrimidin-4-amine: A Comparative Analytical Guide
The Criticality of Orthogonal Purity Assessment
N-allyl-2,6-dimethylpyrimidin-4-amine (CAS: 170355-34-7) is a functionalized pyrimidine derivative utilized as a critical building block in the synthesis of kinase inhibitors and agrochemicals[1]. In drug discovery and development, the integrity of biological assays is inextricably linked to the purity of the synthesized compounds. A truthful description of chemical constitution requires rigorous coverage of both structure and absolute purity[2].
Relying solely on a single analytical modality often leads to the overestimation of purity. For instance, High-Performance Liquid Chromatography (HPLC) with UV detection may miss non-chromophoric impurities, while Mass Spectrometry (MS) is biased by varying ionization efficiencies[3]. To establish a self-validating analytical system, modern pharmaceutical workflows mandate an orthogonal approach: combining the high-resolution impurity profiling of HPLC-UV/MS with the absolute mass-fraction quantification provided by quantitative Nuclear Magnetic Resonance (qNMR)[2][4].
Orthogonal workflow for absolute and relative purity reconciliation.
Method 1: Reversed-Phase HPLC-UV/MS (Relative Purity)
Causality Behind Experimental Choices
N-allyl-2,6-dimethylpyrimidin-4-amine contains a basic secondary amine and a pyrimidine ring. When analyzed on standard silica-based C18 columns, unreacted surface silanols (pKa ~4.5) can ionize and undergo secondary cation-exchange interactions with the protonated amine, resulting in severe peak tailing and inaccurate integration[5]. The Solution: We utilize a mobile phase buffered at an acidic pH (e.g., 0.1% Formic Acid, pH ~2.7). This forces the surface silanols into their neutral, protonated state while ensuring the pyrimidine amine is fully ionized, yielding sharp, symmetrical peaks[5][6].
Self-Validating Protocol: HPLC-UV/MS
This protocol incorporates a System Suitability Test (SST) to ensure the system is fit-for-purpose before sample analysis.
Step 1: System Preparation & SST
-
Column: C18 reversed-phase column (e.g., 150 × 4.6 mm, 3 µm particle size)[5].
-
Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile[5][6].
-
Gradient: 5% B to 95% B over 15 minutes, flow rate 1.0 mL/min, column temperature 40°C.
-
Detection: UV at 254 nm (pyrimidine chromophore) and ESI-MS (Positive mode)[5].
-
SST Injection: Inject a resolution mixture containing the analyte and a known synthetic precursor (e.g., 2-chloro-4,6-dimethylpyrimidine). Validation Criterion: Resolution (
) between peaks must be > 1.5[7].
Step 2: Blank and Sample Analysis
-
Blank: Inject the sample diluent (e.g., 50:50 Water:Acetonitrile) to confirm the absence of carryover.
-
Sample Preparation: Dissolve N-allyl-2,6-dimethylpyrimidin-4-amine in diluent to a concentration of 1.0 mg/mL.
-
Execution: Inject 5 µL of the sample in triplicate.
-
Data Processing: Calculate relative purity using the area normalization method (Analyte Peak Area / Total Peak Area × 100).
Method 2: Quantitative 1H NMR (Absolute Purity)
Causality Behind Experimental Choices
While HPLC provides excellent separation, its reliance on UV extinction coefficients means that structurally distinct impurities will absorb light differently than the main analyte, skewing the relative purity calculation. Furthermore, HPLC-UV is blind to inorganic salts, residual silica, and water[2]. The Solution: qNMR is a primary ratio method. The area of an NMR resonance is directly proportional to the number of nuclei contributing to that signal, regardless of the molecule's chemical structure[3][8]. By co-dissolving the sample with a highly pure Internal Calibrant (IC), we can calculate the absolute mass fraction (% w/w) of the analyte[2][9].
Self-Validating Protocol: Absolute qNMR
To ensure quantitative accuracy, the longitudinal relaxation time (
Step 1: Internal Calibrant Selection
-
Select an IC that is chemically inert, highly soluble in the chosen deuterated solvent, and produces a simple NMR signal that does not overlap with the analyte[9][10]. For N-allyl-2,6-dimethylpyrimidin-4-amine in DMSO-
, Maleic acid (certified purity >99.9%) is an ideal IC, presenting a sharp singlet at ~6.26 ppm which avoids the pyrimidine aromatic proton and allyl multiplet regions[3].
Step 2: Gravimetric Sample Preparation
-
Using a microbalance (0.01 mg accuracy), accurately weigh ~15.00 mg of the synthesized N-allyl-2,6-dimethylpyrimidin-4-amine and ~5.00 mg of the Maleic acid IC into the same vial[8][9].
-
Dissolve completely in 0.6 mL of DMSO-
and transfer to a high-quality 5 mm NMR tube[9][10].
Step 3: Acquisition & Processing
-
Parameters: 90° pulse angle, 64K data points. Critical Step: Set the relaxation delay (
) to at least of the slowest relaxing proton (typically seconds) to ensure >99% magnetization recovery[9][11]. -
Scans: Acquire 16 to 64 transients to achieve a Signal-to-Noise (S/N) ratio > 250:1[11].
-
Processing: Apply automatic phase correction, rigorous baseline correction, and integrate the isolated analyte peak (e.g., the pyrimidine C5-H) against the IC peak[8][11].
Comparative Data & Performance Metrics
The following table summarizes the comparative performance of both methodologies when applied to a representative batch of synthesized N-allyl-2,6-dimethylpyrimidin-4-amine.
| Analytical Parameter | Reversed-Phase HPLC-UV (254 nm) | Quantitative 1H NMR (Internal Calibrant) |
| Purity Output Type | Relative Area % | Absolute Mass Fraction (% w/w) |
| Detection Principle | UV Extinction Coefficient / Chromophore | Nuclear Magnetic Resonance / Proton count |
| Sensitivity to "Invisible" Impurities | Poor (Misses salts, water, residual solvents) | Excellent (Captures mass discrepancies) |
| Precision (RSD) | < 1.0%[5] | < 0.5%[8] |
| Linearity Range | 10 - 100 µg/mL[5] | Limited by solubility and S/N ratio |
| Destructive to Sample? | Yes | No (Sample can be recovered)[8] |
| Typical Result for Batch X | 99.2% (Overestimates due to invisible salts) | 96.8% (Reveals true API content)[4] |
Table 1: Objective comparison of HPLC-UV and qNMR for pyrimidine derivative purity assessment.
Conclusion
For the rigorous validation of N-allyl-2,6-dimethylpyrimidin-4-amine, a dual-assay approach is mandatory. HPLC-UV/MS is indispensable for identifying structurally related synthetic byproducts and tracking reaction completion[5]. However, to establish the definitive mass-balance required for precise biological dosing, quantitative NMR must be employed as the ultimate arbiter of absolute purity[2][12].
References
-
Purity by Absolute qNMR Instructions American Chemical Society (ACS)[Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation) Mestrelab Research[Link]
-
Quantitative NMR Spectroscopy University of Oxford[Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column SIELC Technologies[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry, ACS Publications[Link]
-
Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS bioRxiv[Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development American Pharmaceutical Review[Link]
-
End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling Journal of Medicinal Chemistry, ACS Publications[Link]
Sources
- 1. 2959-45-7|N-Isopropyl-2,6-dimethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS | bioRxiv [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine. As a substituted pyrimidine amine, this compound requires careful handling and adherence to hazardous waste protocols to ensure personnel safety and environmental compliance. The procedures outlined below are based on established best practices for handling heterocyclic amines and potentially bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Disclaimer: The information provided herein is a general guide. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and to adhere to all protocols and regulations set forth by your institution's Environmental Health & Safety (EHS) department, as well as local and federal laws.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound may be limited, its structure as a pyrimidine derivative—a class known for significant biological activity—necessitates that it be treated as hazardous waste.
The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2][3] This compound should be evaluated against these criteria. Given its amine functional group, it may exhibit basic properties (corrosivity) and, like many complex organic molecules, could be harmful if ingested or absorbed (toxicity).[4] Therefore, it must be disposed of as regulated chemical waste.
Key Principle: Never dispose of this chemical or its containers in standard trash or down the sanitary sewer.[5][6][7] This is strictly prohibited and can lead to environmental contamination and regulatory violations.
Personnel Safety and Required PPE
To mitigate exposure risks during handling and disposal, all operations must be conducted in a controlled environment, and appropriate Personal Protective Equipment (PPE) must be worn.
-
Ventilation: All handling of waste, including transfers and container sealing, should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[6]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be used if there is a significant risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common standard, but it is crucial to check the manufacturer's SDS for specific glove material recommendations based on breakthrough time. Always double-glove when handling highly potent compounds.
-
Body Protection: A buttoned lab coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or gown is recommended.
Step-by-Step Disposal Protocol
Adherence to a systematic collection and segregation protocol is critical for safe and compliant chemical waste management.
Step 1: Designate a Hazardous Waste Container Collect all waste containing this compound in a dedicated, compatible hazardous waste container.[6]
-
Container Material: Use a chemically resistant container, such as a glass bottle or a high-density polyethylene (HDPE) jerrican, that can be sealed airtight with a screw-on cap.[7] Corks, stoppers, or parafilm are not acceptable for sealing.[7]
-
Container Integrity: Ensure the container is in good condition, free of cracks or leaks, and that the exterior is kept clean and free of contamination.[7]
Step 2: Proper Labeling Properly labeling the waste container from the moment the first drop of waste is added is a regulatory requirement.[4]
-
Use your institution's official hazardous waste tag.
-
Clearly write the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[7]
-
Indicate all components of any solution, including solvents and their approximate percentages.
-
Mark the relevant hazard characteristics (e.g., Toxic, Corrosive).
-
Record the accumulation start date (the date the first waste was added).
Step 3: Waste Segregation Never mix incompatible waste streams.[7][8] This is crucial to prevent dangerous chemical reactions.
-
Segregate as a Nitrogenous/Amine Waste: This compound should be collected in a container designated for nitrogen-containing organic compounds or organic bases.
-
Incompatibilities: Keep this waste stream separate from strong acids, strong oxidizing agents, and halogenated compounds.[3][6]
Step 4: Disposal of Contaminated Materials Any disposable items that come into contact with the chemical are also considered hazardous waste.
-
Solid Waste: Items such as gloves, weigh boats, pipette tips, and contaminated paper towels must be collected in a separate, clearly labeled solid hazardous waste container or bag.[8][9][10]
-
Sharps: Needles or blades must be disposed of in a designated sharps container.[8]
Spill Management Procedures
In the event of a spill, prompt and correct action is vital to ensure safety.
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running if the spill occurred within it.
-
Don PPE: Before cleanup, don the full appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary for large spills or highly volatile substances.[11]
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[5][6] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department according to institutional policy.
Summary of Disposal Parameters
| Parameter | Specification | Rationale |
| Waste Classification | Hazardous Waste (Assumed Toxic, potential Corrosive) | Pyrimidine amines often exhibit biological activity and basicity, requiring management under EPA/RCRA regulations.[1] |
| Primary Container | Sealable glass or HDPE bottle/jerrican. | Prevents leaks and is resistant to degradation by organic amines.[7] |
| PPE | Chemical splash goggles, nitrile gloves (double-gloved), lab coat. | Minimizes risk of exposure through skin contact, eye splash, or inhalation. |
| Handling Area | Certified Chemical Fume Hood. | Protects personnel from inhaling potentially harmful aerosols or vapors.[6] |
| Waste Segregation | Collect with nitrogenous/organic base waste. | Avoids dangerous reactions with incompatible chemical classes.[3][7] |
| Incompatible Materials | Strong acids, strong oxidizers, halogenated solvents. | Mixing can cause violent exothermic reactions, gas evolution, or degradation. |
| Contaminated Solids | Collect in a separate, labeled hazardous solid waste container. | Prevents hazardous materials from entering the municipal waste stream.[9][10] |
| Final Disposal | Via licensed hazardous waste contractor or institutional EHS. | Ensures environmentally sound and legally compliant disposal.[5][12] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG. Available at: [Link]
-
Safety Data Sheet: DMAP. Carl ROTH. Available at: [Link]
-
Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Oregon OSHA. Available at: [Link]
-
Safety Data Sheet: Dimethyl(propyl)amine. Chemos GmbH&Co.KG. Available at: [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]
-
Chemical Waste. USC Environmental Health & Safety. Available at: [Link]
-
SAFETY DATA SHEET - 2-Pyrimidinamine, 4,6-dimethyl-. Company information not available. Available at: [Link]
-
Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. University of Leicester. Available at: [Link]
-
Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]
-
2,6-dimethyl-N-prop-2-enylpyrimidine-4-carboxamide. PubChem. Available at: [Link]
-
Hazardous Waste Determination. University of Pennsylvania EHRS. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at: [Link]
-
Hazardous Materials Management Manual. Ohio University. Available at: [Link]
-
Chemical Waste. University of Texas at Austin EHS. Available at: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. ohio.edu [ohio.edu]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. ashp.org [ashp.org]
- 12. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Synthesis of Structural Alerts
The toxicological profile of 2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine is inferred from the known hazards of its constituent functional groups.
-
The Dimethylpyrimidine Core: Based on data for compounds like 2-amino-4,6-dimethylpyrimidine, this part of the molecule is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
-
The N-Allyl Amine Moiety: The presence of the allyl group attached to a nitrogen atom is a significant toxicological alert. Allylamine itself is a highly hazardous substance known for its acute toxicity via oral, dermal, and inhalation routes.[3][4] It is a lachrymator (induces tearing), a skin and respiratory irritant, and can cause severe burns.[5][6] Furthermore, allylamine is cardiotoxic, with its toxicity linked to its metabolism to acrolein and hydrogen peroxide.[3][6] It is also highly flammable.[3][7]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage and irritation. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Prevents skin contact, which can lead to irritation, burns, and absorption of the toxic substance. |
| Respiratory | A properly fitted respirator with an organic vapor cartridge | Essential to prevent inhalation of vapors, which is a primary route of exposure for toxic amines. |
| Body | Full-body protective clothing (e.g., coveralls) | Recommended for larger scale operations or when there is a significant risk of splashing. |
| Feet | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Operational and Disposal Plans: A Step-by-Step Guide
3.1. Handling Procedures
All handling of this compound must be conducted in a well-ventilated chemical fume hood.
Workflow for Handling this compound:
Caption: Workflow for Handling the Compound.
3.2. Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area. |
3.3. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Workflow:
Caption: Waste Disposal Workflow.
References
-
Everything You Need to Know About Allylamine by CloudSDS. (2025, April 8). CloudSDS. [Link]
-
Allylamine - Wikipedia. Wikipedia. [Link]
-
2,6-dimethyl-N-(prop-2-en-1-yl)pyrimidin-4-amine. Abbkine. [Link]
-
2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem. PubChem. [Link]
-
Allylamine (MALA) | AdvanSix. AdvanSix. [Link]
-
2,6-dimethyl-N-prop-2-enylpyrimidine-4-carboxamide | C10H13N3O | CID 110848128 - PubChem. PubChem. [Link]
-
Allylamine Acute Exposure Guideline Levels - NCBI. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Allylamine - Wikipedia [en.wikipedia.org]
- 6. Allylamine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. advansix.com [advansix.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
